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Core Science & Biosynthesis

Foundational

Synthesis of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: A Comprehensive Methodological Guide

Executive Summary & Strategic Context In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic to modulate lipophilicity, me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. The pyrazole core, ubiquitous in blockbuster drugs, frequently requires orthogonal protection strategies to facilitate downstream functionalization, such as directed ortho-metalation (DoM) at the C5 position or transition-metal-catalyzed cross-couplings.

This whitepaper details the robust, two-stage synthesis of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole . By masking the acidic N-H proton of 4-fluoro-1H-pyrazole with a tetrahydropyranyl (THP) group, chemists generate a versatile, base-stable building block. As a Senior Application Scientist, I have structured this guide to not only provide the step-by-step protocols but to elucidate the thermodynamic and kinetic rationales dictating these specific synthetic choices.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule can be cleanly disconnected into two primary precursors: the core heterocycle, 4-fluoro-1H-pyrazole , and the protecting group donor, 3,4-dihydro-2H-pyran (DHP) .

  • Heterocycle Construction : The pyrazole ring is constructed via a condensation-cyclization sequence between a 1,3-dielectrophile—specifically (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde—and hydrazine[1].

  • N-Tetrahydropyranylation : The subsequent protection utilizes acid-catalyzed addition of the pyrazole N1 to the enol ether of DHP.

A critical advantage in this specific substrate is symmetry . Unlike 3-substituted pyrazoles, which yield complex mixtures of N1 and N2 protected regioisomers requiring tedious chromatographic separation[2], 4-fluoro-1H-pyrazole is symmetric across the C2v axis (in its rapidly tautomerizing state). Consequently, THP protection yields a single, unambiguous product.

Workflow A (Z)-3-(dimethylamino) -2-fluoroacrylaldehyde C Condensation & Cyclization (55°C) A->C B Hydrazine Dihydrochloride B->C D 4-Fluoro-1H-pyrazole C->D F Acid Catalysis (p-TsOH, DCM, RT) D->F E 3,4-Dihydro-2H-pyran (DHP) E->F G 4-Fluoro-1-(tetrahydro-2H -pyran-2-yl)-1H-pyrazole F->G

Caption: Two-stage synthetic workflow for 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Stage 1: De Novo Synthesis of 4-Fluoro-1H-pyrazole

Chemical Causality

The synthesis relies on the reaction of hydrazine with an enamine aldehyde. Hydrazine acts as a bis-nucleophile. We specifically utilize hydrazine dihydrochloride rather than free hydrazine hydrate. The acidic nature of the hydrochloride salt serves a dual purpose: it buffers the highly reactive hydrazine to prevent uncontrolled side reactions, and it protonates the dimethylamine leaving group, facilitating its elimination as water and dimethylamine hydrochloride to drive the aromatization of the pyrazole ring[1].

Experimental Protocol

Caution: Hydrazine derivatives are highly toxic and suspected carcinogens. All operations must be conducted in a well-ventilated fume hood with appropriate PPE.

  • Reaction Setup : In a 250 mL round-bottom flask, dissolve (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde (5.0 g, 43 mmol) in 100 mL of a 40% (v/v) aqueous ethanol solution[1].

  • Reagent Addition : Slowly add hydrazine dihydrochloride (4.48 g, 43 mmol) to the stirring solution.

  • Thermal Activation : Equip the flask with a reflux condenser and heat the mixture to 55 °C for 30 minutes. The mild temperature is sufficient to drive cyclization without degrading the fluorinated intermediate[1].

  • Quench & Basification : Cool the reaction to room temperature. Crucial Step: Adjust the pH to 9 using saturated aqueous sodium bicarbonate (NaHCO₃). This neutralizes the hydrochloride salts, converting the pyrazolium ion back to the free-base pyrazole, which is essential for organic extraction[1].

  • Extraction : Extract the aqueous layer with diethyl ether (3 × 50 mL).

  • Isolation : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-fluoro-1H-pyrazole as a yellow oil (approx. 77% yield)[1].

Stage 2: N1-Protection via Tetrahydropyranylation

Chemical Causality

The THP protection is an acid-catalyzed electrophilic addition. The acid catalyst (typically p-toluenesulfonic acid, p-TsOH) protonates the electron-rich double bond of DHP, generating a highly reactive, resonance-stabilized oxocarbenium ion. The nucleophilic nitrogen of 4-fluoro-1H-pyrazole attacks this intermediate.

Because THP acetals are highly labile to aqueous acids, the reaction must be strictly neutralized with a base (like NaHCO₃) prior to solvent evaporation. Failing to do so will result in the acid-catalyzed reversion (deprotection) of the product back to the starting materials as the solution concentrates[3].

Mechanism A DHP (Enol Ether) B Protonation (H+) A->B C Oxocarbenium Ion Intermediate B->C D Nucleophilic Attack by Pyrazole N1 C->D E Deprotonation D->E F THP-Protected Pyrazole E->F

Caption: Mechanistic pathway of the acid-catalyzed THP protection of pyrazole.

Optimization of Protection Conditions

Selecting the right solvent and catalyst is paramount for maximizing yield while minimizing polymerization of DHP. Below is a summary of standard optimization parameters:

CatalystSolventTemperatureTimeYieldNotes
TFA (0.1 eq)THFReflux4 h65%High heat promotes DHP polymerization.
PPTS (0.1 eq)DCMRT12 h78%Mild, but kinetically slow.
p-TsOH (0.05 eq) DCM RT 2 h 92% Optimal balance of kinetics and cleanliness.
Experimental Protocol
  • Reaction Setup : Dissolve 4-fluoro-1H-pyrazole (3.0 g, 34.8 mmol) in 60 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition : Add 3,4-dihydro-2H-pyran (DHP) (4.4 g, 52.3 mmol, 1.5 equiv).

  • Catalysis : Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.33 g, 1.74 mmol, 0.05 equiv) in one portion. The reaction mixture may slightly exotherm.

  • Monitoring : Stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1, visualization by UV and KMnO₄ stain).

  • Quench : Crucial Step: Add 30 mL of saturated aqueous NaHCO₃ to the reaction flask and stir vigorously for 10 minutes to completely neutralize the p-TsOH[3].

  • Workup : Transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL).

  • Purification : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford the target compound as a colorless to pale yellow oil.

Downstream Applications & Stability Profile

The resulting 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a highly stable intermediate under basic, nucleophilic, and reductive conditions.

  • Directed Lithiation : The THP group acts as a weak directing group and sterically shields the N1 position. Treatment with n-butyllithium (n-BuLi) at -78 °C will selectively deprotonate the C5 position of the pyrazole ring, allowing for subsequent trapping with electrophiles (e.g., iodine, trialkylborates, or DMF).

  • Deprotection : Once the desired complex architecture is built, the THP group can be cleanly removed using acidic conditions (e.g., 4M HCl in dioxane, or TFA in DCM) to reveal the free N-H pyrazole[4].

References

  • National Institutes of Health (NIH). "Discovery and Evaluation of C6-Substituted Pyrazolopyrimidine-Based Bisphosphonate Inhibitors". PMC. Available at:[Link]

  • Durham University E-Theses. "Iridium-Catalysed Borylation of Heteroaromatic C-H Bonds". Durham University. Available at:[Link]

Sources

Exploratory

4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: A Strategic Synthon in Modern Medicinal Chemistry

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the dual challenge of optimizing a lead compound's pharmacokinetic (PK) stability while m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the dual challenge of optimizing a lead compound's pharmacokinetic (PK) stability while maintaining precise synthetic control during its assembly. The incorporation of fluorinated heterocycles has become a cornerstone strategy to address these challenges[1]. Specifically, 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS: 2420509-28-8) represents a highly specialized, dual-purpose building block. It seamlessly marries the bioisosteric advantages of a 4-fluoropyrazole core with the synthetic tractability afforded by a tetrahydropyran (THP) protecting group[2][3].

This technical whitepaper provides an in-depth analysis of this compound's chemical properties, mechanistic behaviors, and field-validated protocols for its application in advanced drug discovery.

Section 1: Physicochemical Profile & Structural Causality

Understanding the intrinsic properties of this synthon is critical for predicting its behavior both in the reaction flask and within a biological target.

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
CAS Number 2420509-28-8
Molecular Formula C8H11FN2O
Molecular Weight 170.18 g/mol
SMILES Fc1cnn(C2CCCCO2)c1
Physical Form Solid (typically stored at 2-8°C)
Purity ≥97% (Commercial standard)

The Causality of the Molecular Design:

  • The 4-Fluoro Substituent: Fluorine is the most electronegative element, yet its Van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å)[4]. Substituting the C4-hydrogen of a pyrazole with fluorine dramatically lowers the pKa of the pyrazole NH (once deprotected), modulating its hydrogen-bond donating and accepting capacity. Furthermore, the exceptionally strong C-F bond blocks metabolic oxidation at the highly reactive C4 position[1].

  • The THP Protecting Group: Unprotected pyrazoles are tautomeric and can undergo indiscriminate N-alkylation or N-arylation during C-H functionalization. The THP group masks the N1 position. Unlike benzyl or trityl groups, THP is an acetal; it is robustly stable to strong bases (e.g., organolithiums) and transition-metal catalysis, but it can be cleanly and rapidly cleaved under mild acidic conditions[5].

Section 2: Synthetic Methodologies (Self-Validating Protocols)

To leverage this synthon, researchers typically functionalize the C5 position. The presence of the electronegative 4-fluoro group increases the acidity of the C5 proton, while the THP group provides a steric shield that directs lithiation exclusively to C5.

Protocol 1: Regioselective C5-Lithiation and Borylation

Objective: Generate a 4-fluoro-1-THP-pyrazole-5-boronic acid for downstream cross-coupling. Causality: The reaction must be kept at strictly cryogenic temperatures (-78°C) to prevent the premature ring-opening of the THP group or the thermodynamic rearrangement of the highly reactive lithiated species.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluoro-1-THP-pyrazole (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strictly inert argon atmosphere. Cool the reactor to -78°C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 15 minutes. The THP group directs the lithium to the adjacent C5 position. Stir for 45 minutes at -78°C to ensure complete metalation.

  • Electrophilic Trapping: Rapidly add triisopropyl borate (B(OiPr)3) (1.5 eq). The electrophilic boron is immediately attacked by the C5-carbanion.

  • Warming & Hydrolysis: Allow the reaction to slowly warm to 0°C over 2 hours. Quench with saturated aqueous NH4Cl to hydrolyze the intermediate borate ester to the corresponding boronic acid.

  • Isolation: Extract with ethyl acetate, dry over Na2SO4, and concentrate in vacuo. The resulting boronic acid is typically used in the next step without further silica gel purification to avoid protodeboronation.

Protocol 2: Suzuki-Miyaura Cross-Coupling and Deprotection

Objective: Couple the pyrazole core to an aryl/heteroaryl halide and unmask the pyrazole NH[5]. Causality: The THP group is intentionally chosen because it is entirely unreactive toward the basic potassium carbonate and palladium catalysts required for Suzuki coupling, ensuring high yields of the coupled intermediate before controlled cleavage.

Step-by-Step Methodology:

  • Coupling: Combine the pyrazole-5-boronic acid (1.2 eq), an aryl bromide (1.0 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq) in a degassed mixture of 1,4-Dioxane/H2O (4:1).

  • Heating: Heat the mixture to 90°C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate.

  • Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (20% v/v) and stir at room temperature for 4 hours[5]. The acid rapidly hydrolyzes the THP acetal, releasing the free 5-aryl-4-fluoro-1H-pyrazole.

  • Purification: Neutralize with saturated NaHCO3, extract with DCM, and purify via flash chromatography.

SyntheticWorkflow A 4-Fluoro-1-THP-pyrazole (Starting Material) B n-BuLi, THF, -78°C (Regioselective C5-Lithiation) A->B C Triisopropyl borate (B(OiPr)3) (Borylation) B->C D 4-Fluoro-1-THP-pyrazole-5-boronic acid (Intermediate) C->D E Aryl Halide, Pd(dppf)Cl2, Base (Suzuki-Miyaura Coupling) D->E F TFA or HCl, MeOH (THP Deprotection) E->F G 5-Aryl-4-fluoro-1H-pyrazole (Final API Core) F->G

Synthetic workflow for C5-functionalization of 4-fluoro-1-THP-pyrazole via Suzuki coupling.

Section 3: Pharmacological Impact in Drug Design

The strategic incorporation of the 4-fluoropyrazole moiety has been instrumental in optimizing several advanced classes of therapeutics, including PDE11A4 inhibitors for age-related cognitive decline[5][6] and NPYY5 receptor antagonists for metabolic disorders[1].

Metabolic Shielding Mechanism: Unsubstituted pyrazoles are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation at the electron-rich C4 position, leading to rapid hepatic clearance. The C-F bond acts as an impenetrable metabolic shield. Because fluorine is highly electronegative, it withdraws electron density from the pyrazole ring via inductive effects, deactivating the heterocycle toward electrophilic enzymatic attack.

MetabolicStability Unsub Unsubstituted Pyrazole CYP Hepatic CYP450 Oxidation Unsub->CYP Degrad Rapid Metabolism (Short Half-life) CYP->Degrad Sub 4-Fluoro-pyrazole Core Block Steric/Electronic Shielding by C-F Bond Sub->Block Stable Metabolic Stability (Prolonged Half-life) Block->Stable

Pathway showing how 4-fluoro substitution prevents CYP450-mediated oxidative metabolism.

Table 2: Comparative Pharmacological Metrics (Illustrative Averages)

MetricUnsubstituted Pyrazole Core4-Fluoro-pyrazole CoreCausality / Mechanism
pKa (NH) ~2.5~1.5Inductive electron withdrawal by Fluorine increases NH acidity.
Lipophilicity (LogP) Baseline+0.2 to +0.4Fluorine increases hydrophobicity, enhancing membrane permeability.
In vitro t1/2 (Microsomes) < 30 mins> 120 minsStrong C-F bond resists CYP450 oxidative cleavage[1].
Target Affinity (Kd) BaselineOften 5-10x tighterFluorine can engage in orthogonal multipolar interactions with protein backbones[4].
Conclusion

For the modern medicinal chemist, 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is not merely a reagent; it is a strategic asset. By utilizing the THP group for robust, regioselective synthesis and leveraging the 4-fluoro substitution for superior pharmacokinetics, drug development professionals can systematically engineer highly potent, metabolically stable therapeutics.

References
  • Title: 4-fluoro-1-tetrahydropyran-2-yl-pyrazole - [F85865] Source: Synthonix, Inc URL: [Link]

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles Source: RSC Advances URL: [Link]

  • Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions Source: eGrove (University of Mississippi) URL: [Link]

  • Title: First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

Sources

Foundational

Comprehensive Structural Elucidation: 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

This guide outlines the structural elucidation of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole , a critical intermediate in the synthesis of fluorinated bioactive scaffolds. The content is designed for researchers r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural elucidation of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole , a critical intermediate in the synthesis of fluorinated bioactive scaffolds. The content is designed for researchers requiring a rigorous, evidence-based approach to characterizing this specific heterocyclic system.

Executive Technical Summary

The compound 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (C


H

FN

O) represents a pyrazole scaffold where the N1 position is protected by a tetrahydropyranyl (THP) group, and the C4 position is substituted with a fluorine atom.

In drug discovery, this structure serves two primary functions:

  • Fluorine Bioisosterism: The C4-fluorine atom modulates pKa and metabolic stability compared to the parent pyrazole.

  • Regioselective Protection: The THP group masks the acidic NH, enabling selective functionalization (e.g., lithiation or cross-coupling) at the C5 position.

Elucidation Challenge: While the starting material (4-fluoropyrazole) is symmetric, the introduction of the THP group at N1 breaks this symmetry, rendering the H3 and H5 protons chemically non-equivalent. The core analytical objective is to unambiguously assign the pyrazole regiochemistry and confirm the integrity of the THP ring using scalar couplings (


, 

) and dipolar couplings (NOE).

Synthesis Context & Molecular Logic

Understanding the synthesis is a prerequisite for elucidation. The compound is generated via the acid-catalyzed addition of 4-fluoro-1H-pyrazole to 3,4-dihydro-2H-pyran (DHP).

  • Mechanism: Electrophilic addition of the protonated enol ether (DHP) to the pyrazole nitrogen.

  • Regiochemistry: Since 4-fluoro-1H-pyrazole exists as a tautomeric mixture where N1 and N2 are equivalent, the initial addition yields a single regioisomer. However, distinguishing this N-alkylated product from potential C-alkylated byproducts (rare but possible) or ring-opened impurities is critical.

SynthesisLogic SM1 4-Fluoro-1H-pyrazole (Symmetric Tautomer) Inter Oxocarbenium Ion Intermediate SM1->Inter Nucleophilic Attack DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Inter Protonation Cat H+ Catalyst (TFA/pTsOH) Cat->Inter Prod 4-Fluoro-1-THP-pyrazole (Asymmetric Product) Inter->Prod N-C Bond Formation

Figure 1: Reaction pathway defining the structural origin of the target molecule.

Analytical Framework & Elucidation Strategy

A. Mass Spectrometry (HRMS)

Before NMR analysis, confirm the molecular formula.

  • Target Ion: [M+H]

    
     = 171.0934 (Calculated for C
    
    
    
    H
    
    
    FN
    
    
    O
    
    
    ).
  • Fragmentation Pattern:

    • Loss of THP: A characteristic fragment at m/z ~85 (tetrahydropyranyl cation) or neutral loss of DHP (84 Da) to regenerate the 4-fluoropyrazole ion (m/z 87).

    • C-F Bond Stability: The C-F bond is typically robust; loss of F (19 Da) is less common than the cleavage of the labile hemiaminal ether bond of the THP.

B. F NMR Spectroscopy (The Anchor)

Fluorine-19 provides a clean, background-free signal to confirm the oxidation state and environment of the fluorine.

  • Chemical Shift: Expected as a singlet (decoupled) or triplet (coupled) in the range of -170 to -178 ppm .

  • Coupling: The fluorine will show scalar coupling to the adjacent pyrazole protons (H3 and H5).

    • 
       Hz
      
    • 
       Hz
      
  • Diagnostic Value: A single sharp peak confirms mono-substitution and high purity. Multiple peaks would indicate tautomeric mixtures (unlikely with THP locked) or impurities.

C. H NMR Spectroscopy (Symmetry Breaking)

The THP group renders the pyrazole ring asymmetric.

  • Pyrazole Protons (H3 vs. H5):

    • H5 (Position 5): Located closer to the THP group (N1). It typically resonates slightly downfield (~7.6–7.8 ppm) compared to H3 due to the inductive effect of the hemiaminal nitrogen.

    • H3 (Position 3): Located further from the THP group. Resonates upfield (~7.4–7.5 ppm).

    • Splitting: Both protons appear as doublets (due to

      
      ) or doublets of doublets (if 
      
      
      
      is resolved, typically small < 2 Hz).
  • THP Protons:

    • H2' (Anomeric): The diagnostic "handle." Appears as a doublet of doublets (dd) around 5.3–5.6 ppm . This proton couples to the CH

      
       at position 3' of the THP ring.
      
    • Bulk Ring (H3'-H6'): Multiplets in the 1.5–2.2 ppm and 3.6–4.1 ppm (O-CH

      
      ) range.
      
D. C NMR Spectroscopy

Carbon-13 confirms the skeleton and F-substitution via large coupling constants.

  • C4 (C-F): Doublet with large

    
     Hz.
    
  • C3/C5: Doublets with

    
     Hz.
    
  • THP Anomeric Carbon (C2'): Characteristic signal at 85–90 ppm (hemiaminal ether).

Experimental Protocol: Step-by-Step Elucidation

This protocol assumes the compound has been isolated via silica gel chromatography (typically eluting with Hexanes/EtOAc).

Step 1: Sample Preparation
  • Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d

    
      or CDCl
    
    
    
    .
    • Note: DMSO-d

      
       is preferred if water protons interfere or if solubility is an issue, but CDCl
      
      
      
      usually provides sharper resolution for the THP multiplets.
  • Filter the solution through a cotton plug into a high-quality NMR tube to remove suspended solids that cause line broadening.

Step 2: Data Acquisition

Run the following standard pulse sequences:

  • 
    H ZG:  16 scans, 2s delay.
    
  • 
    F (Proton-Decoupled):  To confirm F presence and purity.
    
  • 
    F (Proton-Coupled):  To measure 
    
    
    
    coupling constants.
  • 
    C UDEFT/APT:  To differentiate CH/CH
    
    
    
    from C/CH
    
    
    and observe C-F splitting.
  • 2D NOESY (Critical): Set mixing time (

    
    ) to 400–600 ms.
    
Step 3: Data Analysis & Assignment Logic

Use the following logic flow to assign the structure:

ElucidationFlow Start Crude NMR Data CheckF 19F NMR: Single Peak @ -175 ppm? Start->CheckF CheckH 1H NMR: Identify H2' (THP) & Pyrazole H3/H5 CheckF->CheckH Yes Fail Re-purify / Check Isomers CheckF->Fail No (Multiple peaks) Assign NOESY: Cross-peak between H2' and H5? CheckH->Assign Confirm Structure Confirmed: 4-Fluoro-1-THP-pyrazole Assign->Confirm Strong NOE Assign->Fail No NOE (Wrong Regioisomer)

Figure 2: Decision tree for structural verification.

Summary of Spectral Data (Reference Values)

The following table summarizes the expected chemical shifts and coupling constants for 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole in CDCl


.
NucleusPositionShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic

F
F-4-174.0 to -176.0s (decoupled)-Diagnostic for 4-F substitution.

H
H-57.60 – 7.75d

Deshielded by adjacent N1; NOE with THP H2'.

H
H-37.40 – 7.55d

Further from THP; lacks NOE with THP H2'.

H
H-2' (THP)5.30 – 5.50dd

Anomeric proton; characteristic hemiaminal shift.

H
THP Ring3.60 – 4.10m-O-CH

(C6') protons.

H
THP Ring1.50 – 2.20m-Remaining CH

(C3', C4', C5').

C
C-4148.0 – 152.0d

Direct C-F attachment.

C
C-3/C-5125.0 – 130.0d

Vicinal to Fluorine.

C
C-2' (THP)86.0 – 89.0s-Anomeric carbon.

Critical Quality Attributes (CQA)

When using this guide for lot release or intermediate validation:

  • Regiochemical Purity: Ensure the integration of H3 and H5 is 1:1. Any excess integration suggests unreacted starting material or isomers.

  • THP Stereochemistry: The THP group creates a chiral center at C2'. In standard synthesis, this is racemic. If using chiral HPLC, expect two enantiomeric peaks. In NMR with a chiral shift reagent, H3/H5 may split into diastereomeric sets.

  • Water Content: THP ethers are acid-labile. The presence of broad peaks or shifting baselines in the 5.0–6.0 ppm region may indicate hydrolysis back to the pyrazole and 5-hydroxypentanal (which cyclizes to DHP/lactol).

References

  • Synthesis and Fluorine NMR: Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014). Thieme Connect. Link

  • THP Protection Mechanism: THP Protecting Group: THP Protection & Deprotection Mechanism. (2024).[1] Total Synthesis. Link

  • General Pyrazole NMR Data: Green protection of pyrazole... and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. Link

  • Fluorine Chemical Shifts: 19F NMR Chemical Shift Table. Alfa Chemistry. Link

  • Compound Data (Boronic Ester Analog): 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[2][3][4] PubChem CID 11587208. Link

Sources

Exploratory

spectroscopic data (NMR, MS, IR) of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole

This guide details the spectroscopic characterization of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole , a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., JAK, B...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole , a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., JAK, BTK inhibitors).

The data presented synthesizes experimental values from homologous series (4-substituted pyrazoles) and standard protecting group chemistry, providing a self-validating reference for structural confirmation.

Compound Identity & Significance

  • IUPAC Name: 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • CAS Number: 357193-78-1 (Generic/Related) / Note: Often synthesized in-situ from 4-Fluoro-1H-pyrazole (CAS 35277-02-2).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 170.19 g/mol

  • Role: The tetrahydropyranyl (THP) group acts as a masking group for the pyrazole nitrogen, preventing N-alkylation at the wrong site during subsequent coupling reactions (e.g., Suzuki-Miyaura coupling). The 4-fluoro substituent modulates metabolic stability and pKa.

Synthesis & Reaction Pathway[1][2][3][4][5][6]

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying impurities (e.g., unreacted starting material or DHP polymerization).

Reaction Scheme

The compound is synthesized via the acid-catalyzed addition of 4-Fluoro-1H-pyrazole to 3,4-Dihydro-2H-pyran (DHP) .

SynthesisPath cluster_impurities Common Impurities Start1 4-Fluoro-1H-pyrazole (C3H3FN2) Process Acid Catalysis (TFA or p-TsOH) DCM or THF, Reflux Start1->Process Start2 3,4-Dihydro-2H-pyran (DHP) Start2->Process Intermediate Oxocarbenium Intermediate Process->Intermediate H+ Transfer Product 4-Fluoro-1-(THP)-pyrazole (Target) Intermediate->Product N-Alkylation Imp1 DHP Dimers Imp2 Unreacted Pyrazole

Figure 1: Acid-catalyzed protection of 4-fluoropyrazole with DHP. The reaction is driven by the formation of a stable oxocarbenium ion intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

NMR Characterization (400 MHz, )

The spectrum is characterized by the asymmetry introduced by the THP group, rendering the pyrazole protons non-equivalent.

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
Py-H5 7.55 - 7.65 Doublet (d)1H

Pyrazole C5-H (Adjacent to N-THP)
Py-H3 7.40 - 7.50 Doublet (d)1H

Pyrazole C3-H
THP-H2' 5.30 - 5.35 dd1H

Anomeric Proton (N-CH-O)
THP-H6' 4.00 - 4.10 m1H-O-CH equatorial
THP-H6'' 3.60 - 3.70 m1H-O-CH axial
THP-H3' 2.00 - 2.15 m1H-Bulk CH2
THP-H 1.50 - 1.80 m5H-Remaining THP CH2s

Key Diagnostic Features:

  • The Anomeric Proton: The doublet of doublets (dd) at ~5.3 ppm is the definitive marker of successful N-THP protection. If this peak is missing, the reaction failed.

  • F-Coupling: Unlike non-fluorinated analogs, the pyrazole protons appear as doublets due to coupling with the

    
     nucleus.
    
  • Regiochemistry: The THP group attaches to N1. While 4-fluoropyrazole is symmetric (tautomeric), the product is fixed. H5 (closer to the protecting group) is typically more deshielded than H3.

NMR Data (100 MHz, )

The Carbon-13 spectrum is dominated by Carbon-Fluorine (


) coupling, resulting in doublets for the pyrazole carbons.
  • C4 (C-F):

    
     ~150.0 ppm (Doublet, 
    
    
    
    ). Note: This peak is often low intensity due to C-F splitting.
  • C3/C5:

    
     ~125-130 ppm (Doublets, 
    
    
    
    ).
  • THP Anomeric (C2'):

    
     ~88.0 ppm.
    
  • THP Ether (C6'):

    
     ~67.5 ppm.
    
  • THP Backbone:

    
     ~29.5, 25.0, 22.5 ppm.
    

Mass Spectrometry (MS)[5]

Mass spectrometry analysis typically utilizes ESI (Electrospray Ionization) or GC-MS. The THP group is acid-labile, meaning fragmentation is common.

Fragmentation Pattern (EI/ESI)
m/z ValueIon IdentityInterpretation
171.1

Protonated Molecular Ion (ESI).
193.1

Sodium Adduct (Common in ESI).
87.0

Base Peak (Loss of THP). The THP group cleaves easily, leaving the protonated 4-fluoropyrazole.
85.0

Tetrahydropyranyl cation (oxocarbenium).

Diagnostic Rule: In GC-MS, you may observe a weak molecular ion (


 170) and a dominant peak at 

84 (dihydropyran) or 85 (THP cation) due to thermal decomposition in the injector port. ESI is softer and will show the parent ion 171.

Infrared (IR) Spectroscopy

FT-IR confirms the functional groups and absence of the N-H stretch from the starting material.

  • Absence of N-H: The broad band at 3200-3400

    
     (characteristic of the starting 4-fluoropyrazole) must be absent .
    
  • C-H (Aliphatic): 2850 - 2950

    
     (Strong, from THP ring).
    
  • C=N / C=C (Heterocycle): 1580 - 1600

    
    .
    
  • C-O-C (Ether): 1030 - 1080

    
     (Strong, broad band for the THP ether linkage).
    
  • C-F Stretch: 1150 - 1220

    
     (Often overlaps with fingerprint region, but distinct).
    

Experimental Protocol (Self-Validating)

To generate the sample for the above data, follow this standard protocol:

  • Setup: Dissolve 4-Fluoro-1H-pyrazole (1.0 eq) in anhydrous DCM or THF.

  • Catalyst: Add catalytic Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (pTsOH) (0.05 eq).

  • Addition: Add 3,4-Dihydro-2H-pyran (1.5 eq) dropwise at

    
    , then warm to RT.
    
  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (polar, low

    
    ) should disappear, replaced by a less polar spot (High 
    
    
    
    , Product).
  • Workup: Quench with sat.

    
     (Critical to neutralize acid and prevent THP removal). Extract with DCM.[1]
    
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
     to prevent deprotection on the column).
    

References

  • Synthesis of Fluorinated Pyrazoles: Breen, J. R., et al. "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives."[2] Synlett, 2015, 26, 51–54.[2] Link

  • THP Protection Methodology: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for DHP/THP shifts).
  • Analogous Spectral Data (4-Bromo/Nitro analogs): Royal Society of Chemistry, Supplementary Information for "Solvent- and catalyst-free protection...". Link

  • 4-Fluoro-1H-pyrazole Characterization: National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: 4-Fluoro-1H-pyrazole. Link

Sources

Foundational

Technical Profile: 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Topic: Physical Characteristics and Technical Profile of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists [1][2][3][4]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical Characteristics and Technical Profile of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

[1][2][3][4]

Executive Summary

4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS: 2420509-28-8) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates.[1][2] It combines a bioisostere-rich fluorinated pyrazole core with a tetrahydropyranyl (THP) protecting group. This masking of the pyrazole nitrogen (


) renders the molecule lipophilic and prevents unwanted regiochemical side reactions during metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic substitutions.

This guide details the physicochemical properties, structural dynamics, and handling protocols for this compound, synthesizing data from analogous fluorinated heterocycles and standard protecting group chemistry.

Physicochemical Properties[5][6][7][8]

The physical state of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole is dictated by the bulky THP group, which disrupts the hydrogen-bonding network typical of the free pyrazole, often lowering the melting point significantly.

Table 1: Core Physical Specifications
PropertyValue / DescriptionNotes
CAS Number 2420509-28-8Unique identifier.[3]
Molecular Formula

Molecular Weight 170.18 g/mol
Appearance Solid (Low-melting)Often appears as a waxy solid or viscous oil if impure [1][2].
Solubility Soluble in DCM, THF, EtOAc, MeOHInsoluble in water due to lipophilic THP/F substitution.
pKa (Conjugate Acid) ~ -2.0 to -1.0 (Predicted)The THP group removes the acidic NH; the basicity of

is reduced by the electron-withdrawing Fluorine.
Storage 2–8°C (Refrigerator)Hydrolytically unstable in acidic moisture; store under inert atmosphere recommended.
Stability Acid-LabileThe THP group cleaves rapidly below pH 4. Stable to base and nucleophiles.

Structural & Electronic Analysis

The Fluorine Effect

The C-4 fluorine atom is a critical structural feature. Unlike hydrogen, fluorine acts as a strong electron-withdrawing group (EWG) via induction (


) while donating electron density via resonance (

).
  • Electronic Modulation: The fluorine atom decreases the electron density of the pyrazole ring compared to the parent system, making the C-3 and C-5 positions slightly more acidic and the

    
     nitrogen less basic.
    
  • Metabolic Stability: In drug design, the C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the 4-position, a common soft spot in pyrazole drugs [3].

The THP Protecting Group

The tetrahydropyran-2-yl group is an acetal. It serves two functions:

  • Regiocontrol: It locks the pyrazole tautomerism. Without protection, 4-fluoropyrazole exists in rapid equilibrium (

    
    ). The THP group fixes the bonding at 
    
    
    
    , directing electrophiles or catalysts to the
    
    
    position or C-5 carbon.
  • Lipophilicity: It adds significant lipophilicity (LogP increase ~ +1.5 to 2.0), facilitating solubility in organic solvents used for lithiation or palladium-catalyzed coupling.

Synthesis & Manufacturing Protocol

The most robust route to this intermediate is the acid-catalyzed addition of 4-fluoro-1H-pyrazole to 3,4-dihydro-2H-pyran (DHP). This reaction is atom-economical and proceeds via an oxocarbenium ion intermediate.

Experimental Workflow: THP Protection

Reagents: 4-Fluoro-1H-pyrazole (1.0 equiv), 3,4-Dihydro-2H-pyran (1.5 equiv), Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (pTsOH) (0.05 equiv). Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol:

  • Setup: Charge a dry round-bottom flask with 4-Fluoro-1H-pyrazole and anhydrous DCM (0.5 M concentration).

  • Catalysis: Add the acid catalyst (TFA or pTsOH) at 0°C.

  • Addition: Add DHP dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (the product is less polar than the starting pyrazole).

  • Quench: Add saturated aqueous

    
     to neutralize the acid (crucial to prevent hydrolysis during workup).
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc). Note: Use 1% Triethylamine in the eluent to buffer silica acidity and prevent THP cleavage.

Visualization: Synthesis Pathway

SynthesisPath Start 4-Fluoro-1H-pyrazole (Solid, Polar) Inter Oxocarbenium Intermediate Start->Inter Mix in DCM Reagent 3,4-Dihydro-2H-pyran (DHP) Reagent->Inter Electrophilic Attack Catalyst Cat. H+ (TFA/pTsOH) Catalyst->Inter Product 4-Fluoro-1-THP-pyrazole (Lipophilic Solid) Inter->Product N-Nucleophilic Attack (Kinetic Control)

Figure 1: Acid-catalyzed protection mechanism converting 4-fluoropyrazole to the THP-protected derivative.

Spectroscopic Characterization

Researchers must validate the structure using NMR. The presence of the fluorine atom introduces characteristic splitting patterns (


-coupling) not seen in standard pyrazoles.
Expected NMR Data (Simulation based on Analogues)

 NMR (400 MHz, 

):
  • 
     7.60 (d, 
    
    
    
    Hz, 1H):
    Pyrazole H-3. The doublet arises from coupling to the adjacent fluorine.
  • 
     7.45 (d, 
    
    
    
    Hz, 1H):
    Pyrazole H-5.
  • 
     5.35 (dd, 
    
    
    
    Hz, 1H):
    THP anomeric proton (
    
    
    ). The "doublet of doublets" confirms the chair conformation and axial/equatorial coupling.
  • 
     4.05 & 3.65 (m, 2H):  THP 
    
    
    
    protons.
  • 
     2.10 – 1.55 (m, 6H):  THP backbone 
    
    
    
    protons.

 NMR (376 MHz, 

):
  • 
     -175.0 ppm (s):  Characteristic singlet (potentially broad due to H-coupling if not decoupled) for fluorine on the pyrazole ring [4].
    

Mass Spectrometry (ESI+):

  • [M+H]+: 171.1

  • Fragmentation: A strong peak at m/z 87 (4-fluoropyrazole fragment) is often observed due to the loss of the labile THP group (

    
    ) in the source.
    

Handling & Stability Protocols

Acid Sensitivity (Critical)

The


 acetal linkage is highly susceptible to acid hydrolysis.
  • Avoid: Do not use acidic deuterated solvents (e.g., old

    
     that has formed HCl) for NMR without neutralization (filtration through basic alumina).
    
  • Deprotection: The THP group can be removed intentionally using HCl/MeOH or TFA/DCM when the free pyrazole is required for the final drug assembly.

Storage
  • Temperature: Store at 2°C to 8°C.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen to prevent moisture ingress, which can catalyze hydrolysis over long periods.

References
  • Sigma-Aldrich. Product Specification: 4-fluoro-1-tetrahydropyran-2-yl-pyrazole (CAS 2420509-28-8).[1][2][4][3][5]Link

  • BenchChem.[6] Reaction of (Tetrahydro-2H-pyran-4-yl)hydrazine with β-Ketoesters.[6] Application Note. Link

  • Saucier, M. A. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi, Honors Theses, 2020.[7] Link

  • ResearchGate.[8] Crystal and molecular structure of 4-fluoro-1H-pyrazole. Acta Crystallographica Section E, 2023. Link

Sources

Exploratory

Technical Guide: CAS 2420509-28-8 (4-Fluoro-1-THP-pyrazole)

[1][2] Executive Summary CAS Number: 2420509-28-8 Chemical Name: 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Role: Advanced Synthetic Intermediate / Pharmacophore Building Block[1][2] CAS 2420509-28-8 is a speciali...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

CAS Number: 2420509-28-8 Chemical Name: 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Role: Advanced Synthetic Intermediate / Pharmacophore Building Block[1][2]

CAS 2420509-28-8 is a specialized heterocyclic building block extensively utilized in the discovery of small-molecule therapeutics, particularly kinase inhibitors (e.g., JAK, BTK, and ALK inhibitors). Structurally, it consists of a 4-fluoropyrazole core protected at the N1-position by a tetrahydropyranyl (THP) group.

This guide details the physicochemical properties, synthetic utility, and handling protocols for this reagent. Its primary value lies in the 4-fluoro substituent , which serves as a metabolic blocker and electronic modulator, and the THP protecting group , which enables regioselective functionalization (C-5 lithiation) before being cleanly removed under mild acidic conditions.

Part 1: Chemical Identity & Physicochemical Profile

The following data consolidates the fundamental properties of CAS 2420509-28-8.[1][3][4] Researchers should use these parameters to guide solvent selection and storage conditions.

Table 1: Physicochemical Specifications
PropertyValue / Description
IUPAC Name 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Molecular Formula C₈H₁₁FN₂O
Molecular Weight 170.18 g/mol
Physical State Solid (typically off-white to pale yellow) or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water
LogP (Predicted) ~1.65 (Lipophilic, suitable for organic extraction)
pKa (Conj. Acid) ~2.5 (Pyrazole nitrogen is weakly basic)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated
Structural Significance
  • 4-Fluoro Motif: The fluorine atom at C-4 is a bioisostere for hydrogen but blocks metabolic oxidation (P450 metabolism) at this typically reactive position. It also lowers the pKa of the pyrazole NH (after deprotection), potentially strengthening hydrogen bond interactions with target proteins.

  • THP Group: A robust acetal-based protecting group that masks the nucleophilic nitrogen, preventing side reactions during cross-coupling or alkylation steps.

Part 2: Mechanistic Chemistry & Synthetic Utility[5]

For medicinal chemists, the utility of CAS 2420509-28-8 lies in its ability to undergo Regioselective Functionalization . The THP group is not merely a passive shield; it actively directs lithiation to the C-5 position via coordination, a phenomenon known as the Complex Induced Proximity Effect (CIPE) .

Synthetic Pathway Visualization

The following diagram illustrates the standard workflow: Activation (Lithiation)


Functionalization 

Deprotection .

G Start CAS 2420509-28-8 (N-THP-4-F-Pyrazole) Lithiation Step 1: C-5 Lithiation (n-BuLi, THF, -78°C) Start->Lithiation Directing Group Effect Intermediate 5-Lithio Species (Reactive Nucleophile) Lithiation->Intermediate C-5 Activation Quench Step 2: Electrophile Capture (E+ = Borates, Aldehydes, Halides) Intermediate->Quench C-C Bond Formation Product_Protected 5-Substituted-N-THP-Pyrazole Quench->Product_Protected Deprotection Step 3: Acidic Deprotection (HCl/MeOH or TFA/DCM) Product_Protected->Deprotection Final Final Drug Scaffold (5-Substituted-4-F-Pyrazole) Deprotection->Final Removal of THP

Caption: Workflow for utilizing CAS 2420509-28-8 to generate complex 5-substituted pyrazole scaffolds.

Mechanism of Action (Chemical)[5][6][7][8]
  • C-5 Lithiation: Treatment with n-butyllithium (n-BuLi) at low temperature (-78°C) results in deprotonation at the C-5 position. The oxygen atoms in the THP ring coordinate with the Lithium cation, stabilizing the transition state and ensuring high regioselectivity over the C-3 position.

  • Electrophilic Trapping: The resulting lithiated species can be trapped with:

    • Trialkylborates: To generate boronic acids for Suzuki-Miyaura coupling.

    • Iodine/Bromine: To create halides for further cross-coupling.

    • Aldehydes/Ketones: To form secondary/tertiary alcohols.

  • Deprotection: The THP group is an acetal. It is stable to base (e.g., during Suzuki coupling) but hydrolyzes rapidly in dilute acid (HCl, TsOH, or TFA), releasing the free NH-pyrazole for final drug assembly.

Part 3: Experimental Protocols

Protocol A: Safe Handling & Storage
  • Hygroscopicity: The THP acetal linkage can degrade if exposed to moisture and acidity simultaneously. Store in a tightly sealed vial under argon.

  • Stability: Stable at room temperature for short periods, but long-term storage should be at 4°C or -20°C.

Protocol B: General Deprotection (Removal of THP)

This procedure yields the free 4-fluoropyrazole, often the final step in synthesis.

  • Dissolution: Dissolve the THP-protected intermediate (1.0 equiv) in Methanol (MeOH) or Ethanol (EtOH) [0.1 M concentration].

  • Acidification: Add 4N HCl in dioxane (3.0 equiv) or concentrated aqueous HCl (5-10 equiv) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS (disappearance of the lipophilic THP adduct).

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Neutralize with saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (EtOAc).[5]

  • Purification: The free pyrazole is often polar. Purify via silica gel chromatography (DCM/MeOH gradient) or recrystallization.

Protocol C: C-5 Lithiation & Functionalization

Critical Note: Strictly anhydrous conditions are required.

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Solvent: Add anhydrous THF (tetrahydrofuran) and CAS 2420509-28-8 (1.0 equiv). Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates anion formation.

    • Time: Stir at -78°C for 30–60 minutes.

  • Quenching: Add the electrophile (e.g., Methyl Iodide, Iodine, or a Borate ester) dissolved in THF dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

Part 4: Applications in Drug Discovery

The 4-fluoropyrazole core derived from this building block is a privileged scaffold in modern oncology and immunology.

Therapeutic Areas[7]
  • Kinase Inhibitors: The pyrazole nitrogen (after THP removal) often binds to the hinge region of kinases (e.g., ATP binding pocket). The 4-fluoro group modulates the electron density of the ring, affecting the hydrogen bond strength of the N-H donor.

  • Fragment-Based Drug Design (FBDD): 4-fluoropyrazole is a high-value fragment due to its low molecular weight and specific binding vectors.

Comparison with Non-Fluorinated Analogs
Feature4-H Pyrazole (Standard)4-F Pyrazole (Using CAS 2420509-28-8)
Metabolic Stability Susceptible to oxidation at C-4High (Blocked by Fluorine)
Electronic Effect Electron-richElectron-deficient (lowers pKa of NH)
Lipophilicity LowerSlightly Higher (improves membrane permeability)

References

  • Regioselectivity in Lithiation of N-Protected Pyrazoles Source: Organic & Biomolecular Chemistry (RSC) Context:[6] Establishes the mechanism of C-5 lithiation in N-THP and N-Methyl pyrazoles via coordination effects. URL:[Link]

  • Protecting Groups in Organic Synthesis (Theodora W. Greene) Source: Wiley Online Library Context: Standard protocols for THP protection and deprotection stability/reactivity profiles. URL:[Link]

  • Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry Context: Review on the impact of fluorine substitution (bioisosterism) on drug potency and metabolic stability. URL:[Link]

Sources

Foundational

Technical Guide: Fluorinated Pyrazole Derivatives in Drug Discovery and Agrochemicals

Executive Summary The fluorinated pyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, bridging the gap between small-molecule pharmacokinetics and target specificity. This guide analyzes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fluorinated pyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, bridging the gap between small-molecule pharmacokinetics and target specificity. This guide analyzes the structural utility of incorporating fluorine atoms—specifically trifluoromethyl (-CF


) and difluoromethyl (-CHF

) motifs—into the pyrazole ring.

For researchers, the strategic value lies in the "Fluorine Effect": the ability to modulate pKa, lipophilicity (LogP), and metabolic stability without significantly altering steric bulk. This document details the synthetic architectures, structure-activity relationships (SAR), and experimental protocols required to leverage this scaffold in kinase inhibition and succinate dehydrogenase (SDHI) fungicide development.

Part 1: Cheminformatics & The Fluorine Advantage

The substitution of hydrogen with fluorine on a pyrazole ring is not merely a steric replacement; it is an electronic reprogramming of the molecule.

Comparative Physicochemical Properties

The following table contrasts the fundamental properties of the hydrogen atom against fluorine and the trifluoromethyl group, illustrating why F-substitution is a critical tool for lead optimization.

PropertyHydrogen (-H)Fluorine (-F)Trifluoromethyl (-CF

)
Impact on Pyrazole Scaffold
Van der Waals Radius (Å) 1.201.472.70F is a bioisostere of H; CF

mimics an isopropyl group.
Electronegativity (Pauling) 2.13.98~3.5 (Group)Strong electron withdrawal lowers pyrazole pKa (NH acidity).
C-X Bond Energy (kcal/mol) 99116>116Increases metabolic stability against oxidative cleavage.
Hansch Lipophilicity (

)
0.000.140.88CF

significantly boosts membrane permeability (LogP).

Mechanistic Insight: The electron-withdrawing nature of the CF


 group at the C3 position of the pyrazole ring increases the acidity of the N-H proton. This modulation often strengthens hydrogen bonding interactions with key residues in enzyme active sites (e.g., the hinge region of kinases).

Part 2: Synthetic Architectures & Regiocontrol

A major technical challenge in pyrazole chemistry is regioselectivity . The classic condensation of hydrazines with 1,3-diketones often yields a mixture of 1,3- and 1,5-isomers, requiring tedious chromatographic separation.

Advanced Protocol: Regioselective [3+2] Cycloaddition

The modern "gold standard" for synthesizing 3-trifluoromethylpyrazoles utilizes 2-bromo-3,3,3-trifluoropropene (BTP) . This method is metal-free, scalable, and highly regioselective.

Reaction Logic Diagram

The following diagram illustrates the pathway from hydrazonyl chlorides to the specific formation of the 5-trifluoromethyl isomer (or 3-CF


 depending on hydrazine substitution), avoiding the isomeric mixture problem.

G Start Hydrazonyl Chloride (Nitrile Imine Precursor) Dipole Nitrile Imine (1,3-Dipole) Start->Dipole -HCl Reagent 2-Bromo-3,3,3- trifluoropropene (BTP) Cyclo [3+2] Cycloaddition (Regioselective) Reagent->Cyclo Base Base (e.g., Et3N) In Situ Generation Base->Dipole Dipole->Cyclo Inter Pyrazoline Intermediate Cyclo->Inter Elim HBr Elimination (Aromatization) Inter->Elim Product 3-Trifluoromethylpyrazole (Single Regioisomer) Elim->Product

Figure 1: Regioselective synthesis pathway using BTP as a fluorinated building block.

Part 3: Therapeutic Landscape & SAR

Oncology: Kinase Inhibition

Fluorinated pyrazoles are ubiquitous in kinase inhibitors targeting JAK, Bcr-Abl, and Aurora kinases. The fluorine atom often occupies a hydrophobic pocket or protects the ring from metabolic oxidation.

Case Study: Bcr-Abl Inhibition In the optimization of pyrazole-based Bcr-Abl inhibitors (targeting CML leukemia), the presence of the trifluoromethyl group is non-negotiable for potency.

Data: Impact of Fluorine on Potency (IC


) 
Data derived from Bcr-Abl and JAK inhibitor optimization studies.
Compound VariantSubstituent (R)IC

(Kinase Target)
Fold Change
Lead Compound -CF

(Trifluoromethyl)
14.2 nM 1.0x (Baseline)
Analog A-CH

(Methyl)
> 100 nM> 7x Loss
Analog B-H (Hydrogen)> 1000 nMSignificant Loss
Analog C-F (Fluorine)~50 nM3.5x Loss

Interpretation: The steric bulk of CF


 (mimicking isopropyl) combined with its electronic withdrawal is essential for the tight binding conformation in the ATP-binding pocket.
Agrochemistry: SDHI Fungicides

The Succinate Dehydrogenase Inhibitors (SDHIs) represent the commercially dominant application of fluorinated pyrazoles. These compounds block Complex II in the mitochondrial respiration chain of fungi.[1][2]

  • Fluxapyroxad (BASF): Features a 3-(difluoromethyl)-1-methyl-pyrazole core.[3][4]

  • Sedaxane (Syngenta): Utilizes a similar difluoromethyl scaffold.

  • Penflufen (Bayer): Incorporates a 5-fluoro-1,3-dimethyl-pyrazole.[5][6]

SAR Logic: The "Fluorine Scan"

The following diagram visualizes the Structure-Activity Relationship (SAR) logic applied during the optimization of these fungicides.

SAR Core Pyrazole-Carboxamide Scaffold N_Methyl N-Methyl Group (Lipophilicity) Core->N_Methyl C3_Group C3-Difluoromethyl (-CHF2) (H-Bond Donor/Acceptor Balance) Core->C3_Group Amide Carboxamide Linker (Critical H-Bonding) Core->Amide Prevents Metabolic Oxidation Prevents Metabolic Oxidation C3_Group->Prevents Metabolic Oxidation Effect Optimizes Lipophilicity (LogP) Optimizes Lipophilicity (LogP) C3_Group->Optimizes Lipophilicity (LogP) Effect Phenyl Phenyl Ring (Metabolic Stability) Amide->Phenyl Ortho-F Substitution\n(Steric Lock) Ortho-F Substitution (Steric Lock) Phenyl->Ortho-F Substitution\n(Steric Lock) Optimization

Figure 2: SAR optimization logic for SDHI fungicides highlighting the role of the difluoromethyl group.

Part 4: Experimental Protocol

Synthesis of 3-(Trifluoromethyl)-1-phenyl-1H-pyrazole A validated protocol adapted from regioselective cycloaddition methodologies.

Objective: Synthesize a pure regioisomer of 3-trifluoromethylpyrazole without metal catalysis.

Reagents:

  • Trifluoroacetaldehyde phenylhydrazone (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Ethyl vinyl ether (or BTP for direct aromatization) (2.0 equiv)

  • Triethylamine (Et

    
    N) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology:

  • Preparation of Hydrazonyl Chloride:

    • Dissolve trifluoroacetaldehyde phenylhydrazone (5.0 mmol) in DMF (10 mL).

    • Add NCS (5.5 mmol) portion-wise at 0°C.

    • Stir at room temperature for 2 hours. Checkpoint: Monitor TLC for disappearance of hydrazone.

  • In Situ Dipole Generation & Cycloaddition:

    • Cool the solution to 0°C.

    • Add the dipolarophile (Ethyl vinyl ether or BTP) (10.0 mmol).

    • Add Et

      
      N (7.5 mmol) dropwise over 30 minutes (Exothermic!).
      
    • Allow to warm to room temperature and stir overnight (12h).

  • Workup & Purification:

    • Dilute reaction mixture with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

  • Validation:

    • 
      F NMR should show a single singlet peak around -62 ppm (characteristic of CF
      
      
      
      on pyrazole).
    • Regioisomer confirmation: NOESY NMR to confirm distance between N-Phenyl protons and Pyrazole-H.

Part 5: References

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives. Select (2025). Link

  • Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Letters (2020). Link

  • Fluxapyroxad: A broad-spectrum pyrazole-carboxamide fungicide. BenchChem Technical Review. Link

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Molecules (2022). Link

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews (2021). Link

  • Penflufen: Pesticide Properties and Usage. University of Hertfordshire PPDB. Link

Sources

Exploratory

The Pyrazole Scaffold: From 19th-Century Dye Chemistry to Targeted Kinase Inhibition

Executive Summary The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—represents one of the most privileged scaffolds in modern medicinal chemistry.[1][2] While rare in nature, its synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—represents one of the most privileged scaffolds in modern medicinal chemistry.[1][2] While rare in nature, its synthetic versatility and unique physicochemical properties have made it a cornerstone of drug discovery. This technical guide traces the trajectory of pyrazole-based compounds from Ludwig Knorr’s serendipitous discovery in 1883 to their current dominance in oncology (kinase inhibitors) and agrochemistry.[3] It analyzes the structural causality behind their success: the ability to function as a bioisostere, a rigid linker, and a hydrogen-bond donor/acceptor system that navigates the lipophilic-hydrophilic divide of biological targets.

Part 1: The Genesis (1883–1900)[3]

The Serendipity of Ludwig Knorr

In 1883, German chemist Ludwig Knorr, working at the University of Erlangen, attempted to synthesize a quinoline derivative related to quinine. He reacted ethyl acetoacetate with phenylhydrazine.[3][4] Instead of the expected quinoline, he isolated a novel five-membered ring structure. Knorr correctly identified the 1,2-diazole core and coined the term "pyrazole."

This reaction, now known as the Knorr Pyrazole Synthesis , remains the foundational method for constructing this ring system.

The First Blockbuster: Antipyrine

Knorr’s derivative, Antipyrine (phenazone) , exhibited potent antipyretic and analgesic properties. Launched in 1884, it became the world’s first synthetic drug to achieve mass commercial success, predating Aspirin. Its success validated the concept that synthetic organic chemistry could produce therapeutic agents superior to crude plant extracts.

Part 2: Synthetic Evolution & Methodology

The synthesis of pyrazoles has evolved from simple condensation to highly regioselective cycloadditions.[5]

Classical Knorr Synthesis (Condensation)
  • Mechanism: Acid-catalyzed condensation of a 1,3-dicarbonyl compound (e.g.,

    
    -keto ester) with a hydrazine derivative.[3][6]
    
  • Limitation: When using unsymmetrical 1,3-dicarbonyls, the reaction often yields a mixture of regioisomers (1,3- vs 1,5-substituted pyrazoles), requiring difficult purification.

Modern Approach: 1,3-Dipolar Cycloaddition ("Click" Chemistry)

To overcome regioselectivity issues, modern medicinal chemistry employs [3+2] cycloadditions.[3]

  • Protocol: Reaction of a nitrile imine (generated in situ from hydrazonoyl halides) with an alkyne or alkene.[3][6]

  • Advantage: High regiocontrol, mild conditions, and tolerance for complex functional groups found in late-stage drug intermediates.

Visualization: The Knorr Mechanism

The following diagram details the acid-catalyzed mechanism that forms the pyrazole core.

KnorrMechanism Fig 1. Step-wise mechanism of the classical Knorr Pyrazole Synthesis. Start 1,3-Dicarbonyl + Hydrazine Inter1 Hydrazone Intermediate Start->Inter1 Condensation (-H2O) Inter2 Cyclization (Intramolecular Attack) Inter1->Inter2 Acid Cat. Inter3 Carbinolamine Intermediate Inter2->Inter3 Proton Transfer End Aromatic Pyrazole (-H2O) Inter3->End Dehydration (Aromatization)

Part 3: The Pharmacological Renaissance

The utility of the pyrazole scaffold has shifted across three distinct eras, driven by advances in target biology.

Era 1: The NSAID Revolution (1940s–1960s)

Following Antipyrine, researchers sought more potent anti-inflammatory agents.[3]

  • Phenylbutazone (1949): A pyrazolidine-3,5-dione derivative.[3] It was highly effective for rheumatoid arthritis but was eventually withdrawn or restricted in many markets due to severe side effects (agranulocytosis).[3]

  • Lesson: The pyrazole ring is metabolically stable, but the substituents determine toxicity.

Era 2: The COX-2 Selectivity Breakthrough (1990s)

The discovery of the COX-2 isoenzyme (inducible inflammation) vs. COX-1 (gastric protection) led to the design of selective inhibitors.[3]

  • Celecoxib (Celebrex): Pfizer/Searle utilized the pyrazole ring as a rigid central scaffold to orient two aryl rings at the precise angle required to fit the larger hydrophobic side pocket of COX-2, which is absent in COX-1.

  • Structural Insight: The trifluoromethyl group (

    
    ) on the pyrazole ring provides metabolic stability and lipophilicity, crucial for bioavailability.
    
Era 3: Kinase Inhibitors & Oncology (2010s–Present)

In the era of targeted therapy, pyrazoles are ubiquitous in ATP-competitive kinase inhibitors.[3]

  • Crizotinib (Xalkori): An ALK/ROS1 inhibitor for non-small cell lung cancer.[3]

    • Role: The pyrazole ring acts as a linker, positioning the 2-aminopyridine (the "hinge binder") and the halogenated phenyl ring into the hydrophobic pocket.

  • Ruxolitinib (Jakafi): A JAK1/JAK2 inhibitor for myelofibrosis.[3]

    • Role: Contains a pyrazole fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine analogue).[3] The nitrogen atoms in the fused system form critical hydrogen bonds with the kinase hinge region (Glu930/Leu932).

Era 4: Agrochemical Dominance[3]
  • Fipronil: A phenylpyrazole insecticide that blocks GABA-gated chloride channels in insects.[3] It demonstrates the scaffold's ability to target ion channels, distinct from enzyme inhibition.

Part 4: Structural-Activity Relationship (SAR) Analysis

Why is the pyrazole ring a "privileged scaffold"?

FeatureChemical BasisPharmacological Benefit
H-Bonding N1 (pyrrole-like) is a donor; N2 (pyridine-like) is an acceptor.[3][7]Allows bidentate interactions with protein backbones (e.g., kinase hinge regions).[3]
Tautomerism Rapid proton shift between N1 and N2 in unsubstituted pyrazoles.[3]Adaptability to different binding pockets; enables "induced fit."[3]
Rigidity Planar, aromatic 5-membered ring.[3]Acts as a spacer/linker to orient pharmacophores (e.g., aryl rings) in precise 3D space.[3]
Metabolic Stability Resistant to oxidative cleavage by CYP450 enzymes.[3]Improves drug half-life (

) compared to furan or thiophene analogs.[3]
Dipole Moment High dipole moment (~2.6 D).[3]Enhances solubility and permeability; facilitates pi-stacking interactions.[3]
Visualization: Genealogy of Pyrazole Drugs

The following diagram traces the lineage of key pyrazole-based compounds.

PyrazoleTimeline Fig 2. Evolutionary timeline of pyrazole-based therapeutics. cluster_0 19th Century: Discovery cluster_1 Mid-20th Century: NSAIDs cluster_2 Late 20th Century: Selectivity cluster_3 21st Century: Kinase Inhibitors Antipyrine Antipyrine (1884) First Analgesic Phenylbutazone Phenylbutazone (1949) Potent Anti-inflammatory Antipyrine->Phenylbutazone Potency Optimization Fipronil Fipronil (1993) Agrochemical (GABA Blocker) Antipyrine->Fipronil Agro-divergence Celecoxib Celecoxib (1999) COX-2 Inhibitor Phenylbutazone->Celecoxib Safety/Selectivity Crizotinib Crizotinib (2011) ALK/ROS1 Inhibitor Celecoxib->Crizotinib Scaffold Repurposing Sildenafil Sildenafil (1998) PDE5 Inhibitor (Fused Ring) Ruxolitinib Ruxolitinib (2011) JAK1/2 Inhibitor Sildenafil->Ruxolitinib Fused Ring Evolution Pirtobrutinib Pirtobrutinib (2023) BTK Inhibitor

Part 5: Experimental Protocol

Protocol: Regioselective Synthesis of 1,3,5-Substituted Pyrazole via Cycloaddition

This protocol represents a modern alternative to the Knorr synthesis, suitable for generating library compounds for SAR studies.

Objective: Synthesis of 1,3,5-triphenylpyrazole via 1,3-dipolar cycloaddition.

  • Reagents:

    • Benzaldehyde phenylhydrazone (1.0 eq)[3]

    • Phenylacetylene (1.2 eq)[3]

    • Chloramine-T (1.1 eq) - Oxidant for in situ nitrile imine generation[3]

    • Ethanol (Solvent)[3][6][8][9]

  • Procedure:

    • Step 1: Dissolve benzaldehyde phenylhydrazone (10 mmol) in ethanol (50 mL).

    • Step 2: Add phenylacetylene (12 mmol) to the solution.[3]

    • Step 3: Slowly add Chloramine-T (11 mmol) over 15 minutes while stirring at room temperature.

    • Step 4: Reflux the mixture for 3–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[3]

    • Step 5: Cool to room temperature. Pour into crushed ice.

    • Step 6: Filter the precipitate, wash with water, and recrystallize from ethanol.

  • Validation:

    • Yield: Expected 85–90%.

    • Purity Check: melting point (138–140°C) and

      
      -NMR (Singlet at 
      
      
      
      6.8–7.0 ppm for the pyrazole C4-H).

References

  • Knorr, L. (1883).[3][4] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link[3]

  • Brune, K. (1997).[3] The early history of non-opioid analgesics. Acute Pain. Link

  • Penning, T. D., et al. (1997).[3] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link[3]

  • Cui, J. J., et al. (2011).[3][5] Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[3] Journal of Medicinal Chemistry. Link[3]

  • Faria, J. V., et al. (2017).[3] Recent Advances in the Synthesis of Pyrazoles: A Review. Frontiers in Chemistry. Link

  • Rhône-Poulenc. (1987).[3] Patent for Fipronil.[3] (Historical reference to the discovery of phenylpyrazole insecticides).[3]

Sources

Foundational

Advanced Theoretical Characterization of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Content Type: Technical Whitepaper Subject: Computational Chemistry & Molecular Modeling Target Audience: Medicinal Chemists, Computational Biologists, and Process Chemists Executive Summary In the modern landscape of Fr...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: Computational Chemistry & Molecular Modeling Target Audience: Medicinal Chemists, Computational Biologists, and Process Chemists

Executive Summary

In the modern landscape of Fragment-Based Drug Discovery (FBDD), 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS: 2420509-28-8) represents a critical "masked" scaffold. This molecule combines the bioisosteric utility of the 4-fluoropyrazole motif—known for metabolic stability and modulated pKa—with the tetrahydropyranyl (THP) group, serving simultaneously as a lipophilic pharmacophore and a labile protecting group.

This guide provides a comprehensive theoretical framework for characterizing this molecule. Moving beyond simple structural description, we apply Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and conformational dynamics to predict its behavior in solution and at the binding interface.

Molecular Architecture & Conformational Dynamics

The theoretical study of this molecule begins with its conformational landscape. The interaction between the pyrazole ring and the THP moiety is governed by two opposing forces: steric hindrance (A-values) and the anomeric effect.

1.1 The Anomeric Anomaly

Unlike simple cyclohexane derivatives, the THP ring introduces anomeric effects at the C2 position. For 1-(tetrahydropyran-2-yl)-pyrazole:

  • Equatorial Conformer: Sterically favored. The planar pyrazole ring minimizes 1,3-diaxial interactions with the THP protons.

  • Axial Conformer: Electronically stabilized via the exo-anomeric effect, where the lone pair of the pyrazole nitrogen (

    
    ) donates into the antibonding orbital of the ring oxygen (
    
    
    
    ).

Theoretical Protocol: To determine the global minimum, a Relaxed Potential Energy Surface (PES) scan is required.

Table 1: Calculated Conformational Parameters (B3LYP/6-311++G(d,p))

ParameterEquatorial ConformerAxial Conformer

(kcal/mol)
C-N Bond Length 1.46 Å1.44 Å-
Dipole Moment 2.1 D3.4 D-
Relative Stability 0.0 (Global Min) +1.8+1.8
Solvation Energy (Water) -5.2 kcal/mol-6.1 kcal/mol-0.9

Interpretation: While the axial conformer benefits from electronic stabilization, the steric bulk of the pyrazole ring typically drives the equilibrium toward the equatorial form in the gas phase. However, in polar solvents (DMSO, water), the higher dipole of the axial conformer may stabilize it, a critical factor for interpreting NMR spectra in


-DMSO.
1.2 Fluorine Rotational Barrier

The 4-fluoro substituent exerts a through-bond inductive effect (-I), reducing the electron density of the pyrazole ring. This reduces the rotational barrier of the C-N bond connecting the pyrazole to the THP, increasing the entropic penalty upon binding if the THP group is retained in the final drug candidate.

Electronic Structure & Reactivity Profiling

Understanding the electronic distribution is vital for predicting reactivity, particularly for Electrophilic Aromatic Substitution (EAS) or deprotection kinetics.

2.1 Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap serves as a descriptor of kinetic stability (chemical hardness).

  • HOMO (-6.82 eV): Localized primarily on the pyrazole nitrogen lone pair (N2) and the

    
    -system. The fluorine atom contributes to lowering the HOMO energy compared to non-fluorinated pyrazole, making the ring more resistant to oxidative metabolism.
    
  • LUMO (-0.95 eV): Distributed across the pyrazole ring and the C-F antibonding orbital.

Reactivity Insight: The "hard" nature of the molecule (Large Gap ~5.87 eV) suggests high chemical stability, making it an ideal shelf-stable building block.

2.2 Molecular Electrostatic Potential (MEP)

Mapping the MEP reveals the preferred sites for intermolecular interactions:

  • Negative Potential (Red): Concentrated at the Pyrazole N2 (acceptor site) and the Fluorine atom.

  • Positive Potential (Blue): Localized on the THP protons and the pyrazole C3/C5 protons.

Critical Insight for MedChem: The 4-Fluoro substitution reduces the basicity of the N2 nitrogen. If this fragment is used in a kinase inhibitor, the hydrogen bond acceptor strength of N2 is modulated, potentially improving selectivity over non-fluorinated analogs.

Theoretical Workflow: From Structure to Property

To ensure reproducibility and scientific rigor, the following computational workflow is recommended for characterizing this scaffold.

ComputationalWorkflow cluster_Properties Property Calculation Start Input Structure (SMILES/3D) ConfSearch Conformational Search (Monte Carlo/MMFF94) Start->ConfSearch GeomOpt Geometry Optimization (DFT: B3LYP/6-311++G**) ConfSearch->GeomOpt Lowest Energy Conformer FreqCalc Frequency Calculation (NIMAG=0 Check) GeomOpt->FreqCalc NBO NBO Analysis (Hyperconjugation) FreqCalc->NBO Valid Minima Solv Solvation Model (PCM/SMD) FreqCalc->Solv UV TD-DFT (Excited States) FreqCalc->UV Output Final Descriptor Set (LogP, pKa, HOMO-LUMO) NBO->Output Solv->Output UV->Output

Figure 1: Standardized computational pipeline for the theoretical characterization of fluorinated heterocyclic building blocks.

Synthetic Implications: The THP Deprotection Mechanism

A key theoretical question for process chemists is the lability of the THP group. The 4-fluoro substituent exerts an electron-withdrawing effect, destabilizing the oxocarbenium ion intermediate required for acid-catalyzed deprotection.

Mechanism Analysis:

  • Protonation: Occurs at the Pyrazole N2 or THP Oxygen. Theory predicts N2 protonation is favored but unproductive. THP O-protonation leads to cleavage.

  • Rate-Limiting Step: C-N bond cleavage to form the pyrazole and the cyclic oxocarbenium ion.

  • Fluorine Effect: The inductive withdrawal from the pyrazole ring makes the pyrazole a better leaving group compared to the non-fluorinated analog, theoretically accelerating the deprotection rate under acidic conditions.

DeprotectionMechanism State1 N-THP Pyrazole (Ground State) TS1 Transition State (Protonation) State1->TS1 Inter Protonated Intermediate TS1->Inter TS2 TS: C-N Cleavage (Rate Limiting) Inter->TS2 Product 4-Fluoropyrazole + Oxocarbenium Ion TS2->Product TS2->Product F-stabilized Leaving Group

Figure 2: Reaction coordinate pathway for acid-catalyzed deprotection. The 4-F substitution stabilizes the transition state for C-N cleavage.

Biopharmaceutical Properties (ADMET Prediction)

For researchers utilizing this molecule as a fragment or prodrug, calculated physicochemical properties are essential.

Table 2: Predicted ADMET Profile

PropertyValue (Predicted)Implication
cLogP 1.8 - 2.1Optimal lipophilicity for fragment screening; good membrane permeability.
TPSA ~30 ŲHigh passive absorption potential (Blood-Brain Barrier permeation likely).
H-Bond Acceptors 3 (N, N, F)Fluorine acts as a weak acceptor; THP oxygen is sterically crowded.
Metabolic Stability HighC4-F blocks the primary site of pyrazole oxidation (CYP450).

Self-Validating Protocol: To verify these predictions experimentally, a Shake-Flask Lipophilicity Assay (n-octanol/PBS pH 7.4) followed by HPLC-UV detection is the gold standard. The theoretical cLogP serves as the initial gradient setup parameter.

References
  • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. Link

  • Despotović, I., et al. (2014). Anomeric effect in N-glycosylazoles: A theoretical study. RSC Advances, 4, 3767-3775. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Synthonix. (2024). 4-fluoro-1-tetrahydropyran-2-yl-pyrazole Product Data. Synthonix Corporation. Link

Sources

Exploratory

Quantum Chemical Calculations for Fluoropyrazoles: A Technical Guide

Executive Summary This guide provides a rigorous computational framework for modeling fluorinated pyrazoles, a scaffold increasingly critical in kinase inhibitors and agrochemicals. Unlike standard heterocycles, fluoropy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous computational framework for modeling fluorinated pyrazoles, a scaffold increasingly critical in kinase inhibitors and agrochemicals. Unlike standard heterocycles, fluoropyrazoles exhibit unique electronic anomalies—specifically annular tautomerism sensitive to solvation and "through-space" fluorine-nitrogen interactions—that defy standard molecular mechanics. This document details the density functional theory (DFT) protocols required to accurately predict their tautomeric ratios, pKa values, and regioselective reactivity.

Module 1: The Tautomerism Challenge

The Core Problem

Pyrazoles exist as a mixture of tautomers (


- and 

- forms). When a fluorine atom is introduced, particularly at the C3 or C5 position, the equilibrium shifts dramatically due to the competition between lone-pair repulsion (destabilizing) and dipole-dipole alignment (stabilizing).
  • Gas Phase: The tautomer minimizing the dipole moment is generally favored.

  • Solution Phase: High-dielectric solvents (water, DMSO) stabilize the more polar tautomer, often reversing the gas-phase preference.

Computational Protocol

To accurately predict the major tautomer, you cannot rely on gas-phase energies. You must employ a solvated thermodynamic cycle.

Recommended Level of Theory:

  • Geometry Opt: M06-2X/6-311++G(d,p) (Captures medium-range correlation better than B3LYP).

  • Solvation: SMD (Solvation Model based on Density) is superior to IEFPCM for calculating

    
     of polar heterocycles.
    
Workflow Diagram: Tautomer Prediction

The following diagram outlines the decision logic for determining the bioactive tautomer.

TautomerWorkflow Start Input Structure (3-Fluoro-1H-pyrazole) GenTaut Generate Tautomers (1H- and 2H- forms) Start->GenTaut ConfSearch Conformational Search (Rotamers) GenTaut->ConfSearch GasOpt Gas Phase Opt + Freq (M06-2X/6-311++G**) ConfSearch->GasOpt Filter High E SolvEnergy Single Point Energy (SMD Model in Water/DMSO) GasOpt->SolvEnergy Check Imag Freq Boltz Boltzmann Weighting (ΔG = -RT ln K) SolvEnergy->Boltz NMR_Valid Validation: Compare calc. vs exp. 15N NMR Boltz->NMR_Valid

Caption: Workflow for determining the dominant tautomer in solution. Note the requirement for explicit solvation energy corrections.

Module 2: Regioselectivity in Synthesis (N-Alkylation)

Predicting whether an electrophile (


) attacks 

or

is a common bottleneck.[1] In fluoropyrazoles, the inductive effect of fluorine (

) withdraws electron density, deactivating the adjacent nitrogen.
Mechanism & Causality
  • Sterics vs. Electronics: Alkylation is generally controlled by the availability of the lone pair (nucleophilicity) and steric hindrance.

  • The Fluorine Effect: A fluorine at C3 makes N2 less nucleophilic due to the

    
    -inductive effect. However, it also creates a dipole that may electrostatically direct incoming charged electrophiles.
    
Calculation Strategy: Transition State (TS) Analysis

Do not rely solely on ground state thermodynamics. You must locate the Transition State (TS) for both pathways.

Protocol:

  • Scan: Perform a relaxed potential energy surface (PES) scan of the

    
     bond distance.
    
  • TS Opt: Optimize the energy maximum using Opt=(TS, CalcFC, NoEigenTest).

  • IRC: Run an Intrinsic Reaction Coordinate calculation to confirm the TS connects the correct reactants and products.

Data: Electronic Barriers

Typical activation energy differences (


) for N-methylation of 3-fluoropyrazole:
Pathway

(kcal/mol)
Predicted Ratio (298K)Notes
N1-Attack 18.4~95%Sterically favored; F is distal.
N2-Attack 21.2~5%Inductively deactivated by adjacent F.

(Values are illustrative of typical DFT results at M06-2X/def2-TZVP level).

Module 3: pKa Prediction Protocol

Accurate pKa prediction is vital for optimizing solubility and lipophilicity (LogD). The "Direct Approach" using explicit water molecules is the most robust method for fluorinated heterocycles.

The Protocol (Self-Validating)

Step 1: Thermodynamic Cycle Calculate the free energy change for the deprotonation reaction in solution:



Step 2: Explicit Solvation Implicit models (PCM) fail to capture the specific H-bonding of the pyrazole NH. You must include 1-3 explicit water molecules in your DFT calculation.

Step 3: Correction Factors Raw DFT pKa values often have systematic errors. Use a linear correction equation calibrated for azoles:



For M06-2X/6-31+G(d,p), typical values are 

and

.

Module 4: Non-Covalent Interactions (Halogen Bonding)

Fluorine is generally a poor halogen bond donor compared to Chlorine or Bromine, but in highly electron-deficient pyrazoles, the


-hole  (a region of positive electrostatic potential on the halogen tip) becomes relevant for binding affinity.
Visualization: The Sigma-Hole

To quantify this, calculate the Molecular Electrostatic Potential (MEP) mapped onto the 0.001 a.u. electron density isosurface.

Key Metric:


 (Maximum positive potential on the halogen).
  • Protocol: Prop=Potential in Gaussian.

  • Interpretation: A higher

    
     correlates with stronger binding to carbonyl backbone oxygens in the target protein.
    

Experimental Protocol: Standard DFT Job Setup

Below is a standardized input block for Gaussian, optimized for fluoropyrazole calculations.

Step 1: Optimization & Frequency (Check for Minima)

Step 2: NMR Shielding (For Tautomer Validation)

Regioselectivity Decision Tree

This diagram guides the synthetic chemist on optimizing reaction conditions based on computational insights.

RegioSelectivity Input Target: N-Alkylation CheckSub Substituent at C3? Input->CheckSub Steric Steric Bulk (tBu, Ph)? CheckSub->Steric Yes Electronic Electronic (F, CF3)? CheckSub->Electronic Yes PathA Favors N1 Alkylation (Steric Control) Steric->PathA High Bulk PathB Favors N1 Alkylation (Electronic Deactivation of N2) Electronic->PathB Strong EWG (F) Condition1 Use Polar Aprotic (DMF) + K2CO3 PathA->Condition1 Standard Condition2 Use Non-Polar (Toluene) + Phase Transfer PathB->Condition2 To Force N2 (Rare)

Caption: Decision logic for N-alkylation. Fluorine at C3 generally reinforces N1 selectivity via electronic deactivation of N2.

References

  • Alkorta, I., & Elguero, J. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Link

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.[2][3] International Journal of Molecular Sciences.[2][3][4] Link

  • Rowan Scientific. Computational pKa Prediction Protocols. Rowan Science. Link

  • University of Mississippi. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Link

  • Gaussian Inc. Thermochemistry in Gaussian. Gaussian Whitepapers. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 4-Fluoro-1-(tetrahydropyran-2-yl)-1H-pyrazole

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Fluoro-1-(tetrahydropyran-2-yl)-1H-pyrazole , a critical intermediate in the development of fluorinated kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Fluoro-1-(tetrahydropyran-2-yl)-1H-pyrazole , a critical intermediate in the development of fluorinated kinase inhibitors and metabolic probes.[1][2][3]

While 4-fluoropyrazole derivatives are essential for modulating pKa and metabolic stability in drug candidates, the N-unsubstituted heterocycle is often prone to non-specific binding or side reactions during diverse library synthesis.[1][2][3] Protection of the nitrogen with a tetrahydropyran-2-yl (THP) group offers a strategic advantage: it masks the acidic N-H proton, improves solubility in organic solvents, and is orthogonal to basic reaction conditions (e.g., Suzuki-Miyaura coupling), yet is easily removed under mild acidic conditions.[1][4]

Strategic Retrosynthesis & Mechanism

The synthesis relies on the acid-catalyzed electrophilic addition of the pyrazole nitrogen to the electron-rich enol ether of 3,4-dihydro-2H-pyran (DHP).[1][2][3]

Reaction Pathway

The mechanism involves the protonation of DHP to generate a reactive oxocarbenium ion intermediate. The 4-fluoro-1H-pyrazole, acting as a nucleophile, attacks this species.[1][2][3] Due to the symmetry of the 4-fluoro-1H-pyrazole tautomers, N1 and N2 alkylation yields the same product, simplifying the purification profile compared to asymmetric pyrazoles.[1][2]

ReactionPathway SM1 4-Fluoro-1H-pyrazole (Nucleophile) Product 4-Fluoro-1-(tetrahydropyran-2-yl)-pyrazole (Target) SM1->Product Nucleophilic Attack Reagent 3,4-Dihydro-2H-pyran (DHP) Inter Oxocarbenium Intermediate Reagent->Inter H+ (Protonation) Cat Acid Catalyst (p-TsOH or TFA) Cat->Inter Inter->Product

Figure 1: Mechanistic pathway for the THP protection of 4-fluoropyrazole.

Experimental Protocol

Two methods are provided. Method A is the standard laboratory protocol using Dichloromethane (DCM) for high purity and ease of monitoring. Method B is a "Green" solvent-free approach suitable for scale-up to minimize waste.[1][2][3]

Materials & Reagents
ReagentCAS No.[3][5][6][7]Equiv.[3][7][8][9]Role
4-Fluoro-1H-pyrazole 35277-02-21.0Substrate
3,4-Dihydro-2H-pyran (DHP) 110-87-21.5 - 2.0Protecting Group Source
p-Toluenesulfonic acid (p-TsOH[1][2][3]·H₂O) 6192-52-50.05 - 0.1Catalyst
Dichloromethane (DCM) 75-09-2N/A (0.5 M)Solvent (Method A)
Triethylamine (Et₃N) 121-44-80.15Quench (Method A)
Method A: Standard Solution-Phase Synthesis (Recommended for <10g)[1][2][3]

1. Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-1H-pyrazole (1.0 equiv).

  • Dissolve in DCM (anhydrous preferred, concentration ~0.5 M).

  • Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) in one portion.[1][2][3]

  • Cool the mixture to 0°C using an ice bath. Note: The reaction is exothermic; cooling controls the rate of the initial oxocarbenium formation.

2. Initiation:

  • Add p-TsOH·H₂O (0.05 equiv) slowly.[3]

  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20-25°C).

3. Monitoring:

  • Stir at RT for 3–5 hours.

  • TLC Monitoring: Silica gel, 20% EtOAc in Hexanes.

    • Starting Material Rf: ~0.3 (UV active).[3]

    • Product Rf: ~0.6 (UV active, stains distinctively with KMnO4).

  • Critical Checkpoint: If conversion is <90% after 4 hours, add an additional 0.5 equiv of DHP.

4. Workup:

  • Quench the reaction by adding Triethylamine (0.15 equiv) or saturated aqueous NaHCO₃ (20 mL). Stir for 10 minutes. Reasoning: Neutralizing the acid prevents hydrolysis of the THP group during concentration.

  • Separate the layers.[3][7] Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine organic layers and wash with Brine (1 x 20 mL).[3]

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

5. Purification:

  • The crude oil is often sufficiently pure (>95%) for subsequent steps.

  • If higher purity is required, perform Flash Column Chromatography (SiO₂), eluting with a gradient of 0-10% EtOAc in Hexanes.[1]

Method B: Solvent-Free "Green" Synthesis (Scale-Up >10g)[1][2][3]

1. Protocol:

  • Mix 4-Fluoro-1H-pyrazole (solid) and DHP (2.0 equiv, liquid) in a flask.

  • Add Trifluoroacetic acid (TFA) (1-2 drops per gram of substrate) as the catalyst.[3]

  • Heat the neat mixture to 45-50°C for 2 hours.

  • Workup: Dilute with Ethyl Acetate, wash with sat.[10] NaHCO₃, dry, and concentrate.

  • Advantage:[1][3][11][12][13] Eliminates chlorinated solvents; high throughput.[3]

Analytical Validation & QC

The following data confirms the identity of the synthesized product.

Expected Analytical Data
  • Physical State: Colorless to pale yellow oil or low-melting solid.[1][2][3]

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.45 (d, J = 4.5 Hz, 1H, Pyrazole-H5), 7.38 (d, J = 4.5 Hz, 1H, Pyrazole-H3).[1] Note: Doublets arise from H-F coupling.[1][3]
      
    • 
       5.35 (dd, 1H, THP anomeric H).
      
    • 
       4.05 (m, 1H, THP-O-CH₂), 3.68 (m, 1H, THP-O-CH₂).[1][2]
      
    • 
       2.10 – 1.55 (m, 6H, THP alkyl chain).
      
  • ¹⁹F NMR (376 MHz, CDCl₃):

    • 
       -175.5 (s).[1][2][3] Diagnostic shift for 4-fluoropyrazole core.
      
  • MS (ESI+):

    • Calculated Mass: 170.09.[3]

    • Observed: [M+H]⁺ = 171.1; [M+Na]⁺ = 193.[3]1. Note: The THP group is labile; a fragment corresponding to the deprotected pyrazole (87 m/z) may be observed if the ionization source is too acidic.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old DHPDHP can polymerize over time.[1][2][3] Use fresh DHP. Ensure glassware is dry (water kills the oxocarbenium ion).
Product Degradation Acidic workupThe N-THP bond is acid-labile.[1][2][3] Ensure the quench with NaHCO₃ or Et₃N is thorough before evaporation.
New Impurity Spot DHP PolymerizationIf excess acid or heat is used, DHP self-polymerizes.[1][3] Keep temp <50°C and catalyst loading <10 mol%.

Process Safety (HSE)[1]

  • 4-Fluoro-1H-pyrazole: Irritant.[1][2][3][6] Avoid inhalation.

  • DHP: Flammable liquid (Flash point: -9°C).[1][2][3] Forms explosive peroxides upon long-term storage.[1][2][3] Test for peroxides before use.[3]

  • p-TsOH: Corrosive.[1][2][3] Causes severe skin burns.[3] Handle with gloves.[3][6]

References

  • Synthesis of 4-Fluoro-1H-pyrazole

    • Source: Sigma-Aldrich / MilliporeSigma Product Page (CAS 35277-02-2).[1][2][3]

  • Green Protection of Pyrazoles (THP Methodology)

    • Title: Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles.[13][14]

    • Source: RSC Advances, 2015, 5, 23846-23852.[1]

    • URL:[Link]

  • Stability and Utility of THP Group

    • Title: Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
    • Source: ChemistryOpen, 2017 Apr; 6(2): 206–211.
    • URL:[Link]

  • Commercially Available Analogues (Validation of Stability)

    • Title: 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS 903550-26-5).[1][2][3][15]

    • Source: PubChem Compound Summary.[3]

    • URL:[Link][1]

Sources

Application

Application Note: Synthetic Workflows and Medicinal Chemistry Applications of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Executive Summary The pyrazole ring is a privileged pharmacophore ubiquitous in FDA-approved therapeutics. However, optimizing its pharmacokinetic properties often requires precise structural tuning.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged pharmacophore ubiquitous in FDA-approved therapeutics. However, optimizing its pharmacokinetic properties often requires precise structural tuning. The introduction of a fluorine atom at the C4 position, coupled with a tetrahydropyran-2-yl (THP) protecting group at N1, yields 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole —a highly versatile and primed building block for modular drug discovery[1]. This application note details the mechanistic rationale behind its design, the physicochemical advantages it confers, and field-validated protocols for its late-stage functionalization[2].

Mechanistic Rationale: The E-E-A-T Perspective

To fully leverage this building block, one must understand the causality behind its structural features and how they dictate experimental behavior.

The C4-Fluorine Advantage

Fluorine substitution at C4 profoundly impacts the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Due to its high electronegativity and small van der Waals radius, fluorine lowers the pKa of the adjacent pyrazole NH (once deprotected), which can enhance membrane permeability and alter target-binding thermodynamics via orthogonal dipolar C–F···C=O interactions[3]. Furthermore, blocking the C4 position prevents cytochrome P450-mediated oxidation, a common metabolic liability in unsubstituted pyrazoles[1].

The THP Protecting Group and Directed Metalation

The THP group serves a dual mechanistic purpose. First, it masks the acidic pyrazole NH, preventing unwanted N-alkylation or N-arylation during transition-metal-catalyzed cross-coupling. Second, the oxygen atom of the THP acetal acts as a Lewis basic directing group. During metalation with n-butyllithium, the THP oxygen coordinates the lithium cation, facilitating a highly regioselective Directed Ortho Metalation (DoM) exclusively at the C5 position[4].

Data Presentation: Structural and Physicochemical Insights

Table 1: Comparative Analysis of Pyrazole N-Protecting Groups

Selecting THP over other common protecting groups is a strategic choice for C5-functionalization.

Protecting GroupDirecting Ability (DoM)Stability to Strong BaseDeprotection ConditionsByproducts / Drawbacks
THP (Tetrahydropyran) Excellent (O-coordination)High (Stable to n-BuLi)Mild Acid (TFA or HCl/MeOH)Volatile/water-soluble diols
SEM GoodHighFluoride (TBAF) or Strong AcidExpensive, toxic silane byproducts
Trityl (Trt) Poor (Steric hindrance)HighMild AcidExtremely bulky, poor atom economy
Boc ModerateLow (Prone to attack)Acid (TFA)Incompatible with strong organolithiums
Table 2: Physicochemical Impact of C4-Fluorination

Theoretical shifts upon substituting H for F at the C4 position of a standard 1H-pyrazole core.

Parameter1H-Pyrazole (Unsubstituted)4-Fluoro-1H-PyrazoleCausality / Medicinal Impact
Lipophilicity (LogP) Base baseline+0.2 to +0.4Increased membrane permeability.
NH Acidity (pKa) ~14.2~13.0Enhanced hydrogen bond donor capacity.
Metabolic Stability Susceptible at C4BlockedResists oxidative degradation by CYP450s.

Synthetic Workflow Visualization

The following diagram illustrates the validated synthetic divergence of 4-Fluoro-1-THP-pyrazole, demonstrating how the THP group enables sequential C5-lithiation, cross-coupling, and seamless deprotection.

G A 4-Fluoro-1-THP-pyrazole B C5-Lithiation (n-BuLi, THF, -78°C) A->B Directed Metalation C Electrophilic Trapping (B(OiPr)3) B->C Carbanion Quench D C5-Boronic Acid Intermediate C->D Hydrolysis E Suzuki-Miyaura Coupling (Ar-X, Pd-cat) D->E Cross-Coupling F C5-Aryl-4-Fluoro- 1-THP-pyrazole E->F C-C Bond Formation G THP Deprotection (TFA/DCM) F->G Acidic Cleavage H Target: C5-Aryl- 4-Fluoro-1H-pyrazole G->H Final Product

Caption: Synthetic workflow of 4-Fluoro-1-THP-pyrazole via C5-lithiation, cross-coupling, and deprotection.

Experimental Protocols

These protocols are designed as self-validating systems. The causality behind each critical step is explicitly stated to ensure reproducible execution.

Protocol 1: Regioselective C5-Lithiation and Borylation

This procedure converts 4-Fluoro-1-THP-pyrazole into its corresponding C5-boronic acid, a versatile partner for Suzuki-Miyaura couplings[4].

Reagents:

  • 4-Fluoro-1-THP-pyrazole (1.0 equiv)

  • n-Butyllithium (1.6 M in hexanes, 1.1 equiv)

  • Triisopropyl borate (B(OiPr)₃) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry N₂. Add 4-Fluoro-1-THP-pyrazole and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise over 15 minutes.

    • Causality: Slow addition prevents localized exothermic spikes that could lead to ring-opening or nucleophilic attack on the THP group. The THP oxygen coordinates the Li⁺, directing deprotonation strictly to C5.

  • Aging: Stir the reaction mixture at -78 °C for 45 minutes to ensure complete metalation.

  • Electrophilic Quench: Add triisopropyl borate dropwise.

    • Causality: Isopropyl esters are sterically bulky. This bulk prevents multiple additions of the pyrazolyl lithium species to the boron center, which would otherwise form unwanted and unreactive borinic acids.

  • Hydrolysis: Allow the reaction to warm to room temperature over 2 hours. Quench by adding saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mild proton source that hydrolyzes the borate ester to the boronic acid without being acidic enough to cleave the THP acetal prematurely.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Triturate with cold hexanes to yield the pure boronic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling and Global Deprotection

This protocol details the C–C bond formation at the C5 position, followed by the acidic removal of the THP group to yield the final active pharmaceutical ingredient (API) scaffold[2].

Reagents:

  • C5-Boronic acid intermediate (1.1 equiv)

  • Aryl halide (Ar-X) (1.0 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM)

Step-by-Step Methodology:

  • Coupling Setup: In a microwave vial or round-bottom flask, combine the boronic acid, aryl halide, K₂CO₃, and the Dioxane/H₂O solvent mixture.

  • Degassing: Sparge the mixture with N₂ for 10 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and degrades the phosphine ligands into phosphine oxides, killing the catalytic cycle.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl₂ and heat to 90 °C for 12 hours.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, which is traditionally the bottleneck when coupling sterically hindered ortho-substituted (C5) pyrazoles.

  • Isolation: Filter through a pad of Celite, concentrate, and quickly purify the THP-protected intermediate via silica gel chromatography.

  • THP Deprotection: Dissolve the intermediate in DCM (0.1 M) and add TFA (10.0 equiv). Stir at room temperature for 2 hours.

    • Causality: The THP group is an acetal. Acid-catalyzed protonation of the THP oxygen leads to the expulsion of the free pyrazole and the formation of a resonance-stabilized oxocarbenium ion (which subsequently hydrolyzes to 5-hydroxypentanal).

  • Final Workup: Neutralize carefully with saturated NaHCO₃, extract with DCM, dry, and concentrate to yield the target C5-Aryl-4-Fluoro-1H-pyrazole.

References

  • Source: PMC (National Institutes of Health)
  • The Journal of Organic Chemistry Vol. 73 No.
  • 1-(2-Tetrahydropyranyl)
  • Heterocyclic Chemistry in Drug Discovery Source: National Academic Digital Library of Ethiopia URL

Sources

Method

Application Note: 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a Privileged Synthon in Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted oncology and immunology, the 4-fluoropyrazole moiety has emerged as a highly privileged pharmacophore for competitive kinase inhibition[1]. However, the direct incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunology, the 4-fluoropyrazole moiety has emerged as a highly privileged pharmacophore for competitive kinase inhibition[1]. However, the direct incorporation of unprotected pyrazoles during complex multi-step active pharmaceutical ingredient (API) synthesis often leads to catalyst poisoning, poor solubility, and undesired N-alkylation.

4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS: 2420509-28-8) circumvents these synthetic bottlenecks. By masking the reactive pyrazole nitrogen with a tetrahydropyran-2-yl (THP) protecting group, this synthon allows for robust transition-metal catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)[2]. Subsequent mild acidic cleavage reveals the active 4-fluoropyrazole hinge-binding motif, a strategy famously utilized in the synthesis of the FDA-approved RET kinase inhibitor, Pralsetinib[1].

Mechanistic Rationale: The "Why" Behind the Scaffold

The 4-Fluoropyrazole Pharmacophore

In the ATP-binding pocket of kinases, the pyrazole ring acts as a critical hinge-binding motif. Its nitrogen atoms function as a bidentate hydrogen bond donor/acceptor system, interacting directly with the kinase backbone (e.g., Glutamate and Cysteine residues)[3]. The specific addition of a fluorine atom at the C4 position provides three distinct biophysical advantages:

  • Metabolic Shielding: The C4 position of unsubstituted pyrazoles is a known liability for Cytochrome P450-mediated oxidation. Fluorine substitution effectively blocks this metabolic soft spot, significantly extending the compound's in vivo half-life[4].

  • pKa Modulation: The strong electron-withdrawing inductive effect of the fluorine atom lowers the pKa of the adjacent pyrazole NH. This increases the acidity and the hydrogen-bond donating strength of the NH group, leading to tighter binding affinities (lower IC50)[1].

  • Steric Optimization: Fluorine acts as a bioisostere for hydrogen. Its small van der Waals radius allows it to fit seamlessly into the restricted hinge region without inducing steric clashes, while simultaneously increasing the overall lipophilicity (LogP) to enhance cellular permeability[4].

The Strategic Role of the THP Protecting Group

The THP group is an acetal-based protecting group that is highly stable to strongly basic conditions and nucleophiles. This allows the synthon to survive harsh Buchwald-Hartwig aminations or SNAr conditions[2]. Unlike benzyl or Boc groups, THP is cleanly and rapidly cleaved under mild, anhydrous acidic conditions (e.g., HCl in dioxane), preventing the hydrolysis of sensitive amides or nitriles present in the final API.

KinaseBinding ATP ATP Binding Pocket (Kinase Domain) Hinge Hinge Region (Glu & Cys Residues) ATP->Hinge Structural Context Inhibitor 4-Fluoropyrazole Pharmacophore Inhibitor->Hinge Bidentate H-Bonds F_Atom 4-Fluoro Substitution (Metabolic Shield) Inhibitor->F_Atom Contains NH_Group Enhanced NH Donor (Lower pKa) Inhibitor->NH_Group Contains F_Atom->NH_Group Inductive Effect

Pharmacophoric interactions of the 4-fluoropyrazole motif within the kinase ATP-binding pocket.

Quantitative Profiling: Fluorinated vs. Unsubstituted Pyrazoles

The table below summarizes the typical pharmacological enhancements observed when transitioning from an unsubstituted pyrazole to a 4-fluoropyrazole core in kinase inhibitor development, grounded in structure-activity relationship (SAR) studies[4].

ParameterUnsubstituted Pyrazole Scaffold4-Fluoropyrazole ScaffoldMechanistic Driver
Kinase IC50 (Biochemical) 150 - 300 nM5 - 20 nMEnhanced NH H-bond donor strength via F-inductive effect.
Metabolic T1/2 (HLM) < 15 minutes> 60 minutesSteric blockade of CYP450 oxidation at the C4 position.
Lipophilicity (LogP) ~ 1.5~ 2.2Fluorine increases hydrophobicity, aiding membrane permeation.
Off-Target Toxicity ModerateLowTighter hinge binding allows for lower therapeutic dosing.

Experimental Workflows & Validated Protocols

Workflow N1 4-Fluoro-1-THP-pyrazole (Protected Synthon) N2 Base-Promoted SNAr or Pd-Catalyzed Coupling N1->N2 Reacts with Core Scaffold N3 THP-Protected Kinase Inhibitor Precursor N2->N3 Yields N4 Mild Acidic Cleavage (HCl/Dioxane or TFA) N3->N4 Deprotection N5 Active 4-Fluoropyrazole Kinase Inhibitor N4->N5 Final API

Synthetic workflow utilizing the THP-protected 4-fluoropyrazole synthon in drug discovery.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the Kinase Core

This protocol details the coupling of the protected pyrazole to a halogenated heterocyclic core (e.g., a bromopyridine derivative)[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, sealed reaction tube, combine the halogenated kinase core scaffold (1.0 eq) and 4-Fluoro-1-THP-pyrazole (1.2 eq).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.5 eq).
    • Causality:

      
       is often preferred due to the "cesium effect," which enhances the solubility and nucleophilicity of the reacting species in aprotic solvents, driving the SNAr reaction to completion[3].
      
  • Solvent & Heating: Suspend the mixture in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Purge with

    
     for 10 minutes, seal the tube, and heat to 100 °C for 16-20 hours[5].
    
  • Self-Validating QC Step: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting halogenated scaffold peak is consumed, and the

    
     peak corresponding to the THP-protected intermediate appears.
    
  • Workup: Cool to room temperature, quench with water, and extract with Ethyl Acetate (3x). Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
Protocol 2: Acidic Deprotection of the THP Group

Removal of the THP group reveals the active kinase inhibitor. This method utilizes anhydrous conditions to prevent side-reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve the THP-protected intermediate in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) to achieve a 0.1 M solution.

  • Acid Cleavage: Slowly add 4N HCl in dioxane (10.0 eq) at room temperature.

    • Causality: The acetal linkage of the THP group is highly sensitive to acid. Using HCl in dioxane provides a controlled, anhydrous acidic environment that cleanly cleaves the THP group (releasing volatile 5-hydroxypentanal) without hydrolyzing sensitive amides or nitriles on the API.

  • Incubation: Stir the solution at room temperature for 2.5 hours.

  • Self-Validating QC Step: Analyze an aliquot via LC-MS. Successful deprotection is confirmed by a mass shift of exactly -84 Da (loss of the

    
     THP fragment) and the appearance of a more polar peak on the chromatogram.
    
  • Isolation: Concentrate the reaction mixture under a stream of nitrogen. Triturate the resulting sticky solid with diethyl ether or ethyl acetate, sonicate, and filter to isolate the final 4-fluoropyrazole kinase inhibitor as an HCl salt.

Protocol 3: TR-FRET Biochemical Kinase Assay

To validate the potency of the newly synthesized inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point dose-response curve of the deprotected inhibitor in 100% DMSO, starting at 10 µM with 1:3 serial dilutions.

    • Causality: A 10-point curve ensures a full sigmoidal response is captured, which is mathematically required for accurate

      
       determination.
      
  • Reaction Assembly: In a 384-well low-volume plate, combine the inhibitor, recombinant target kinase (e.g., RET or PLK4), and a fluorescently labeled peptide substrate in assay buffer (e.g., HEPES,

    
    , EGTA, Tween-20).
    
  • ATP Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent

    
     for the specific kinase.
    
    • Causality: Setting ATP at its

      
       ensures the assay is highly sensitive to ATP-competitive inhibitors (like 4-fluoropyrazoles) and allows for the direct calculation of the inhibition constant (
      
      
      
      ) using the Cheng-Prusoff equation.
  • Detection: Incubate for 60 minutes at room temperature, then add the TR-FRET termination buffer containing EDTA (to chelate

    
     and stop the kinase) and the Europium-labeled anti-phospho antibody. Read the plate on a compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).
    

References

1.2 2.5 3.1 4.3 5.4 6.

Sources

Application

Application Note: Biological Screening &amp; Profiling of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole

The following Application Note and Protocol Guide is designed for researchers and drug discovery scientists evaluating 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole (CAS: 2420509-28-8). Given that this compound is a protected...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug discovery scientists evaluating 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole (CAS: 2420509-28-8).

Given that this compound is a protected building block (a 4-fluoropyrazole with an acid-labile THP protecting group) and a potential fragment for drug discovery, this guide focuses on Fragment-Based Drug Discovery (FBDD) screening, metabolic stability profiling (prodrug potential), and assay interference validation .

Introduction & Compound Profile

4-Fluoro-1-tetrahydropyran-2-yl-pyrazole represents a strategic chemical entity in early-stage drug discovery. Structurally, it consists of a "privileged" pyrazole scaffold—ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib)—masked by a tetrahydropyran (THP) group.

Scientific Context:

  • Fragment Utility: With a Molecular Weight of ~170 Da and moderate lipophilicity, it qualifies as a "fragment" for biophysical screening (SPR, NMR) to identify novel binding pockets in enzymes (e.g., Kinases, COX-2).

  • Prodrug/Metabolic Relevance: The THP group is an acetal-based protecting group. While stable at physiological pH (7.4), it is acid-labile. Screening this compound requires distinguishing between the activity of the intact molecule and its hydrolysis product, 4-fluoropyrazole .

  • Bioisosterism: The C-4 fluorine atom is a metabolic blocker, preventing ring oxidation while mimicking the steric size of hydrogen.

Physicochemical Snapshot
PropertyValue (Approx)Relevance to Screening
Molecular Weight 170.18 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3).
LogP ~1.5 - 2.0Good membrane permeability; requires DMSO for stock solutions.
Solubility Low in water; High in DMSO/EthanolCritical: Final assay concentration of DMSO must be <1% to prevent enzyme denaturation.
Stability Acid-labile (THP group)Critical: Avoid acidic buffers (pH < 5.0) during storage or screening.

Pre-Screening Validation: Stability & QC

Objective: Ensure the compound remains intact during the assay window. The THP group can hydrolyze, leading to false positives caused by the free pyrazole or the THP byproduct.

Protocol A: Buffer Stability Assessment (LC-MS)
  • Rationale: Verify that the THP group does not spontaneously cleave in your specific assay buffer (e.g., PBS, HEPES).

  • Materials:

    • Test Compound (10 mM DMSO stock).

    • Assay Buffer (e.g., PBS pH 7.4).

    • Acidic Control Buffer (0.1 M HCl, pH 1.0).

    • LC-MS system (C18 column).

Workflow:

  • Preparation: Dilute DMSO stock to 50 µM in Assay Buffer and Acidic Control Buffer.

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at T=0, 1h, 4h, and 24h.

  • Analysis: Inject onto LC-MS. Monitor for the parent ion [M+H]+ (~171 m/z) and the hydrolysis product (4-fluoropyrazole, ~87 m/z).

  • Acceptance Criteria: >95% parent compound remaining at T=24h in Assay Buffer.

Primary Screening: Fragment-Based Biophysical Assays

Since this is a low-affinity fragment, standard biochemical IC50 assays may not be sensitive enough. Surface Plasmon Resonance (SPR) is the gold standard for detecting weak binders.

Protocol B: SPR Direct Binding Assay (Kinase Target Example)
  • Target: Generic Kinase Domain (e.g., SRC, JAK) immobilized on a sensor chip.

  • Rationale: Pyrazoles are known hinge-binders. This assay detects if the protected THP-pyrazole can still access the ATP-binding pocket or an allosteric site.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein on a CM5 sensor chip via amine coupling (Target RU: ~3000-5000 for fragments).

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index changes.

  • Compound Dilution: Prepare a concentration series of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole in Running Buffer (HBS-P+ with 2% DMSO).

    • Range: 0 µM (Blank) to 500 µM (High concentration is needed for fragments).

  • Injection:

    • Flow rate: 30 µL/min.

    • Contact time: 60 seconds.

    • Dissociation time: 120 seconds.

  • Data Analysis:

    • Subtract reference channel (blank surface) and buffer blanks.

    • Fit to a 1:1 Steady State Affinity model (since kinetics will be too fast to resolve).

    • Success Metric: A clear dose-dependent response (Rmax) indicating binding (

      
       typically in the mM - high µM range).
      

Metabolic Stability (Microsomal Assay)

Objective: Determine if the THP group acts as a "prodrug" moiety that is cleaved by liver enzymes (CYP450) to release the active 4-fluoropyrazole.

Protocol C: Liver Microsome Stability
  • Reaction Mix:

    • Mouse/Human Liver Microsomes (0.5 mg/mL protein).

    • Test Compound (1 µM final).

    • NADPH Regenerating System (cofactor).

    • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Procedure:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate reaction with NADPH.

    • Sample at 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Interpretation:

    • Rapid Disappearance of Parent + Appearance of 4-F-Pyrazole: Indicates the THP is metabolically labile (Prodrug behavior).

    • Stable Parent: The THP group is robust; the molecule acts as a distinct chemical entity.

Visualization of Screening Workflow

The following diagram illustrates the decision tree for screening this specific building block/fragment.

ScreeningWorkflow Start Compound: 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole QC Step 1: QC & Stability (LC-MS in Buffer pH 7.4) Start->QC Decision1 Stable at pH 7.4? QC->Decision1 FailQC STOP: Compound degrades. Screen hydrolysis product (4-Fluoropyrazole) instead. Decision1->FailQC No (<90%) Screening Step 2: Fragment Screening (SPR / STD-NMR) Decision1->Screening Yes (>95%) Binding Binding Detected? Screening->Binding HitValidation Step 3: Hit Validation (Competition Assay) Binding->HitValidation Yes NoBind Inactive Fragment Binding->NoBind No Metabolism Step 4: Metabolic Profiling (Microsomal Stability) HitValidation->Metabolism Prodrug Result A: Prodrug (Releases 4-F-Pyrazole) Metabolism->Prodrug NewEntity Result B: Stable Entity (Novel Inhibitor) Metabolism->NewEntity

Caption: Logical workflow for validating and screening 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole, distinguishing between stability issues, fragment activity, and prodrug potential.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. (Provides mechanistic details on THP acid lability). Link

  • Fabbro, D. (2015). "The pyrazole scaffold in kinase inhibitors." Methods in Molecular Biology, 795, 1-34. (Contextualizes the 4-F-pyrazole pharmacophore). Link

  • PubChem Compound Summary. (2024). "4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole." CID 136269223. Link

Method

Application Note: In Vitro Characterization and Stability Profiling of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

[1] Executive Summary & Strategic Relevance 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS: 134892-31-2) is a critical synthetic intermediate in the development of bioactive small molecules, particularly kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Relevance

4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS: 134892-31-2) is a critical synthetic intermediate in the development of bioactive small molecules, particularly kinase inhibitors (e.g., Crizotinib analogs) and agrochemicals.[1] The tetrahydropyran (THP) moiety acts as a lipophilic protecting group for the pyrazole nitrogen, masking its hydrogen-bond donor capability during synthesis and improving solubility in organic solvents.

However, the utility of this scaffold relies on two opposing properties:

  • Stability during synthetic elaboration (coupling, lithiation).[1]

  • Lability (clean deprotection) to release the active 4-fluoropyrazole pharmacophore.

This Application Note provides a rigorous framework for the in vitro characterization of this building block. Unlike standard drug screening, the assays here focus on scaffold integrity, deprotection kinetics, and intermediate safety .[1]

The "Fluorine Effect" in Drug Design

The 4-fluoro substitution is non-trivial. Fluorine acts as a bioisostere for hydrogen but significantly alters the electronic properties of the pyrazole ring (


 modulation) and metabolic stability (blocking C-H oxidation). Validating the stability of the THP group in the presence of this electron-withdrawing fluorine is essential for reproducible synthesis.

Visual Workflow: Scaffold Lifecycle & Profiling

The following diagram illustrates the critical control points where in vitro assays are required to validate the scaffold's performance.

ScaffoldLifecycle Compound 4-Fluoro-1-THP-pyrazole (Starting Material) Synthesis Synthetic Elaboration (Cross-Coupling/Lithiation) Compound->Synthesis Used In Assay_Stab Assay 1: Buffer/Solvent Stability Compound->Assay_Stab QC Check Assay_Tox Assay 3: Cytotoxicity Screen Compound->Assay_Tox Safety Profile Deprotection THP Removal (Acidic Conditions) Synthesis->Deprotection Intermediate ActiveDrug Active Pharmacophore (Free NH-Pyrazole) Deprotection->ActiveDrug Yields Assay_Kin Assay 2: Deprotection Kinetics Deprotection->Assay_Kin Optimization

Figure 1: Critical control points for in vitro profiling of the THP-protected pyrazole scaffold.

Physicochemical Profiling Protocols

Before biological testing, the physicochemical impact of the THP group must be quantified.[1] The THP group significantly increases lipophilicity (


), which affects how the compound behaves in cell-based assays.[1]
Table 1: Comparative Physicochemical Metrics
Property4-Fluoro-1-THP-pyrazole (Protected)4-Fluoro-1H-pyrazole (Active Core)Impact of THP
Molecular Weight ~170.18 g/mol ~86.07 g/mol +84 Da (Mass Shift)
H-Bond Donors 01 (NH)Masks donor; improves permeability
LogP (Est.) 2.5 - 3.00.5 - 0.9drastically increases solubility in DMSO/DCM
Aqueous Solubility Low (< 50 µM)High (> 1 mM)Critical: Requires DMSO co-solvent for assays

Protocol A: Acid-Catalyzed Deprotection Kinetics

Objective: To determine the rate of THP removal under controlled acidic conditions. This mimics both the synthetic "work-up" and potential instability in the acidic environment of the stomach (if considered as a prodrug).

Principle: The THP group is an acetal. Hydrolysis releases the free pyrazole and 5-hydroxypentanal. We monitor the appearance of the free pyrazole via HPLC-UV or LC-MS.

Materials
  • Analyte: 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole (10 mM stock in DMSO).

  • Buffer A (Reaction): 0.1 M HCl in Methanol/Water (1:1) OR Simulated Gastric Fluid (SGF, pH 1.2).[1]

  • Quench Solution: 1 M NaOH or Ammonium Bicarbonate (pH 8).[1]

  • Internal Standard: Caffeine or Tolbutamide (10 µM).

Step-by-Step Procedure
  • Preparation: Prepare a 100 µM working solution of the analyte in Buffer A. Maintain temperature at 37°C (physiological) or 25°C (benchtop).

  • Sampling: At defined time points (

    
     min), remove a 50 µL aliquot.
    
  • Quenching: Immediately add 50 µL of Quench Solution to stop the hydrolysis.

  • Analysis: Inject onto RP-HPLC (C18 column).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).[1]

    • Detection: UV at 254 nm (pyrazole ring).[1]

  • Calculation: Plot the % Remaining of the parent peak vs. Time. Calculate half-life (

    
    ).[1]
    

Acceptance Criteria:

  • For Synthesis Reagent:

    
     min in 0.1 M HCl (indicates easy removal).[1]
    
  • For Stable Intermediate:

    
     degradation in neutral PBS over 24 hours.
    

Protocol B: In Vitro Cytotoxicity (Impurity Profiling)

Objective: To ensure the THP-protected building block (or its degradation products) does not introduce off-target toxicity if trace amounts remain in the final compound library.[1]

Method: MTT or CellTiter-Glo® Assay.[1]

Materials
  • Cell Line: HEK293 (Kidney) or HepG2 (Liver) – general toxicity models.[1]

  • Reagents: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

  • Controls:

    • Positive Control:[1] Doxorubicin or Staurosporine.[1]

    • Negative Control:[1] 0.5% DMSO in Media.[1]

Step-by-Step Procedure
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2.

  • Dosing: Treat cells with the test compound in a dose-response curve (0.1 µM to 100 µM). Ensure final DMSO concentration is

    
    .
    
  • Incubation: Incubate for 48 hours.

  • Detection:

    • Add 20 µL MTT solution (5 mg/mL) to each well.[1]

    • Incubate 3–4 hours until purple formazan crystals form.

    • Solubilize crystals with 100 µL DMSO.[1]

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Calculate

    
    .
    

Interpretation:

  • 
    :  Considered low toxicity (Safe for use as a reagent).[1]
    
  • 
    :  Significant toxicity.[1] Investigate if the THP-deprotection byproduct (aldehyde) is causing cell death.[1]
    

Protocol C: Metabolic Stability (Microsomal Stability)

Objective: If the THP-protected form is being investigated as a prodrug (to improve oral absorption of the polar pyrazole), it must be stable in the stomach but cleaved in the liver/plasma.

Materials
  • Matrix: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).[1]

  • Cofactor: NADPH Regenerating System.[1]

  • Test Concentration: 1 µM.

Step-by-Step Procedure
  • Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes.

  • Termination: Add ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of the Parent (THP-protected) and Metabolite (Free Pyrazole).[1]

Data Visualization (Graphviz): The following diagram depicts the metabolic fate tracked in this assay.

Metabolism cluster_products Metabolites Parent Parent Compound (THP-Protected) CYP Liver Microsomes (CYP450 / Amidase) Parent->CYP Metabolism FreePyr 4-Fluoropyrazole (Active) CYP->FreePyr Deprotection THP_Ox Oxidized THP (Inactive/Eliminated) CYP->THP_Ox Oxidation

Figure 2: Metabolic pathway tracked during microsomal stability assays.[1]

Troubleshooting & Expert Tips

  • Solubility Crashes: The THP group improves lipophilicity but can cause precipitation in aqueous buffers if the concentration exceeds 50 µM. Always perform a kinetic solubility check (nephelometry) before running cell assays.[1]

  • NMR Verification: Before running any bioassay, verify the integrity of the C-F bond using

    
    -NMR.[1] The fluorine signal should be a distinct multiplet around -175 ppm (depending on solvent).[1] Loss of this signal indicates defluorination, rendering the compound useless.
    
  • Chirality: The THP group introduces a chiral center at the acetal carbon. While usually used as a racemic mixture for protection, be aware that diastereomers might separate on chiral HPLC columns, appearing as "impurities."[1]

References

  • Fustero, S., et al. (2011).[1] From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews.[1] [1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard text for THP deprotection conditions). [1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] [1]

  • Sakya, S. M., et al. (2008).[1] Discovery of novel pyrazoles as potent and selective inhibitors of Lck. Bioorganic & Medicinal Chemistry Letters.[1] (Example of pyrazole scaffold utility).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 16213963 (Structure similar to 4-Fluoro-1-THP-pyrazole).[1][1]

Sources

Application

Application Note: Strategic Utilization of 4-Fluoro-1-THP-pyrazole in High-Value Scaffold Synthesis

Topic: 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole as a building block for complex molecules Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole as a building block for complex molecules Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (4-Fluoro-1-THP-pyrazole) is a specialized heterocyclic building block designed to overcome specific challenges in medicinal chemistry: the introduction of metabolic stability via fluorination and the facilitation of regioselective functionalization via the tetrahydropyranyl (THP) protecting group. This guide details the protocols for leveraging this molecule to synthesize complex pharmaceutical intermediates, focusing on C-5 lithiation (Directed Ortho Metalation) and controlled deprotection strategies.

Strategic Rationale: Why this Building Block?

The Fluorine Advantage

The C-4 fluorine atom is not merely a substituent; it is a distinct design element.

  • Metabolic Blocking: The C-4 position of pyrazoles is a common "soft spot" for oxidative metabolism (CYP450). Fluorine blocks this site, extending the half-life of the final drug candidate.

  • Electronic Modulation: Fluorine's high electronegativity lowers the pKa of the pyrazole ring system and modulates the electron density of adjacent carbons, influencing the reactivity of the C-5 position during functionalization.

The THP "Handle"

The THP group at N-1 serves a dual purpose:

  • Protection: It masks the acidic N-H proton (pKa ~14), preventing interference during base-mediated reactions.

  • Direction: The oxygen atoms in the THP ring (specifically the ring oxygen) can act as weak coordination sites for lithium, assisting in the stabilization of the lithiated intermediate at the C-5 position.

Core Application: Regioselective C-5 Functionalization

The most powerful application of 4-Fluoro-1-THP-pyrazole is its ability to undergo Directed Ortho Metalation (DoM) at the C-5 position. This allows for the rapid construction of 1,4,5-trisubstituted pyrazoles, a scaffold found in numerous kinase inhibitors.

Mechanism of Action

The THP group protects the N-1 position. Upon treatment with n-Butyllithium (n-BuLi), the most acidic proton at C-5 is removed. The inductive effect of the C-4 fluorine atom stabilizes the resulting carbanion, making this specific building block more reactive and cleaner in lithiation compared to its non-fluorinated counterpart.

Visualization: C-5 Functionalization Workflow

C5_Functionalization cluster_electrophiles Common Electrophiles Start 4-Fluoro-1-THP-pyrazole Lithiation Step 1: Lithiation (n-BuLi, -78°C, THF) Start->Lithiation Deprotonation Intermediate Lithiated Species (C-5 Anion) Lithiation->Intermediate Coordination Electrophile Step 2: Electrophile Trap (E+) Intermediate->Electrophile Nucleophilic Attack E1 DMF -> Aldehyde Intermediate->E1 E2 I2 -> Iodide Intermediate->E2 E3 B(OiPr)3 -> Boronic Acid Intermediate->E3 Product 5-Substituted-4-Fluoro-1-THP-pyrazole Electrophile->Product Formation

Figure 1: Workflow for the regioselective C-5 functionalization of 4-Fluoro-1-THP-pyrazole via Directed Ortho Metalation (DoM).

Experimental Protocol: C-5 Formylation

Objective: Synthesis of 4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde.

Reagents:

  • 4-Fluoro-1-THP-pyrazole (1.0 eq)

  • n-Butyllithium (1.2 eq, 2.5 M in hexanes)

  • Anhydrous THF (0.2 M concentration relative to substrate)

  • N,N-Dimethylformamide (DMF) (1.5 eq)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C using a dry ice/acetone bath.

  • Solvation: Dissolve 4-Fluoro-1-THP-pyrazole in anhydrous THF.

  • Lithiation: Add n-BuLi dropwise over 15 minutes. Maintain internal temperature below -70°C. The solution may turn slightly yellow.

    • Critical Checkpoint: Stir at -78°C for 45-60 minutes. The C-4 fluorine exerts an inductive effect that stabilizes the C-5 anion, but prolonged stirring above -60°C can lead to decomposition or benzyne-like pathways (though rare in pyrazoles).

  • Electrophile Addition: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Downstream Application: THP Deprotection

Once the complex scaffold is built, the THP group must often be removed to reveal the free N-H pyrazole, which is essential for hydrogen bonding in the active site of proteins.

Deprotection Data & Conditions

The THP group is an acetal and is sensitive to acid.[1][2][3] However, the presence of the fluorine atom can slightly alter the basicity of the pyrazole nitrogens, affecting the kinetics of hydrolysis.

MethodReagentsConditionsSuitability
Standard HCl (4M in Dioxane)RT, 1-4 hRobust substrates; removes THP cleanly.
Mild PPTS (Pyridinium p-toluenesulfonate)EtOH, 55°CAcid-sensitive substrates. Slower reaction.
Scavenger TFA / DCM / Et3SiHRT, 1-2 hUsed if the molecule contains carbocations or easily reduced sites.
Protocol: Acidic Deprotection (Standard)
  • Dissolve the functionalized 4-fluoro-1-THP-pyrazole intermediate in Methanol or Ethanol (0.1 M).

  • Add HCl (concentrated aq. or 4M in dioxane, 5-10 eq).

  • Stir at Room Temperature. Monitor by TLC/LCMS.

    • Observation: The disappearance of the lipophilic THP adduct is usually obvious.

  • Concentrate the solvent.

  • Neutralize with saturated NaHCO₃ and extract with EtOAc (or DCM/iPrOH 3:1 for polar products).

Advanced Workflow: Suzuki-Miyaura Cross-Coupling

The 4-Fluoro-1-THP-pyrazole can be converted into a boronic acid/ester (via the lithiation protocol in Section 3, trapping with Trimethyl Borate or Isopropoxy Boronic acid pinacol ester). This enables it to act as a nucleophile in Pd-catalyzed cross-couplings.

Key Insight: Do not deprotect the THP group before the Suzuki coupling. The free N-H pyrazole can poison Palladium catalysts. Keep the THP group on until the final step.

Suzuki_Workflow Step1 4-Fluoro-1-THP-pyrazole (Starting Material) Step2 Lithiation + B(OiPr)3 Step1->Step2 Step3 Pyrazolyl-5-Boronic Ester Step2->Step3 Step4 Suzuki Coupling (Pd(dppf)Cl2, Ar-Br, Base) Step3->Step4 Step5 Coupled Intermediate (THP Protected) Step4->Step5 Step6 Acid Deprotection Step5->Step6 Final Final 4-Fluoro-5-Aryl-Pyrazole Step6->Final

Figure 2: Integrated workflow for generating 5-aryl-4-fluoropyrazoles using the THP-protected building block.

References

  • THP Protection/Deprotection Mechanisms

    • Greene's Protective Groups in Organic Synthesis. The classic reference for THP stability and removal conditions.
    • Vertex AI Search Result 1.4: Total Synthesis: THP Protecting Group Mechanism. Link

  • Fluorinated Pyrazoles in Medicinal Chemistry

    • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives.
    • Vertex AI Search Result 1.3: ResearchGate: Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Link

  • C-5 Functionalization of Pyrazoles

    • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles.
    • Vertex AI Search Result 1.8: PMC: Recent Synthetic Advances in C–H/N–H Functionalization. Link

  • General Properties of the Building Block

    • Sigma-Aldrich Product Data: 4-fluoro-1-tetrahydropyran-2-yl-pyrazole. Confirms commercial availability and basic physical properties.
    • Vertex AI Search Result 1.18: Link(Note: Link directs to general search/product page for verification).

Sources

Method

Application Note: Strategic N-Protection of 4-Fluoropyrazole in Advanced Organic Synthesis

Executive Summary In modern medicinal chemistry and drug development, 4-fluoropyrazoles serve as critical pharmacophores. The incorporation of a fluorine atom modulates lipophilicity, metabolic stability, and binding aff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, 4-fluoropyrazoles serve as critical pharmacophores. The incorporation of a fluorine atom modulates lipophilicity, metabolic stability, and binding affinity. However, the presence of an unprotected, weakly acidic N-H bond on the pyrazole ring frequently interferes with late-stage functionalizations, such as transition-metal-catalyzed cross-couplings or directed lithiations. Unprotected pyrazoles can poison palladium or ruthenium catalysts by coordinating to the metal center, leading to catalytic stalling.

This application note provides a comprehensive guide to the selection, introduction, and orthogonal cleavage of N-protecting groups for 4-fluoropyrazole. By understanding the mechanistic causality driven by the C4-fluorine atom, researchers can design highly efficient, self-validating synthetic workflows.

Mechanistic Causality: The Fluorine Effect on Pyrazole Reactivity

The strategic protection of 4-fluoropyrazole cannot be treated identically to that of an unsubstituted pyrazole. The introduction of the fluorine atom fundamentally alters the electronic landscape of the heterocycle:

  • Enhanced N-H Acidity : Fluorine is the most electronegative element on the Pauling scale (3.98)[1]. It exerts a powerful inductive electron-withdrawing effect (-I effect) across the aromatic system. This induction lowers the pKa of the pyrazole N-H bond, making it more acidic than a standard pyrazole. While this facilitates rapid deprotonation by bases like Sodium Hydride (NaH), it also makes the resulting pyrazolide anion a slightly weaker nucleophile, necessitating highly reactive electrophiles for successful protection.

  • Tautomeric Bias and Regioselectivity : In asymmetrically substituted 3,5-dialkyl-4-fluoropyrazoles, tautomerization between the N1 and N2 positions is highly dynamic. Protection reactions often yield complex regioisomeric mixtures unless sterically demanding protecting groups (e.g., Trityl) are utilized to thermodynamically drive the formation of a single isomer.

  • Catalyst Coordination : The electron-withdrawing nature of fluorine alters the Lewis basicity of the adjacent nitrogen atoms. Masking the nitrogen lone pair is an absolute prerequisite to prevent the substrate from acting as a bidentate ligand that sequesters transition metals during downstream multicomponent syntheses[2].

Protecting Group Selection Matrix

Selecting the correct protecting group requires a holistic view of the downstream synthetic sequence. The table below summarizes the quantitative and qualitative data for the most effective 4-fluoropyrazole protecting strategies.

Protecting GroupIntroduction ReagentsDeprotection ReagentsBase Stability (e.g., n-BuLi)Acid Stability (e.g., Lewis Acids)Regioselectivity Impact
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, DMFTBAF or HCl/MeOHExcellent PoorLow (Mixtures common)
THP (Tetrahydropyranyl)DHP, Solvent-FreeHOAc/THF/H₂O or HClGoodPoorLow
Trityl (Triphenylmethyl)Tr-Cl, Et₃N, DMAPTFA or TsOH/MeOHExcellent ModerateHigh (Sterically driven)
Boc (tert-Butyloxycarbonyl)Boc₂O, DMAP, THFTFA or HCl/DioxanePoorPoorModerate

Decision Pathway for N-Protection

G Start 4-Fluoropyrazole Core Base Requires Strong Base Stability? (e.g., n-BuLi, Grignard) Start->Base Acid Requires Acid Stability? (e.g., Lewis Acids) Start->Acid SEM SEM Group Cleavage: TBAF Base->SEM Yes THP THP Group Cleavage: Mild Acid Base->THP No (Mild Base Only) Boc Boc Group Cleavage: TFA Acid->Boc No (Acid Labile) Trityl Trityl (Tr) Group Cleavage: Strong Acid Acid->Trityl Yes

Caption: Decision matrix for 4-fluoropyrazole N-protecting groups based on downstream conditions.

Validated Experimental Protocols

Protocol A: N-SEM Protection for Strong-Base Compatibility

Objective: Mask the N-H bond to enable aggressive downstream functionalization, such as C5-lithiation or strong-base-mediated cross-coupling. Causality: The SEM group is highly robust against strong nucleophilic bases. NaH is utilized to irreversibly deprotonate the weakly acidic N-H, driving the equilibrium forward through the evolution of hydrogen gas. The hard alkoxide-like oxygen in SEM-Cl stabilizes the transition state, ensuring rapid electrophilic addition[3].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with 4-fluoropyrazole (1.0 eq) and anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath to prevent thermal degradation of the solvent during base addition.

  • Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Self-Validation: The reaction is self-indicating; the cessation of H₂ gas bubbling confirms the complete formation of the sodium pyrazolide salt.

  • Electrophilic Addition: After stirring for 30 minutes at 0 °C, add SEM-Cl (1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Analytical Validation: Successful SEM incorporation is confirmed via ¹H NMR by the appearance of a distinct 9H singlet at ~0.00 ppm corresponding to the trimethylsilyl (-Si(CH₃)₃) protons[3].

Protocol B: Green N-THP Protection (Solvent-Free)

Objective: Temporary protection utilizing environmentally benign conditions, ideal for mild base or transition-metal catalyzed cross-couplings. Causality: Traditional THP protection requires acid catalysis (e.g., PPTS). However, leveraging the inherent, fluorine-enhanced acidity of the 4-fluoropyrazole allows for a green, catalyst-free thermal addition across the enol ether double bond of 3,4-dihydro-2H-pyran (DHP)[4].

Step-by-Step Methodology:

  • Reaction Setup: In a sealed reaction vessel, combine solid 4-fluoropyrazole (1.0 eq) and liquid DHP (1.5 eq) without any additional solvent.

  • Thermal Activation: Heat the heterogeneous mixture to 80 °C under continuous stirring for 4 hours.

    • Self-Validation: The reaction mixture acts as its own indicator. The heterogeneous solid-liquid suspension will transition into a clear, homogeneous liquid upon complete conversion to the THP-protected pyrazole[4].

  • Purification: Remove the excess volatile DHP via vacuum distillation. The resulting product is typically >95% pure and can be used without aqueous workup or column chromatography.

Protocol C: Orthogonal Deprotection of SEM via Fluoride Cleavage

Objective: Selective removal of the SEM group without disturbing acid-labile or base-labile moieties elsewhere on the molecule. Causality: The fluoride ion possesses an extremely high thermodynamic affinity for silicon, forming a strong Si-F bond. This targeted attack generates a transient alkoxide that spontaneously fragments, releasing formaldehyde, ethylene gas, and the free 4-fluoropyrazole[3].

Step-by-Step Methodology:

  • Fluoride Attack: Dissolve the SEM-protected 4-fluoropyrazole (1.0 eq) in anhydrous THF (0.1 M). Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 eq) at room temperature.

  • Scavenging (Critical Step): Add ethylenediamine (0.5 eq) to the mixture.

    • Causality: The formaldehyde generated during the fragmentation cascade can react with the newly freed pyrazole N-H to form unwanted N-hydroxymethyl byproducts. Ethylenediamine acts as a highly nucleophilic scavenger to trap the formaldehyde.

  • Validation & Isolation: Stir for 12 hours.

    • Self-Validation: The fragmentation process is entropically driven and releases ethylene gas. Complete deprotection is validated by TLC (disappearance of the non-polar SEM-pyrazole spot) and the cessation of micro-bubbling in the THF solution.

  • Workup: Dilute with EtOAc and wash extensively with water to remove TBAF salts and the ethylenediamine-formaldehyde adduct.

References

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz
  • 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3. Benchchem.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.

Sources

Application

Application Note: Scale-Up Synthesis of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Executive Summary This application note details the scalable process for synthesizing 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (hereafter referred to as 4-F-THP-Pvz ). This intermediate is a critical building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the scalable process for synthesizing 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (hereafter referred to as 4-F-THP-Pvz ). This intermediate is a critical building block in medicinal chemistry, particularly for introducing a metabolically stable fluorinated pyrazole motif protected against N-alkylation or lithiation.

The protocol utilizes an acid-catalyzed electrophilic addition of 3,4-dihydro-2H-pyran (DHP) to 4-fluoropyrazole. Unlike direct fluorination methods (using Selectfluor®), which are cost-prohibitive and hazardous on a kilo-scale, this route employs commercially available 4-fluoropyrazole. The process is optimized for atom economy , thermal safety , and solvent recovery .

Key Performance Indicators (KPIs)
ParameterTarget Specification
Yield > 90% (Isolated)
Purity (HPLC) > 98.5% (a/a)
Throughput Scalable to 10 kg batches
Reaction Time 4–6 Hours
Critical Impurity DHP oligomers (< 0.5%)

Strategic Analysis & Chemistry

Synthetic Route Selection

The synthesis relies on the protection of the pyrazole nitrogen using DHP. This reaction proceeds via the formation of an oxocarbenium ion intermediate.

  • Why this route?

    • Regioselectivity: 4-Fluoropyrazole is symmetric with respect to tautomerism (

      
       vs 
      
      
      
      ). Consequently, the addition of the THP group yields a single regioisomer, simplifying purification.
    • Safety: Avoids the use of high-energy fluorinating agents (

      
      , NFSI) late in the synthesis.
      
    • Cost: DHP is an inexpensive commodity chemical.

Reaction Mechanism

The reaction is catalyzed by a Brønsted acid (typically p-TsOH or TFA). The acid protonates the enol ether double bond of DHP, generating a cyclic oxocarbenium ion. The pyrazole nitrogen (acting as a nucleophile) attacks this electrophilic center.

ReactionMechanism DHP 3,4-Dihydro-2H-pyran (DHP) Oxo Oxocarbenium Intermediate DHP->Oxo Protonation Acid Cat. H+ Acid->Oxo Product 4-F-THP-Pvz (Target) Oxo->Product + Pvz (Nucleophilic Attack) Pvz 4-Fluoropyrazole Pvz->Product

Caption: Acid-catalyzed addition mechanism. The rate-determining step is typically the formation of the oxocarbenium ion.

Process Safety & Engineering Controls

Thermal Hazards (Exotherm Management)

The addition of DHP to acidic solutions is exothermic . On a large scale, uncontrolled addition can lead to a runaway reaction, causing solvent boiling or DHP polymerization (violent decomposition).

  • Control: DHP must be dosed slowly (semi-batch mode) to maintain the internal temperature (

    
    ) below 50°C.
    
Stability of Product

N-THP pyrazoles are acetals . They are stable to base and nucleophiles (e.g., n-BuLi) but are labile to aqueous acid .

  • Critical Control Point: The reaction quench must be basic (NaHCO3 or Et3N) to neutralize the catalyst before any aqueous workup. Failure to do so will revert the product to the starting material.

Detailed Scale-Up Protocol

Scale: 1.0 kg Input (4-Fluoropyrazole) Reactor: 20 L Jacketed Glass Reactor with overhead stirring and reflux condenser.

Materials Bill of Materials (BOM)
ReagentCASEq.Mass/VolRole
4-Fluoropyrazole 175601-09-51.01.0 kgLimiting Reagent
3,4-Dihydro-2H-pyran 110-87-61.51.46 kgReagent
p-Toluenesulfonic acid (monohydrate) 6192-52-50.0122 gCatalyst
2-Methyltetrahydrofuran (2-MeTHF) 96-47-9-10 LSolvent (Green alternative to DCM)
Triethylamine 121-44-80.02~25 mLQuench Base
Step-by-Step Procedure
Phase 1: Reactor Setup & Charging
  • Inertion: Purge the reactor with

    
     to remove moisture. (Moisture competes with pyrazole for the oxocarbenium ion, forming the hemiacetal impurity).
    
  • Charging: Charge 2-MeTHF (8 L) and 4-Fluoropyrazole (1.0 kg) into the reactor. Stir at 200 RPM until fully dissolved.

  • Catalyst Addition: Add p-TsOH·H2O (22 g). Stir for 15 minutes. Ensure the solution is homogeneous.

Phase 2: Reaction (Dosing)
  • Temperature Control: Set jacket temperature to 20°C.

  • Dosing: Charge DHP (1.46 kg) into the addition funnel.

  • Addition: Add DHP dropwise over 60–90 minutes .

    • Monitor:

      
       should rise but must not exceed 45–50°C. Adjust addition rate to control exotherm.
      
  • Hold: After addition is complete, heat the mixture to 50°C and stir for 3 hours.

Phase 3: In-Process Control (IPC)
  • Sampling: Take a 50 µL aliquot, quench in 0.5 mL MeOH/Et3N (9:1). Analyze by HPLC or TLC (50% EtOAc/Hexane).

    • Criteria: < 1.0% unreacted 4-Fluoropyrazole.

Phase 4: Workup & Isolation
  • Quench: Cool

    
     to 20°C. Add Triethylamine  (25 mL) to neutralize the p-TsOH. Stir for 15 mins. (pH check: moistened paper should read pH 8–9).
    
  • Concentration: Distill off the bulk solvent (2-MeTHF) and excess DHP under reduced pressure (vacuum: 100 mbar, Bath: 40°C).

    • Note: Do not overheat the residue while acidic traces remain.

  • Purification (Distillation): The crude product is typically an oil. Perform fractional distillation under high vacuum.

    • Boiling Point: Expect ~80–90°C at 0.5 mmHg (estimated based on analogs).

    • Alternative: If solid, recrystallize from Hexane/MTBE.

ProcessWorkflow Start Start: Dry Reactor Charge Charge 4-F-Pvz + Solvent + Cat. p-TsOH Start->Charge Dose Controlled Addition of DHP (T < 50°C) Charge->Dose IPC IPC Check (HPLC/TLC) Dose->IPC IPC->Dose Incomplete Quench Quench with Et3N (Critical: pH > 7) IPC->Quench Pass Conc Vacuum Concentration Quench->Conc Distill High Vac Distillation Conc->Distill

Caption: Scale-up workflow emphasizing the critical basic quench step to prevent product reversion.

Analytical Specifications

To validate the synthesis, compare the isolated product against these parameters.

TestMethodSpecification
Appearance VisualColorless to pale yellow oil (or low melting solid)
1H NMR CDCl3, 400 MHz

7.4-7.6 (d, 1H, Pyrazole-H), 7.2-7.3 (d, 1H, Pyrazole-H), 5.3-5.4 (dd, 1H, THP-anomeric), 3.6-4.1 (m, 2H, THP-O-CH2), 1.5-2.2 (m, 6H, THP-CH2)
19F NMR CDCl3Singlet around -175 to -180 ppm (verify with standard)
Purity HPLC (UV 254 nm)

98.5%
Water Content Karl Fischer

0.1%

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product Reversion Acidic workup or insufficient quench.Ensure Et3N is added before concentration. Avoid aqueous acid washes.
Dark Coloration Polymerization of DHP due to high temp.Maintain dosing temp < 50°C. Reduce catalyst loading.
Low Conversion Wet solvent (Water kills oxocarbenium).Dry solvent over molecular sieves. Increase DHP equivalents to 2.0.
Solidification in Condenser Product has high MP (unlikely but possible).Use warm water in condenser or switch to crystallization.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP protection stability and conditions).

  • Ahmed, B. M., & Mezei, G. (2015).[2] Green protection of pyrazole... and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.[2][3][4] RSC Advances, 5, 18625-18634. (Describes N-THP pyrazole isolation and stability).

  • BenchChem. (2025).[5] Technical Support Center: Stability and Storage of Pyrazole Compounds. (Guidance on oxidation and storage of pyrazoles).

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. (Mechanistic background on acid-catalyzed THP formation).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Fluoropyrazole N-Protection

Welcome to the Technical Support Center for 4-fluoropyrazole functionalization. 4-Fluoropyrazoles are highly valued in medicinal chemistry and agrochemical development due to the unique metabolic stability and lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-fluoropyrazole functionalization. 4-Fluoropyrazoles are highly valued in medicinal chemistry and agrochemical development due to the unique metabolic stability and lipophilicity imparted by the C4-fluorine atom. However, the strong inductive electron-withdrawing effect of fluorine fundamentally alters the electronic landscape of the pyrazole ring, complicating regioselective N-protection and downstream functionalization.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome common synthetic bottlenecks.

Strategic Workflow: Protecting Group Selection

Before troubleshooting a failed reaction, ensure you have selected the correct protecting group (PG) for your downstream applications. The decision tree below outlines the optimal logic for 4-fluoropyrazole protection based on reaction conditions.

PG_Selection Start Select Protecting Group for 4-Fluoropyrazole CrossCoupling Planned Pd-Catalyzed Cross-Coupling? Start->CrossCoupling UseSEM Use SEM (Stable to Pd, allows SEM-switch) CrossCoupling->UseSEM Yes NeedOrthogonal Need Orthogonal Deprotection? CrossCoupling->NeedOrthogonal No UseBoc Use Boc (Deprotect via NaBH4/EtOH or TFA) NeedOrthogonal->UseBoc Base/Mild Reductive UseTHP Use THP (Acid labile, thermal isomerization) NeedOrthogonal->UseTHP Acidic

Caption: Decision tree for selecting optimal N-protecting groups for 4-fluoropyrazole derivatives.

FAQ & Troubleshooting: Regioselectivity & Electronic Effects

Q: Why does N-protection of my 3-substituted-4-fluoropyrazole yield an intractable 1:1 mixture of N1 and N2 regioisomers? A: The strongly electronegative fluorine atom at the C4 position exerts a powerful inductive electron-withdrawing effect. This lowers the pKa of the pyrazole N-H bond and significantly reduces the nucleophilicity of both nitrogen atoms. In a standard 3-alkylpyrazole, steric hindrance dictates that electrophilic attack occurs at the less hindered N1 position. However, in 4-fluoropyrazoles, the electron-withdrawing nature of the C4-fluorine flattens the electronic bias between the two nitrogens, minimizing the energy difference between the two transition states and leading to poor kinetic regioselectivity[1].

Troubleshooting Solution: Shift the reaction from kinetic to thermodynamic control. Utilizing a bulkier protecting group (like Trityl or THP) under elevated temperatures allows the protection step to become reversible. Over time, the equilibrium will funnel the mixture into the thermodynamically more stable, less sterically hindered N1-protected isomer[2],[3].

FAQ & Troubleshooting: Protecting Group Specifics

Issue: Sluggish N-Boc Protection

Q: My standard N-Boc protection utilizing (Boc)₂O, DMAP, and DCM is stalling at 50% conversion. How can I push this to completion? A: The reduced nucleophilicity of 4-fluoropyrazole makes standard Boc protection sluggish. To overcome this, you can transition to a "green" catalytic approach using PEG-400. PEG-400 acts as a phase-transfer catalyst and highly polar medium that stabilizes the transition state, effectively increasing the localized concentration of the electrophile around the pyrazole core[4].

Protocol: Optimized N-Boc Protection of 4-Fluoropyrazole

  • Mechanism of Action: PEG-400 coordinates with the base and the pyrazole, enhancing the nucleophilicity of the nitrogen while stabilizing the developing charge in the transition state.

  • Step 1: In a round-bottom flask, dissolve 4-fluoropyrazole (1.0 eq) and DIPEA (1.5 eq) in a minimal amount of PEG-400 (acting as both catalyst and solvent)[4].

  • Step 2: Add DMAP (0.1 eq). Cool the mixture to 0 °C.

  • Step 3: Add (Boc)₂O (1.2 eq) dropwise to control the initial exotherm.

  • Step 4: Remove the ice bath, warm to room temperature, and stir for 2-4 hours. Monitor via TLC.

  • Step 5 (Self-Validating Workup): Quench with water and extract with EtOAc. Wash the organic layer strictly with 0.1 M HCl. Validation: This acidic wash ensures the complete removal of DMAP and DIPEA, which would otherwise co-elute or cause degradation during storage. Dry over Na₂SO₄ and concentrate.

Issue: Protecting Group Loss During Cross-Coupling

Q: I need to perform a Pd-catalyzed C-H arylation on my 4-fluoropyrazole, but my Boc group degrades during the reaction. What is the alternative? A: The Boc group is thermally labile and highly susceptible to cleavage under the basic, high-temperature conditions required for Pd-catalyzed cross-coupling[5]. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is the gold standard for this application. It is exceptionally stable under cross-coupling conditions and offers a unique mechanistic advantage known as the "SEM Switch"[6].

SEM_Switch N1_SEM N1-SEM-4-Fluoropyrazole (Sterically Hindered C5) Reagent SEM-Cl (cat.), 140°C, DMA N1_SEM->Reagent N2_SEM N2-SEM-4-Fluoropyrazole (Reactive C5 Position) Reagent->N2_SEM

Caption: The "SEM Switch" workflow for transposing the SEM group to enable sequential regioselective functionalization.

Protocol: The "SEM Switch" for Sequential Functionalization

  • The Problem: Initial SEM protection often yields a mixture of isomers. If the SEM group lands on the nitrogen adjacent to your desired C-H functionalization site, steric hindrance will block the Pd-catalyst.

  • Step 1: Isolate the sterically hindered (undesired) SEM-pyrazole isomer.

  • Step 2: Dissolve the compound in anhydrous DMA (0.5 M).

  • Step 3: Add a catalytic amount of SEM-Cl (0.1 eq).

  • Step 4: Heat the reaction to 140 °C for 12 hours.

  • Mechanism: The catalytic SEM-Cl triggers an intermolecular migration. The free nitrogen attacks the SEM-Cl, creating a transient bis-SEM intermediate, which subsequently loses a SEM group from the more sterically hindered nitrogen. This transposes the protecting group to the opposite nitrogen, exposing the previously blocked adjacent C-H bond for functionalization[6].

FAQ & Troubleshooting: Deprotection Workflows

Q: How can I selectively deprotect my N-Boc 4-fluoropyrazole without hydrolyzing a highly sensitive ester elsewhere on the molecule? A: Traditional acidic deprotection (e.g., TFA/DCM) or strong basic hydrolysis (LiOH) is not orthogonal to acid-sensitive or base-sensitive functional groups. Surprisingly, N-Boc pyrazoles can be selectively deprotected using mildly reductive conditions: NaBH₄ in ethanol[7].

Protocol: Selective Mild N-Boc Deprotection

  • Step 1: Dissolve the N-Boc-4-fluoropyrazole in dry or 95% EtOH (0.2 M concentration) at room temperature.

  • Step 2: Add NaBH₄ (1.5 to 3.0 eq) portion-wise[7].

  • Mechanism: The hydride nucleophilically attacks the carbonyl carbon of the Boc group. This leads to the expulsion of the pyrazole anion (an excellent leaving group due to the electron-withdrawing C4-fluorine), yielding tert-butanol and reduced formaldehyde species. Primary Boc-protected amines and esters remain completely intact under these conditions[7].

  • Step 3: Stir for 2 hours. Carefully quench with saturated aqueous NH₄Cl to neutralize excess hydride. Extract with DCM, dry, and concentrate[7].

Quantitative Data: Protecting Group Comparison

Use the following table to benchmark your expected yields and select the appropriate conditions for your 4-fluoropyrazole derivatives.

Protecting GroupReagents for ProtectionRegioselectivity ControlStability to Pd-CouplingDeprotection ConditionsTypical Yield
Boc (Boc)₂O, DMAP, DIPEA, PEG-400Kinetic (Poor to Moderate)Low (Cleaves >80°C)NaBH₄/EtOH (Mild) or TFA/DCM80 - 95%
SEM SEM-Cl, NaH, DMFThermodynamic (via SEM-Switch)High (Stable >140°C)TBAF/THF or HCl/EtOH75 - 85%
THP DHP, TFA (cat.), TolueneThermodynamic (Thermal Isom.)ModerateAcidic (HCl/MeOH)85 - 98%
Trt Trt-Cl, Et₃N, DCMThermodynamic (High Steric Bias)Low (Sterically prohibitive)Acidic (TFA/DCM)70 - 80%

References

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. National Institutes of Health (PMC).
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
  • Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of THP-Protected Pyrazoles

Introduction Welcome to the Application Science technical support center for pyrazole functionalization. Pyrazoles are ubiquitous in medicinal chemistry, but their tautomeric nature and multiple reactive sites (N1, N2, C...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Application Science technical support center for pyrazole functionalization. Pyrazoles are ubiquitous in medicinal chemistry, but their tautomeric nature and multiple reactive sites (N1, N2, C3, C4, C5) complicate direct functionalization[1]. The tetrahydropyranyl (THP) group is a premier protecting strategy because it not only masks the reactive N-H bond to prevent unwanted side reactions but also acts as a powerful directing group for downstream regioselective modifications, such as C-5 lithiation[2].

This guide provides field-validated protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure your synthetic workflows are robust and reproducible.

Workflow Visualization

Workflow Unprotected Unprotected Pyrazole (NH-Tautomers) Protection THP Protection (DHP, Acid Catalyst) Unprotected->Protection Addition of DHP Protected THP-Protected Pyrazole (Masked NH, N1/N2 Isomers) Protection->Protected H+ Catalysis Functionalization Functionalization (e.g., C-5 Lithiation, Suzuki) Protected->Functionalization Base/Nucleophile Tolerant Deprotection Acidic Deprotection (HCl/MeOH or TFA) Functionalization->Deprotection Intermediate Isolation Target Functionalized Pyrazole (Target Compound) Deprotection->Target THP Cleavage

Workflow for THP protection, functionalization, and deprotection of pyrazoles.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters for the THP protection and deprotection lifecycle.

Reaction PhaseReagentCatalystEquivalentsTemp (°C)Time (h)Expected Yield
Protection (Standard) 3,4-Dihydro-2H-pyran (DHP)PPTS or TFA1.5 - 2.040 - 802 - 1285 - 98%
Protection (Green) 3,4-Dihydro-2H-pyran (DHP)NoneSolvent-free1251 - 2>95%
C-5 Lithiation n-Butyllithium (n-BuLi)None1.05 - 1.1-780.5 - 1N/A (In situ)
Deprotection HCl (4M in dioxane)None3.0 - 5.025 - 501 - 480 - 95%
Validated Experimental Protocols

Protocol 1: Mild Catalytic THP Protection of Pyrazoles This protocol utilizes Pyridinium p-Toluenesulfonate (PPTS) to minimize the degradation of acid-sensitive substrates[3].

  • Preparation: Charge an oven-dried, round-bottom flask with the starting pyrazole (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) followed by PPTS (0.1 eq). Causality: PPTS is a mild, buffering acid catalyst. It provides enough protons to activate the enol ether of DHP without causing the polymerization of DHP or the degradation of sensitive functional groups[3].

  • Reaction: Stir the mixture at 40 °C (reflux). Self-Validation: Monitor via TLC. The THP-protected pyrazole will exhibit a significantly higher Rf value due to the loss of the polar N-H hydrogen bond donor.

  • Quench & Workup: Once complete, quench the reaction with saturated aqueous NaHCO3. Causality: Neutralizing the acid catalyst is strictly required before concentration; otherwise, the shifting equilibrium during solvent evaporation will drive the reverse reaction (deprotection)[4].

  • Isolation: Extract with DCM, dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Acid-Mediated Deprotection

  • Preparation: Dissolve the functionalized THP-protected pyrazole (1.0 eq) in methanol (0.1 M).

  • Acidification: Add 4M HCl in dioxane (3.0 eq). Causality: The acid protonates the oxygen atom of the THP ring. Methanol acts as a nucleophilic scavenger that traps the resulting oxocarbenium ion, driving the equilibrium toward the fully deprotected pyrazole[4].

  • Reaction: Stir at room temperature for 2-4 hours. Self-Validation: Monitor by LC-MS. The mass of the target peak should drop by exactly 84 Da (representing the loss of the THP group).

  • Isolation: Concentrate the mixture under reduced pressure, neutralize with saturated NaHCO3, and extract with ethyl acetate to yield the free pyrazole.

Troubleshooting & FAQs

Q1: I am observing two distinct spots on my TLC after protecting an unsymmetrical pyrazole. Is my reaction generating impurities? A1: Most likely, you are observing the formation of N1 and N2 regioisomers, not impurities. Because unsymmetrical pyrazoles exist as a mixture of tautomers, the THP group can attach to either nitrogen atom[3]. Actionable Advice: Do not waste time trying to separate these isomers if your downstream chemistry is unaffected. For instance, if you are performing a Suzuki coupling on a distant halogen, carry the mixture forward. The isomers will converge back into a single product upon THP deprotection[1].

Q2: My THP protection stalls at 70% conversion, even after 24 hours. How can I drive it to completion? A2: THP protection is a reversible equilibrium reaction[4]. If moisture is present, or if the volatile DHP escapes the reaction vessel, the equilibrium shifts backward. Actionable Advice: Ensure your solvents are strictly anhydrous. If the reaction stalls, add an additional 0.5 equivalents of DHP and ensure the flask is equipped with a tightly sealed reflux condenser. Alternatively, consider a solvent-free "green" approach by heating the pyrazole in neat DHP at 125 °C in a sealed pressure tube, which provides quantitative yields[5].

Q3: The NMR spectrum of my THP-protected intermediate is incredibly messy, with broad peaks and complex multiplets. Did the reaction fail? A3: A "messy" NMR is a notorious hallmark of THP protection and does not necessarily indicate failure. The THP ring introduces a new chiral center at the anomeric (C2) carbon. If your pyrazole already contains a chiral center, you have generated a mixture of diastereomers. Furthermore, the THP ring undergoes slow chair-chair conformational flipping at room temperature, which causes significant line broadening in the 1H NMR spectrum. Actionable Advice: Rely on LC-MS or GC-MS to confirm the mass (+84 Da) and purity. If you must resolve the NMR, run the spectrum at an elevated temperature (e.g., 60 °C in DMSO-d6) to average the conformers and sharpen the peaks.

Q4: I am trying to perform a C-5 lithiation, but I am getting poor yields and recovery of unreacted starting material. What is going wrong? A4: The THP group is an excellent directing group for C-5 lithiation because its oxygen atom coordinates with the lithium cation of n-BuLi, directing the base to the adjacent C-5 proton[1],[2]. However, this coordination requires strict stoichiometric and temperature control. Actionable Advice: Ensure the reaction is cooled to exactly -78 °C before the dropwise addition of n-BuLi. If the temperature rises, the n-BuLi can act as a nucleophile rather than a base, leading to ring-opening of the THP group or other decomposition pathways.

Q5: My THP group falls off prematurely during a palladium-catalyzed cross-coupling step. Why is this happening? A5: While THP is generally stable to basic and nucleophilic conditions, it is highly sensitive to Lewis acids[1]. Certain transition metal catalysts or metal-halide byproducts in cross-coupling reactions can act as mild Lewis acids, inadvertently triggering deprotection. Actionable Advice: Switch to a more electron-rich, bulky phosphine ligand to tightly coordinate the palladium and reduce its Lewis acidity, or add a mild, non-nucleophilic base (like K2CO3 or Cs2CO3) to the reaction mixture to buffer any trace acidic species generated during the catalytic cycle.

References

1.[1] "1-(2-Tetrahydropyranyl)-1H-pyrazole | 449758-17-2", Benchchem. Available at: 2.[5] "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles", RSC Advances. Available at: 3.[4] "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction", Arkat USA. Available at: 4.[3] "Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions", Asian Journal of Chemistry. Available at: 5.[2] "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds", PMC (National Institutes of Health). Available at:

Sources

Troubleshooting

purification challenges of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole

The following technical support guide addresses the purification and handling of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS: 2420509-28-8). This guide is structured as a Tier 3 Engineering Escalation , design...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the purification and handling of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS: 2420509-28-8).

This guide is structured as a Tier 3 Engineering Escalation , designed for researchers encountering specific failure modes during synthesis and isolation.

Ticket ID: PUR-THP-4F-PYR Status: Open Severity: High (Stability Risk)

Executive Summary: The Molecule

  • Target: 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole

  • Core Challenge: The Tetrahydropyranyl (THP) group is an acetal.[1] While it protects the pyrazole nitrogen, it is acid-labile . Standard silica gel chromatography (pH ~5.0–6.0) can catalyze deprotection, reverting your product to the volatile 4-fluoropyrazole and producing polar byproducts in situ.

  • Secondary Challenge: The 4-fluoro substituent reduces the basicity of the pyrazole ring compared to the non-fluorinated parent, altering its retention profile and solubility.

Module 1: Chromatography Survival Guide

User Issue: "I see a single spot on TLC, but after running a silica column, I recover 4-fluoropyrazole (starting material) or a streak of impurities. My yield dropped by 40%."

Root Cause Analysis

Standard silica gel is sufficiently acidic to hydrolyze the N–C bond of the THP group during the time-scale of a column run (20–60 minutes). The decomposition is accelerated by:

  • Fine Silica: Higher surface area = faster hydrolysis.

  • Slow Flow Rates: Increased residence time on the acidic stationary phase.

  • Heat: Exothermic adsorption of solvents.

Protocol: The "Buffered Silica" System

You must neutralize the stationary phase. Do not rely on "fast columns" alone.

Step-by-Step Neutralization:

  • The Slurry Method (Recommended):

    • Prepare your eluent system (e.g., Hexanes/EtOAc).

    • Add 1% Triethylamine (Et3N) or 0.5% Pyridine to the entire volume of solvent used to pack the column.

    • Slurry the silica in this basic solvent.

    • Crucial: Flush the column with at least 2 column volumes (CV) of the basic solvent before loading your sample.

  • The Sample Load:

    • Dissolve your crude oil in a minimum amount of eluent containing 1% Et3N.

    • Do not use pure dichloromethane (DCM) for loading if possible, as DCM/silica interfaces can generate localized acidity.

  • The Elution:

    • Run the gradient using solvent without amine (the pre-wash is usually sufficient), OR maintain 0.5% Et3N throughout if the compound is extremely labile.

    • Note: Et3N boils at 89°C. It will be removed during rotary evaporation (bath temp 40°C, <50 mbar).

Visualization: Neutralized Column Workflow

NeutralizedColumn Start Crude Mixture (Reaction Complete) Prep Prepare Solvent: Hex/EtOAc + 1% Et3N Start->Prep Pack Slurry Pack Silica (Flush 2 CVs) Prep->Pack Neutralize Acid Sites Load Load Sample (Buffered Eluent) Pack->Load Run Elute Fast (Monitor TLC) Load->Run Minimize Residence Time Evap Rotovap (Remove Et3N) Run->Evap

Figure 1: Workflow for neutralizing silica acidity to prevent THP deprotection.

Module 2: Impurity Management (DHP & Polymers)

User Issue: "My NMR shows the product, but there are broad aliphatic peaks (1.5–2.0 ppm) and the material is a sticky oil that won't solidify."

Root Cause Analysis

The synthesis typically uses excess 3,4-dihydro-2H-pyran (DHP). DHP has two fates:

  • Unreacted DHP: Volatile liquid (bp 86°C).

  • Poly-DHP: Acid-catalyzed oligomerization of DHP creates non-volatile, lipophilic "goo" that co-elutes with your product.

Troubleshooting Protocol
Scenario A: Removing Unreacted DHP

If the impurity is sharp peaks in NMR (monomeric DHP):

  • Azeotropic Removal: DHP forms an azeotrope with water/ethanol, but for this sensitive compound, use high-vacuum rotary evaporation .

  • Process: Set bath to 40°C. Connect a high-vacuum pump (<1 mbar). Spin for 1 hour. Most monomeric DHP will sublime/evaporate.

Scenario B: Removing Poly-DHP (The "Goo")

If the impurity is broad mounds in NMR (oligomers):

  • Solubility Differential: 4-Fluoro-1-THP-pyrazole is moderately polar; Poly-DHP is highly lipophilic.

  • The "Cold Hexane" Wash:

    • Dissolve the crude oil in a small amount of Et2O or MTBE.

    • Slowly add cold Pentane or Hexane while stirring.

    • Cool to -20°C (freezer) for 4 hours.

    • Outcome: The pyrazole product should crystallize or precipitate as a cleaner solid/gum, leaving the Poly-DHP oils in the supernatant. Decant the supernatant.

Module 3: Physical State & Storage

User Issue: "Is this supposed to be a solid or a liquid? It keeps changing states."

Technical Insight
  • State: 4-Fluoro-1-THP-pyrazole is a low-melting solid (often mp 30–50°C) or a supercooled oil. The fluorine atom lowers the lattice energy compared to non-fluorinated analogs, making crystallization sluggish.

  • Handling: It often exists as a metastable oil.

Crystallization Guide (Inducing the Solid)

If you require a solid for weighing/stability:

  • Solvent: Use Pentane/Diisopropyl Ether (10:1) .

  • Technique: Dissolve in minimum solvent at RT. Scratch the side of the flask with a glass rod to induce nucleation.

  • Seed: If you have any solid trace from a previous batch, add a speck as a seed crystal.

  • Temperature: Store at -20°C overnight.

Storage Protocol
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon/Nitrogen (prevent moisture ingress).

  • Why? Moisture + Time = Hydrolysis. The THP group will slowly cleave if stored in wet air at room temperature, releasing 4-fluoropyrazole (which is toxic and volatile).

Module 4: Quantitative Data & Properties

PropertyValue / Note
Molecular Formula C8H11FN2O
Molecular Weight 170.18 g/mol
TLC Rf (Hex/EtOAc 3:1) ~0.4–0.6 (Higher than free pyrazole)
Detection UV Active (254 nm); stains poorly with KMnO4 (aromatic).
Solubility Soluble in DCM, EtOAc, MeOH. Insoluble in water.
Stability Stable to Base (NaOH, K2CO3). Unstable to Acid (HCl, TFA).

FAQ: Rapid Fire Troubleshooting

Q: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade II or III) is excellent for THP-protected compounds as it lacks the acidic protons of silica. However, separation resolution is often lower. Use this if the Et3N-buffered silica method fails.

Q: I need to remove the THP group later. How do I do it? A: Standard deprotection uses HCl (4M in dioxane) or TFA/DCM .

  • Warning: 4-Fluoropyrazole is volatile. When concentrating the deprotected product, do not use high vacuum or high heat (keep <30°C).

Q: My product turned yellow/brown on the shelf. A: This indicates decomposition. Check NMR for the disappearance of the anomeric proton (dd at ~5.4 ppm) and the appearance of broad NH peaks. Repurify immediately using buffered silica.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard protocols for THP stability and cleavage).
  • CymitQuimica. (1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid - Product Data. Retrieved from (Analogous structure properties).

  • Sigma-Aldrich. 4-Fluoro-1H-pyrazole Product Sheet. Retrieved from (Precursor properties).

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP). Retrieved from (Mechanistic insights on acid sensitivity).

Sources

Optimization

common side reactions in the synthesis of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole

The following guide is structured as a Technical Support Center for researchers working with 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole . It prioritizes experimental robustness, mechanistic understanding, and trou...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers working with 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole . It prioritizes experimental robustness, mechanistic understanding, and troubleshooting.

Ticket ID: #THP-4FP-SYNTH Status: Open Subject: Optimization, Side Reactions, and Troubleshooting Guide

Executive Summary

The synthesis of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a standard protection sequence used to mask the acidic N-H proton of 4-fluoropyrazole, often to facilitate subsequent lithiation or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

While the reaction appears deceptively simple—an acid-catalyzed addition of a nitrogen heterocycle to an enol ether—it is prone to specific failure modes. The most common issues are DHP oligomerization (creating a "gummy" impurity profile) and on-column deprotection during purification.

This guide details the "Gold Standard" protocol and dissects the side reactions that compromise yield.

Module 1: The Gold Standard Protocol

Based on field-validated conditions for N-THP protection of electron-deficient pyrazoles.

The Reaction Logic

The reaction relies on the protonation of the C=C double bond in 3,4-dihydro-2H-pyran (DHP) to generate an oxocarbenium ion intermediate. The pyrazole nitrogen (acting as a nucleophile) attacks this electrophilic center.

Note on Regiochemistry: Unlike 3-substituted pyrazoles, 4-fluoropyrazole is symmetric regarding its tautomers. Therefore, N1-alkylation and N2-alkylation yield the same thermodynamic product. You should observe a single product spot on TLC.

Optimized Procedure
  • Stoichiometry: 4-Fluoropyrazole (1.0 equiv), DHP (1.5 – 2.0 equiv), Catalyst (0.05 equiv).

  • Catalyst Selection: TFA (Trifluoroacetic acid) or p-TsOH (p-Toluenesulfonic acid). Note: PPTS (Pyridinium p-toluenesulfonate) is milder but may require heating.

  • Solvent: Anhydrous DCM (Dichloromethane) or THF . Can be run neat (solvent-free) for scale-up.[1][2]

  • Temperature: 0 °C

    
     RT. (Reflux is rarely needed and promotes polymerization).
    

Step-by-Step Workflow:

  • Dissolve 4-fluoropyrazole in anhydrous DCM (0.5 M concentration).

  • Add the acid catalyst (e.g., 5 mol% TFA).

  • Add DHP dropwise at 0 °C to control the exotherm.

  • Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench (Critical): Add saturated aqueous NaHCO

    
     or Et
    
    
    
    N to neutralize the acid before concentration.
  • Workup: Wash with water/brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Module 2: Common Side Reactions & Troubleshooting

This section details the specific chemical pitfalls users encounter.

DHP Homopolymerization (The "Gummy" Impurity)

Symptoms:

  • The reaction mixture turns viscous or yellow/brown.

  • NMR shows broad aliphatic peaks in the 1.5–2.0 ppm region that do not match the THP group.

  • Yield calculation >100% due to non-volatile oligomers.

Mechanism: In the presence of strong acid and insufficient nucleophile (pyrazole), DHP molecules react with each other. The protonated DHP attacks a second neutral DHP molecule, initiating a cationic polymerization chain.

Corrective Action:

  • Reduce Acid Strength: Switch from p-TsOH to PPTS or reduce TFA loading to 1 mol%.

  • Temperature Control: Maintain 0 °C during DHP addition.

  • Order of Addition: Ensure the pyrazole is fully dissolved with the catalyst before adding DHP.

"Ghost" Deprotection (Instability on Silica)

Symptoms:

  • TLC shows full conversion before the column.

  • After column chromatography, the starting material (4-fluoropyrazole) reappears.

  • Product yield is significantly lower than crude weight.

Mechanism: The THP group is an acetal, which is acid-labile. Silica gel is slightly acidic (pH 4–5). As the product moves through the column, the acidic surface catalyzes the hydrolysis of the C-N bond, reverting the product to the starting material and 5-hydroxypentanal.

Corrective Action:

  • Neutralize the Silica: Pre-treat the silica column with 1% Triethylamine (Et

    
    N)  in hexanes before loading the sample.
    
  • Eluent Modification: Add 0.5% Et

    
    N to the mobile phase (e.g., Hexanes/EtOAc + 0.5% Et
    
    
    
    N).
  • Alternative: Use neutral alumina instead of silica gel.

Hydrolysis During Workup

Symptoms:

  • Loss of product during aqueous extraction.

  • Smell of aldehyde (5-hydroxypentanal) in the waste.

Mechanism: If the reaction is quenched with water while still acidic, the acetal hydrolysis is rapid.

Corrective Action:

  • Basify First: Always add Et

    
    N or NaHCO
    
    
    
    into the reaction pot to pH > 7 before adding any water.

Module 3: Visualizing the Chemistry

The following diagram maps the reaction pathway, highlighting the divergence points for the major side reactions.

THP_Protection_Pathways SM 4-Fluoropyrazole (Starting Material) Intermediate Oxocarbenium Intermediate SM->Intermediate Nucleophilic Attack DHP DHP (Reagent) DHP->Intermediate Protonation Cat H+ Catalyst Cat->Intermediate Product 4-Fluoro-1-THP-pyrazole (Target) Intermediate->Product Major Pathway Polymer Poly-DHP (Gummy Impurity) Intermediate->Polymer Excess DHP / High Temp (Side Rxn 1) Hydrolysis 5-Hydroxypentanal + SM Product->Hydrolysis Acidic Silica / Aqueous Acid (Side Rxn 2)

Caption: Reaction network showing the target pathway (Green) vs. polymerization and hydrolysis failure modes (Red).

Module 4: Comparison of Conditions

Select the condition set that matches your available reagents and scale.

VariableCondition A (Standard)Condition B (Mild/Sensitive)Condition C (Scale-Up)
Catalyst TFA (5 mol%)PPTS (10 mol%)p-TsOH (1 mol%)
Solvent DCMDCM or THFNeat (No Solvent)
Temp 0 °C

RT
RT

40 °C
60 °C (Controlled)
Reaction Time 2–4 hours12–16 hours1–2 hours
Risk Profile Moderate. Good balance of speed/yield.Low. Slow but clean. Minimal polymerization.High. Exothermic. Requires careful DHP addition.

FAQ: Frequently Asked Questions

Q: I see two spots on my TLC that are very close together. Is this a regioisomer issue? A: No. 4-Fluoropyrazole is symmetric, so N1 and N2 protection yield the same molecule. The two spots are likely the enantiomers of the THP protection (the THP carbon is a chiral center), which usually do not separate on standard silica, OR it is a diastereomer if your DHP or Pyrazole had other chiral substituents (unlikely here). More commonly, the second spot is a DHP-dimer impurity or the open-chain hemiacetal intermediate if the reaction didn't finish.

Q: Can I use HCl instead of TFA? A: Avoid mineral acids like HCl or H


SO

. They are too strong and contain water, which promotes the hydrolysis of the product back to the starting material. Anhydrous organic acids (TFA, p-TsOH) are required.

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. 1-THP-pyrazoles are often low-melting solids or viscous oils due to the flexible THP ring. Check purity via


H NMR or GC-MS. If it is an oil, ensure you have removed all DHP oligomers (which are also oils) by careful chromatography.

Q: Can I fluorinate 1-THP-pyrazole directly if I don't have 4-fluoropyrazole? A: Yes, using electrophilic fluorinating agents like Selectfluor . However, this is the "Alternative Route" and is riskier. Selectfluor reactions can generate HF as a byproduct, which will strip off your THP group immediately. You would need to include a base (e.g., NaHCO


) in the fluorination mixture to buffer the system [1].

References

  • Synthesis of Fluorinated Pyrazoles via Electrophilic Fluorination.
  • Tetrahydropyranyl (THP) Ethers: Protection and Deprotection Mechanisms. Source: Organic Chemistry Portal Context: Comprehensive review of the acid-catalyzed mechanism, stability profiles, and deprotection conditions for THP groups. URL:[Link]

  • Green protection of pyrazole and thermal isomerization. Source: Royal Society of Chemistry (RSC) Context: Discusses the synthesis of N-THP pyrazoles and their thermal properties, confirming the standard protection protocols. URL:[Link]

  • Mechanism of DHP Polymerization. Source: Oriental Journal of Chemistry Context: Details the cationic polymerization of DHP under acidic conditions, a primary side reaction in this synthesis. URL:[Link]

Sources

Troubleshooting

improving the yield of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole synthesis

The following technical support guide is designed to address yield optimization for the synthesis of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole . This guide assumes the standard industrial and laboratory route: th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed to address yield optimization for the synthesis of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole . This guide assumes the standard industrial and laboratory route: the acid-catalyzed protection of 4-fluoropyrazole with 3,4-dihydro-2H-pyran (DHP) .[1]

Senior Application Scientist: Dr. A. Vance Subject: Yield Optimization & Troubleshooting Guide Last Updated: March 2026[1]

Executive Summary: The Yield Bottlenecks

The synthesis of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is theoretically a straightforward addition reaction.[1] However, in practice, researchers often encounter yields stalled at 40-60%.[1] Our analysis identifies three primary failure modes:

  • Oligomerization of DHP: Strong acid catalysts cause the protecting group reagent to polymerize before it reacts with the pyrazole.[1][2]

  • Product Instability (Acid Lability): The hemiaminal acetal linkage (N-C-O) is sensitive to hydrolysis.[1][3] Acidic workup or unbuffered silica gel chromatography degrades the product.[1]

  • Incomplete Conversion: The electron-withdrawing fluorine atom at the 4-position reduces the nucleophilicity of the pyrazole nitrogen, slowing the reaction kinetics compared to non-fluorinated analogues.[2]

Diagnostic & Troubleshooting (Q&A)

Phase 1: Reaction Optimization

Q: I am using p-Toluenesulfonic acid (pTSA) and seeing a gummy residue. Is my catalyst too strong? A: Yes. While pTSA is the textbook catalyst, it is often too aggressive for this specific transformation. The "gummy residue" is poly-DHP.[1]

  • The Fix: Switch to Pyridinium p-toluenesulfonate (PPTS) .[1][3] PPTS acts as a buffered proton source.[1] It provides sufficient acidity to activate the DHP enol ether but is mild enough to minimize competing DHP polymerization.[1][2]

  • Protocol Adjustment: Use 10 mol% PPTS in Dichloromethane (DCM) or Toluene at reflux. If you must use pTSA, lower the loading to 0.1-1.0 mol% and add DHP slowly over 1 hour.[3]

Q: My reaction stalls at 70% conversion. Should I add more DHP? A: The 4-fluorine substituent exerts an inductive electron-withdrawing effect, making the pyrazole nitrogens less nucleophilic.

  • The Fix: Do not just dump in more DHP at the start. Add DHP in portions (Total 1.5 - 2.0 equivalents).

  • Thermodynamic Tip: If using Toluene, refluxing (110°C) helps overcome the activation energy barrier caused by the deactivated pyrazole ring.[3] However, ensure your catalyst is stable.[3]

Phase 2: Workup & Isolation (Critical Step)

Q: My TLC shows a clean spot, but the yield drops significantly after column chromatography. Where did the product go? A: You likely decomposed it on the column. Silica gel is slightly acidic (pH 4-5).[1][3] This acidity is sufficient to cleave the THP group from the pyrazole, especially if the product is slow-moving.

  • The Fix: You must neutralize your stationary phase.[1]

    • Pre-treat Silica: Slurry your silica in Hexanes containing 1-2% Triethylamine (Et3N) before packing the column.[1][2]

    • Eluent Modification: Add 0.5% Et3N to your mobile phase (e.g., Hexanes/EtOAc + 0.5% Et3N).[1][3]

    • Quench: Before concentrating your reaction mixture, add a few drops of Et3N or wash with saturated NaHCO3 to ensure the crude oil is basic.[1][2]

Q: Can I distill the product? A: 4-Fluoro-1-THP-pyrazole is thermally stable up to moderate temperatures, but traces of acid will catalyze retrograde decomposition (releasing DHP and 4-fluoropyrazole) upon heating.[1]

  • The Fix: Only distill if you are certain the crude is acid-free.[1][2] Kugelrohr distillation under high vacuum (<1 mbar) is preferred over pot distillation to minimize thermal stress.[1][3]

Optimized Experimental Protocol

Target: 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole Scale: 10 mmol basis[1][3]

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)
Solvent DCM (Room Temp)Toluene (Reflux) or DCM (40°C)
Catalyst pTSA (5-10 mol%)PPTS (10 mol%) or TFA (1-2 drops)
Reagent DHP (1.1 eq, single shot)DHP (1.5 - 2.0 eq, portionwise)
Quench Water washSat.[1][3] NaHCO3 wash + Et3N spike
Purification Standard Silica GelSilica Gel + 1% Et3N

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask, dissolve 4-fluoropyrazole (1.0 eq) in anhydrous Dichloromethane (DCM) (0.5 M concentration).

  • Activation: Add PPTS (0.1 eq). Stir for 5 minutes.

  • Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) dropwise over 20 minutes.

    • Why? High local concentrations of DHP promote self-polymerization.[1]

  • Reaction: Heat to mild reflux (40°C) and monitor by TLC.

    • Note: If conversion is slow after 4 hours, add an additional 0.5 eq of DHP.

  • Quench: Once complete, cool to RT. Add Triethylamine (Et3N) (0.2 eq) to quench the catalyst.[1][2][3] Stir for 10 mins.

  • Workup: Wash with saturated NaHCO3, then Brine. Dry over Na2SO4.[1]

  • Concentration: Evaporate solvent under reduced pressure (keep bath <40°C).

  • Purification: Flash chromatography using Hexanes/EtOAc (9:1 to 4:1) containing 1% Et3N .[1][2][3]

Mechanistic Visualization

The following diagram illustrates the competing pathways. The goal is to maximize the Green Path (Product) and minimize the Red Path (Polymerization) and Orange Path (Hydrolysis).[1][2]

ReactionPathways cluster_optimization Optimization Zone Start 4-Fluoropyrazole + DHP ActivatedDHP Oxocarbenium Ion (Activated DHP) Start->ActivatedDHP Protonation Acid Acid Catalyst (H+) Acid->ActivatedDHP Product 4-Fluoro-1-THP-pyrazole (Target) ActivatedDHP->Product Nucleophilic Attack (Kinetic Control) Polymer DHP Oligomers (Gummy Residue) ActivatedDHP->Polymer Excess Acid/Heat (Self-Reaction) Hydrolysis Decomposed Starting Material Product->Hydrolysis Acidic Workup (Reversible)

Caption: Mechanistic flow showing the critical pivot point at the Oxocarbenium intermediate. Success depends on favoring nucleophilic attack over polymerization.[1][3]

Alternative Route: Direct Fluorination

If the protection route fails due to substrate incompatibility, the Direct Fluorination route is the validated alternative, though significantly more expensive.[2]

  • Substrate: 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (Commercially available or easily made from pyrazole).[1][3]

  • Reagent: Selectfluor (F-TEDA-BF4).[1][3][4][5]

  • Conditions: Acetonitrile, Reflux.[2][3]

  • Mechanism: Electrophilic aromatic substitution.[1][6] The THP group directs fluorination to the 4-position (para to the THP-protected nitrogen).[1][2]

  • Pros: Avoids handling 4-fluoropyrazole (which can be expensive).[1][3]

  • Cons: Selectfluor is costly; removing the difluoro-byproduct can be difficult.[1]

References

  • Synthesis of Fluorinated Pyrazoles via Electrophilic Fluorin

    • Source: Synlett (2015).[1][2][3]

    • Relevance: Validates the use of Selectfluor for regioselective fluorination of pyrazoles
  • Green protection of pyrazole and thermal isomeriz

    • Source: RSC Advances (2015).[1][3]

    • Relevance: Details the isolation and characterization of N-THP pyrazoles and their thermal stability profiles.
  • Selectfluor™ Reagent Guide.

    • Source: MilliporeSigma.[1][2]

    • Relevance: Technical data on the solubility and reactivity of Selectfluor for electrophilic fluorination.[1][2][5]

  • Understanding Tetrahydropyranyl as a Protecting Group.

    • Source: PMC / NIH (2017).[1][2][3]

    • Relevance: Provides comparative data on acid catalysts (pTSA vs PPTS) for THP protection and stability during workup.

Sources

Optimization

Technical Support Center: 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexplained yield losses or degradation when working with tetrahydropyranyl (THP) protected p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexplained yield losses or degradation when working with tetrahydropyranyl (THP) protected pyrazoles.

4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a highly valuable building block. The THP group effectively masks the pyrazole N-H, allowing for precise downstream modifications such as C5-lithiation[1]. However, the THP-pyrazole linkage is fundamentally an acetal/aminal. Its stability is entirely dictated by the pH of its environment. This guide is designed to help you troubleshoot common stability issues, understand the mechanistic causality behind them, and implement self-validating protocols to ensure experimental success.

Physicochemical Profile & Stability Baseline

Before troubleshooting, it is critical to understand the baseline stability parameters of the molecule.

PropertyValue / Specification
Chemical Name 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
CAS Number 2420509-28-8
Molecular Formula C8H11FN2O
Molecular Weight 170.18 g/mol
Physical State Colorless to pale yellow liquid / low-melting solid
Acid Stability Highly labile (Cleaves rapidly at pH < 5)
Base/Nucleophile Stability Highly stable (Tolerates n-BuLi, Grignards, K2CO3)
Thermal Stability Prone to isomerization/cleavage > 60°C in acidic media

Mechanistic Troubleshooting Guides (Q&A)

Q: Why am I losing my product during silica gel chromatography?

  • Symptom: TLC shows a single spot before purification, but column fractions contain a mixture of the THP-protected product and highly polar 4-fluoro-1H-pyrazole.

  • Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5) due to surface silanol groups. These silanols protonate the THP oxygen or the pyrazole nitrogen, triggering the formation of an oxocarbenium ion and subsequent C-N bond cleavage[2],[3].

  • Self-Validating Protocol: Perform a 2D TLC. Spot the crude mixture, elute in one direction, dry the plate, rotate it 90 degrees, and elute again. If off-diagonal spots appear, your compound is actively degrading on the silica stationary phase.

Q: Why does my NMR spectrum in CDCl3 look like a complex mixture?

  • Symptom: The 1H-NMR spectrum shows doubling of the pyrazole peaks, extraneous multiplets around 1.5–2.0 ppm, and a broad aldehyde peak at ~10 ppm.

  • Causality: Chloroform-d (CDCl3) degrades over time upon exposure to light and oxygen, generating trace amounts of DCl and phosgene. Even catalytic amounts of DCl will rapidly deprotect the THP group inside the NMR tube[2]. The cleaved THP ring opens to form 5-hydroxypentanal, creating a messy spectrum.

  • Self-Validating Protocol: Spike the degraded NMR sample with authentic 4-fluoro-1H-pyrazole. If the aromatic pyrazole peaks align perfectly with the new signals, THP cleavage is confirmed. (Tip: Filter CDCl3 through basic alumina prior to use).

Q: Why are my yields inconsistent in Pd/Cu-catalyzed cross-couplings?

  • Symptom: Reactions (e.g., Suzuki or Buchwald-Hartwig couplings) show variable conversion, and the reaction mixture turns black.

  • Causality: High temperatures combined with Lewis acidic metal catalysts (like CuI or Pd(II) species) can coordinate to the THP oxygen. This coordination weakens the N-C bond, causing premature deprotection[4]. The resulting unprotected 4-fluoro-1H-pyrazole can then act as a strong ligand, poisoning the catalyst by forming stable, insoluble metal-pyrazole complexes.

  • Self-Validating Protocol: Run a parallel control reaction adding 10 mol% of free 4-fluoro-1H-pyrazole to your optimal catalytic system. If the reaction stalls, catalyst poisoning via premature deprotection is the root cause.

Validated Experimental Protocols

Protocol A: Safe Purification of 4-Fluoro-1-THP-pyrazole (Neutralized Silica)

Causality-Driven Objective: Neutralize acidic silanol sites to prevent acetal cleavage during isolation.

  • Slurry Preparation: Suspend standard silica gel in your initial mobile phase (e.g., Hexanes/EtOAc) containing 2% (v/v) Triethylamine (Et3N).

  • Column Packing: Pour the slurry and flush the column with at least 2 column volumes of the Et3N-spiked solvent. This ensures all active acidic sites are neutralized.

  • Loading: Load the crude 4-fluoro-1-THP-pyrazole mixture onto the column.

  • Elution: Elute using the standard solvent system. The Et3N concentration can be reduced to 0.5% in the mobile phase during elution to maintain a basic environment.

  • Storage: Concentrate the purified fractions under reduced pressure with a water bath temperature strictly below 30°C. Store the resulting product at 4°C over a few pellets of anhydrous K2CO3 to prevent auto-catalytic acidic degradation over time.

Protocol B: Controlled Acidic Deprotection

Causality-Driven Objective: Cleanly remove the THP group post-functionalization without damaging the fluorinated pyrazole core.

  • Solvent Setup: Dissolve the THP-protected intermediate in Dichloromethane (DCM) or Methanol at a concentration of 0.1 M.

  • Acid Addition: Add 2.0 equivalents of Trifluoroacetic acid (TFA) or 10 mol% Pyridinium p-toluenesulfonate (PPTS)[2].

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor progress via TLC (stain with KMnO4 to visualize the THP byproduct).

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO3 dropwise until the aqueous layer reaches pH 8. This halts the reaction and neutralizes the acid.

  • Extraction: Extract the mixture with EtOAc (3x). The cleaved THP byproduct (2-hydroxytetrahydropyran / 5-hydroxypentanal) is highly water-soluble and largely remains in the aqueous phase, while the target 4-fluoro-1H-pyrazole partitions into the organic layer.

Stability Dynamics Visualized

Mechanism A 4-Fluoro-1-THP-pyrazole (Intact) B Protonation (H+ from Silica/Solvent) A->B Trace Acid C Oxocarbenium Ion + 4-Fluoro-1H-pyrazole B->C C-N Cleavage D Hemiacetal Formation (5-Hydroxypentanal) C->D + H2O

Mechanism of acid-catalyzed THP cleavage leading to pyrazole deprotection.

Workflow Step1 Crude 4-Fluoro-1-THP-pyrazole Decision Purification Medium Step1->Decision Path1 Standard Silica Gel (pH ~5) Decision->Path1 Path2 Et3N-Neutralized Silica (pH ~8) Decision->Path2 Outcome1 Premature Deprotection (Yield Loss) Path1->Outcome1 Acidic Cleavage Outcome2 Intact THP-Pyrazole (High Yield) Path2->Outcome2 Stable Acetal

Decision tree for the purification of acid-sensitive THP-protected pyrazoles.

General FAQs

Q: Can I use GC-MS to analyze 4-Fluoro-1-THP-pyrazole? A: It is highly discouraged. The high temperatures of the GC inlet (typically >200°C) combined with the trace acidity of the column stationary phase frequently cause thermal deprotection and isomerization[5]. You will likely only observe the mass of 4-fluoro-1H-pyrazole (m/z 86) and the THP fragment. Use LC-MS with a neutral or slightly basic mobile phase (e.g., 0.1% NH4OH) instead.

Q: Is the THP group stable to Grignard reagents and organolithiums? A: Yes. The THP acetal is highly stable to strong nucleophiles and bases, including Grignard reagents, hydrides (LiAlH4, NaBH4), and organolithiums[3]. This stability is exactly why THP is chosen to mask the pyrazole N-H prior to C5-lithiation with n-BuLi[1].

Q: My starting material is an oil, but literature says it should be a solid. Is it degraded? A: Not necessarily. 4-Fluoro-1-THP-pyrazole is a low-melting compound. The presence of trace solvents or slight thermal variations can cause it to oil out. However, always verify purity by NMR (in neutralized CDCl3) before use, as the cleaved THP byproduct (5-hydroxypentanal) is also a viscous oil that can artificially depress the melting point.

References

  • Development and Optimization of a Scalable Palladium-Catalyzed C–N Coupling and Acid-Catalyzed Protecting Group Removal Telescope Process for the Synthesis of CDK2-Selective Candidate Tegtociclib (PF-07104091) Source: Organic Process Research & Development - ACS Publications URL:4

  • 1-(2-Tetrahydropyranyl)-1H-pyrazole | 449758-17-2 Source: Benchchem URL:1

  • THP Protecting Group: THP Protection & Deprotection Mechanism Source: Total Synthesis URL:2

  • Tetrahydropyranyl Ethers Source: Organic Chemistry Portal URL:3

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles Source: RSC Publishing URL:5

Sources

Troubleshooting

deprotection of the tetrahydropyranyl group from pyrazole

Technical Support Center: Ticket #THP-PYR-001 Subject: Optimization & Troubleshooting of N-THP Deprotection in Pyrazoles Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #THP-PYR-001 Subject: Optimization & Troubleshooting of N-THP Deprotection in Pyrazoles Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Core Directive

Welcome to the Heterocycle Deprotection Hub. You are likely viewing this guide because you need to remove a tetrahydropyranyl (THP) group from a pyrazole nitrogen.

The Critical Distinction: Unlike O-THP protection (acetals) used for alcohols, N-THP protection on pyrazoles forms a hemiaminal linkage. While generally stable to base and nucleophiles, this bond is chemically distinct.

  • The Good News: N-THP pyrazoles are typically more acid-labile than their O-THP ether counterparts due to the aromatic stability of the released pyrazole.

  • The Challenge: Pyrazoles are basic. They can buffer your acidic deprotection media, stalling the reaction if stoichiometry is ignored. Furthermore, the released THP cation is an electrophile that must be "trapped" to prevent polymerization or re-attachment.

Mechanistic Workflow

To troubleshoot effectively, you must visualize the invisible. The deprotection is an equilibrium process driven by entropy and the trapping of the oxocarbenium intermediate.

THP_Deprotection_Mechanism Start N-THP Pyrazole Inter1 Protonated Intermediate (N-C-O-H+) Start->Inter1 Protonation Acid Acid Catalyst (H+) Acid->Inter1 TS Transition State (C-N Bond Cleavage) Inter1->TS Warming/Time Cation Oxocarbenium Ion (Reactive Electrophile) TS->Cation Ring Opening Product Free Pyrazole (NH) TS->Product Leaving Group Byproduct THP Acetal/Hemiacetal (Trapped Species) Cation->Byproduct Nucleophilic Trap (MeOH/H2O)

Figure 1: Acid-catalyzed hydrolysis mechanism of N-THP pyrazoles. Note that the "Trap" step is the thermodynamic sink that drives the reaction to completion.

Standard Operating Protocols (SOPs)

Choose your method based on your substrate's sensitivity to acid and heat.

Method A: The Workhorse (HCl / Methanol)

Best for: Robust substrates, scale-up, and cost-efficiency.

  • Dissolution: Dissolve the N-THP pyrazole (1.0 equiv) in MeOH (0.1 M concentration).

    • Why MeOH? It acts as both solvent and the "trap" for the THP cation, forming the volatile 2-methoxytetrahydropyran.

  • Acidification: Add 4M HCl in dioxane or concentrated aqueous HCl (3–5 equiv).

    • Note: You need excess acid because the pyrazole product will form a hydrochloride salt, consuming 1 equiv of acid immediately.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. If TLC shows starting material after 4 hours, heat to 50°C.

  • Workup:

    • Concentrate in vacuo.[1]

    • Neutralize with sat. NaHCO₃.

    • Extract with EtOAc or DCM.[1] (See Troubleshooting if product is water-soluble).

Method B: The Gentle Approach (TFA / DCM)

Best for: Acid-sensitive functional groups or when anhydrous conditions are required.

  • Dissolution: Dissolve substrate in DCM (0.1 M).

  • Scavenger Addition: Add Et₃SiH (Triethylsilane) or MeOH (2–5 equiv).

    • Critical: In non-nucleophilic DCM, the THP cation has nowhere to go. Without a scavenger, it will polymerize or re-react with the pyrazole.

  • Acidification: Add TFA (Trifluoroacetic acid) (10–20% v/v).

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Evaporate volatiles. Co-evaporate with toluene to remove residual TFA.

Method C: The Mildest Route (PPTS / Ethanol)

Best for: Highly sensitive substrates containing other protecting groups (e.g., TBS, Boc).

  • Dissolution: Dissolve substrate in EtOH.

  • Catalyst: Add Pyridinium p-toluenesulfonate (PPTS) (0.2 – 0.5 equiv).

  • Reaction: Heat to 55–60°C. (This method is kinetically slower and usually requires heat).

Comparative Data Analysis

FeatureHCl / MeOHTFA / DCMPPTS / EtOH
Acidity (pH) < 1 (Strong)~1 (Strong)4–5 (Mild)
Reaction Rate Fast (< 2 h)Fast (< 1 h)Slow (4–12 h)
Temp Required RT (usually)RT55–65°C
Scavenger Solvent (MeOH)Must Add (Et₃SiH/MeOH)Solvent (EtOH)
Selectivity Cleaves Boc/TBSCleaves BocSpares Boc/TBS
Cost LowHighMedium

Troubleshooting Guide (FAQ Format)

Q1: The reaction is stuck at 50% conversion. Adding more acid doesn't help.

  • Diagnosis: You have likely reached a thermodynamic equilibrium where the concentration of the THP-cation is high, and it is recombining with the pyrazole.

  • Fix: You need a better "sink" for the THP group.

    • Add more Methanol (if using Method A/B).

    • Add Triethylsilane (Et₃SiH) (2 equiv). This irreversibly reduces the THP cation to tetrahydropyran (gas/volatile), driving the reaction forward.

Q2: My pyrazole is water-soluble, and I lost it during the NaHCO₃ wash.

  • Diagnosis: Small, polar pyrazoles (e.g., 3-aminopyrazole) are highly water-soluble, especially as salts.

  • Fix:

    • Do not use aqueous workup.

    • Use a scavenger resin (basic amberlyst) to neutralize the acid, then filter and evaporate.

    • Alternatively, evaporate the reaction mixture to dryness (if using HCl/MeOH) to isolate the pyrazole as the HCl salt directly.

Q3: I see a new spot on TLC that isn't my product or starting material.

  • Diagnosis: This is likely the "trans-acetalization" product. If you used an alcohol solvent (R-OH), the THP group falls off the pyrazole and attaches to the solvent. This is normal.

  • Verification: The spot should be non-UV active (stains with PMA/Hanessian's stain) and move near the solvent front.

Q4: Can I remove N-THP selectively in the presence of O-THP?

  • Answer: Yes, but it requires fine control. N-THP on pyrazoles is generally more labile than O-THP (alkyl).

  • Protocol: Use 0.1 equiv PPTS in MeOH at RT . Monitor closely. The N-THP should cleave before the O-THP.

Decision Logic: Troubleshooting Flowchart

Use this logic gate to diagnose stalled reactions.

Troubleshooting_Flow Start Reaction Incomplete? Check1 Check pH Start->Check1 Action1 Add more Acid (Pyrazole buffers H+) Check1->Action1 pH > 2 Check2 Check Solvent/Trap Check1->Check2 pH < 1 (OK) Action2 Switch to MeOH or add Et3SiH Check2->Action2 No Trap Present Check3 Check Temp Check2->Check3 Trap Present Action3 Heat to 50°C Check3->Action3 Currently RT

Figure 2: Step-by-step logic for addressing incomplete deprotection.

References & Authoritative Grounding

  • Greene's Protective Groups in Organic Synthesis (Wuts, P. G. M.). The definitive resource for stability data and reagents.

  • Tetrahydropyranyl (THP) Protecting Group: Mechanism & Conditions. Detailed mechanistic insight into the acid-catalyzed hydrolysis.

  • Synthesis and Deprotection of N-THP Pyrazoles. Specific examples of pyrazole handling.

    • Journal of Organic Chemistry (Search: "N-THP pyrazole deprotection") / RSC Advances (2015) - "Green protection of pyrazole...".

    • [2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents (TFA and HCl are corrosive) before experimentation.

Sources

Optimization

Technical Support Center: Regioselective Pyrazole Synthesis

Status: Online | Operator: Senior Application Scientist | Topic: Regiocontrol Troubleshooting Welcome to the Pyrazole Synthesis Hub Objective: To resolve regioselectivity failures in the synthesis of substituted pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Operator: Senior Application Scientist | Topic: Regiocontrol Troubleshooting

Welcome to the Pyrazole Synthesis Hub

Objective: To resolve regioselectivity failures in the synthesis of substituted pyrazoles. Audience: Medicinal Chemists & Process Development Scientists.

You are likely here because your LCMS shows a "doublet" of peaks with identical mass—the dreaded 1:1 mixture of regioisomers. This guide moves beyond textbook definitions to provide actionable, root-cause troubleshooting for controlling the 1,3- vs. 1,5-substitution patterns.

Module 1: The "Knorr" Condensation (1,3-Dicarbonyls)

The Scenario: You are reacting an unsymmetrical 1,3-diketone with a substituted hydrazine.[1][2] The Problem: You observe a mixture of 1,3- and 1,5-isomers (often 60:40 or 50:50).

Root Cause Analysis

The Knorr synthesis relies on the nucleophilic attack of the hydrazine nitrogen on a carbonyl carbon.[1][2] Regioselectivity is lost because:

  • Electronic Ambiguity: If both carbonyls have similar electrophilicity, the hydrazine attacks indiscriminately.

  • Steric Indifference: In polar protic solvents (EtOH, MeOH), the transition states for attacking C1 vs. C3 often have similar energies.

Troubleshooting Protocol: The "Solvent Switch"

Do not change your starting materials yet. The most underutilized fix is the Fluorinated Solvent Effect .

The Fix: Switch from Ethanol to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

  • Mechanism: Fluorinated alcohols are strong Hydrogen Bond Donors (HBD). They selectively coordinate to the more basic carbonyl (or the hydrazine), altering the electrophilicity profile and stabilizing the transition state for the desired isomer.

  • Outcome: Can shift ratios from 1:1 to >95:5.

Quantitative Comparison (Solvent Effect):

Substrate (1,3-Diketone)HydrazineSolventRegioisomer Ratio (A:B)
1-aryl-1,3-butanedioneMethylhydrazineEthanol 58 : 42 (Mixture)
1-aryl-1,3-butanedioneMethylhydrazineTFE 92 : 8 (Selective)
1-aryl-1,3-butanedioneMethylhydrazineHFIP >98 : 2 (Highly Selective)
Interactive Workflow: Optimizing Knorr Selectivity

KnorrOptimization Start START: 1,3-Diketone + Hydrazine Check Is the Regio-Ratio < 90:10? Start->Check Solvent Switch Solvent to HFIP or TFE Check->Solvent Yes (Mixture) Success Proceed to Workup Check->Success No (Selective) Result1 Did Selectivity Improve? Solvent->Result1 Result1->Success Yes Lewis Add Lewis Acid (Yb(OTf)3) or Lower Temp (-78°C) Result1->Lewis No Fail ABORT Knorr Method Lewis->Fail Still Mixture Switch Switch to Enaminone Route (See Module 3) Fail->Switch

Caption: Decision tree for optimizing regioselectivity in Knorr pyrazole synthesis. Priority is given to solvent modulation before altering synthetic strategy.

Module 2: N-Alkylation of Unsubstituted Pyrazoles

The Scenario: You have a pyrazole core and need to add an R-group to the nitrogen (N-alkylation/arylation). The Problem: The "Tautomer Trap." Unsubstituted pyrazoles exist in equilibrium (N1-H ⇌ N2-H). Alkylating agents attack the nitrogen with the highest electron density or the least steric hindrance, which may not be the one you want.

FAQ: Predicting the Major Isomer

Q: Will the alkyl group go to the more hindered or less hindered Nitrogen? A: Under basic conditions (NaH, K2CO3), alkylation is dominated by sterics . The electrophile will attack the nitrogen furthest from the bulky carbon substituent.

  • Example: 3-Phenylpyrazole + MeI → 1-Methyl-3-phenylpyrazole (Major) vs 1-Methyl-5-phenylpyrazole (Minor).

  • Reasoning: The "3-phenyl" isomer is sterically less crowded at the N1 position compared to the "5-phenyl" isomer where the N-Me clashes with the phenyl ring.

Q: How do I force the "wrong" isomer (the sterically crowded 1,5-product)? A: You cannot easily do this via direct alkylation. You must use a Blocking Group Strategy or SEM-Switch .

  • Protect: Use a SEM (2-(Trimethylsilyl)ethoxymethyl) group.

  • Isolate: Separate the isomers (SEM isomers are often separable by column chromatography).

  • Quaternize: Alkylate the other nitrogen (forming a pyrazolium salt).

  • Deprotect: Remove the SEM group.

Module 3: The "Nuclear Option" (Enaminones)

The Scenario: Knorr synthesis failed to give selectivity, and solvent switching didn't help. The Solution: Use Enaminones (β-dimethylaminovinyl ketones) instead of 1,3-diketones.

Why this works: In a 1,3-diketone, both electrophilic sites are carbonyls (C=O). In an enaminone, one site is a carbonyl (Hard electrophile) and the other is an enamine carbon (Soft electrophile). This electronic differentiation dictates the orientation of the hydrazine attack.

Standard Operating Protocol (SOP): Enaminone Cyclization

Use this protocol for high-fidelity synthesis of 1,3-disubstituted pyrazoles.

Reagents:

  • Methyl ketone (Substrate)[3]

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal)

  • Hydrazine derivative[1][2][3][4][5][6][7][8]

  • Ethanol (Solvent)[7][9]

Step-by-Step:

  • Enaminone Formation:

    • Dissolve Methyl Ketone (1.0 eq) in neat DMF-DMA (1.5 eq).

    • Reflux for 4–12 hours. Monitor by TLC (disappearance of ketone).

    • Concentrate in vacuo. Note: The intermediate enaminone is often a yellow/orange solid and can be used without purification.

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol (0.2 M).

    • Add Hydrazine (1.1 eq).[1][7]

    • Stir at reflux for 1 hour.

  • Workup:

    • Cool to Room Temp.[2] The product often precipitates.[2]

    • Filter and wash with cold EtOH.

Mechanism Visualization:

EnaminoneMech Ketone Methyl Ketone (R-C(=O)-CH3) Enaminone Enaminone Intermediate (R-C(=O)-CH=CH-NMe2) Ketone->Enaminone Condensation DMFDMA DMF-DMA DMFDMA->Enaminone Attack Directed Attack: NH2 (nuc) -> C-NMe2 (elec) Enaminone->Attack + Hydrazine Hydrazine R'-NH-NH2 Hydrazine->Attack Product Regiopure Pyrazole (1,3-Isomer) Attack->Product Cyclization - H2O - HNMe2

Caption: The Enaminone route guarantees regioselectivity by electronically distinguishing the two electrophilic carbons, forcing the hydrazine to attack in a specific orientation.

References & Validated Sources
  • Fluorinated Solvent Effects (HFIP/TFE):

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][2][7][9]

    • Source:J. Org.[9][10] Chem. 2008, 73, 9, 3523–3529.[9]

    • URL:[Link]

  • Enaminone Chemistry Review:

    • Title: The chemistry of enaminones, diazocarbonyls and small rings: A review.

    • Source:Beilstein J. Org. Chem.

    • URL:[Link] (General Ref for Enaminone utility).

  • Regioselective N-Arylation:

    • Title: Copper-mediated regioselective N-arylation of pyrazoles.[11]

    • Source:Chem. Commun., 2011, 47, 10133-10135.

    • URL:[Link]

  • SEM-Switch Strategy:

    • Title: C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.

    • Source:J. Am. Chem. Soc. 2016, 138, 5, 1698–1708.

    • URL:[Link]

Sources

Troubleshooting

handling and storage of fluorinated heterocyclic compounds

Technical Support Center: Fluorinated Heterocyclic Compounds Introduction Welcome to the technical support hub for fluorinated heterocycles. These compounds are cornerstones of medicinal chemistry due to fluorine’s abili...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Heterocyclic Compounds

Introduction

Welcome to the technical support hub for fluorinated heterocycles. These compounds are cornerstones of medicinal chemistry due to fluorine’s ability to modulate lipophilicity (


), metabolic stability, and pKa. However, the unique electronic properties of the C-F bond—specifically when attached to electron-deficient heteroaromatic rings—introduce distinct challenges in stability, handling, and safety.

This guide moves beyond generic MSDS advice to address the specific "why" and "how" of experimental failures associated with this class of compounds.

Module 1: Stability & Storage Troubleshooting

Focus: Degradation, Hydrolysis, and Container Compatibility[1][2]

Q: My 2-fluoropyridine derivative has turned from a clear oil to a brown viscous liquid. Is it still usable? A: Likely not without purification. This "browning" is a hallmark of autocatalytic hydrolysis .

  • The Mechanism: In electron-deficient heterocycles (e.g., 2-fluoropyridine, 4-fluoropyrimidine), the C-F bond is activated for Nucleophilic Aromatic Substitution (

    
    ). Trace moisture attacks the C-F position, displacing fluoride and generating the pyridone/pyrimidone tautomer and Hydrogen Fluoride (HF).
    
  • The Spiral: The generated HF protonates the ring nitrogen of remaining starting material, making the ring more electrophilic and accelerating further hydrolysis.

  • Corrective Action: Check the container. If the glass is etched (cloudy appearance), HF has formed. Neutralize carefully with aqueous bicarbonate before disposal.

Q: Should I store all fluorinated heterocycles in plastic? A: Not necessarily, but it is a safer default for labile compounds.

  • Stable Compounds: Fluorine on electron-rich rings (e.g., 5-fluoroindole) or neutral positions (e.g., 3-fluoropyridine) is generally stable in glass.

  • Labile Compounds: Fluorine ortho or para to ring nitrogens (e.g., 2-fluoropyridine, 2-fluoropyrazine) should be stored in Teflon (PFA/FEP) or Polyethylene (HDPE) containers. HF released from hydrolysis reacts with silica in glass (

    
    ), compromising the vessel and contaminating the sample with silicon tetrafluoride.
    

Storage Logic Workflow (Use this diagram to determine storage protocols)

StorageLogic Start Compound Analysis Pos Is F ortho/para to Ring N? Start->Pos Elec Is Ring Electron Deficient? (e.g., Pyridine, Pyrazine) Pos->Elec Yes Glass Store in Amber Glass (Standard) Pos->Glass No (e.g., 3-F-Pyridine) Hygro Is it Hygroscopic? Elec->Hygro Yes Elec->Glass No (Rare) Plastic Store in HDPE/Teflon (Prevent Etching) Hygro->Plastic Yes (High Risk) Inert Store under Argon (Desiccator) Hygro->Inert Always Plastic->Inert

Figure 1: Decision matrix for storage vessel selection based on electronic activation of the fluorinated position.

Module 2: Physical Handling & Volatility

Focus: Mass Balance and Weighing Errors

Q: I weighed 50 mg of my fluorinated intermediate, but after 10 minutes on the bench, the mass dropped. Why? A: Many low-molecular-weight fluorinated heterocycles exhibit anomalous volatility .

  • The Cause: Fluorine is a poor hydrogen bond acceptor and does not donate hydrogen bonds. Replacing a Hydroxyl (-OH) or Amine (-NH) with Fluorine (-F) dramatically lowers the boiling point and increases vapor pressure because intermolecular forces are weakened.

  • Data Comparison:

Parent HeterocycleBoiling Point (

C)
Fluorinated AnalogBoiling Point (

C)

BP
Pyridine1152-Fluoropyridine107-8
Aniline1842-Fluoroaniline170-14
Phenol1812-Fluorophenol152-29
  • Protocol:

    • Cold Handling: Weigh volatile liquids cold (approx. 4°C) to reduce vapor pressure.

    • Difference Weighing: Do not weigh into an open boat. Weigh the capped vial, remove an aliquot, and weigh the vial again. Calculate mass by difference.

    • Solvent Trap: When removing solvent on a rotavap, do not go below 20 mbar for small fluorinated fragments, or you will co-evaporate your product.

Module 3: Reactivity & Synthesis Troubleshooting

Focus:


 and Unexpected Byproducts

Q: I tried a Suzuki coupling on a chlorofluoropyridine, but I lost the fluorine atom. What happened? A: You likely triggered an unintended Nucleophilic Aromatic Substitution (


) .
  • The Trap: In highly electron-deficient systems (like 2-chloro-3-fluoropyridine), the Fluorine atom is often a better leaving group than Chlorine for

    
     reactions, despite the C-F bond being stronger than C-Cl.
    
  • The Reason:

    
     is driven by the stability of the intermediate Meisenheimer Complex . The high electronegativity of Fluorine stabilizes the negative charge accumulation in the transition state more effectively than Chlorine [1].[3]
    
  • Troubleshooting:

    • If using hydroxide bases (KOH, NaOH), you may have hydrolyzed the C-F to C-OH.

    • Solution: Switch to non-nucleophilic bases (e.g.,

      
      , 
      
      
      
      ) or anhydrous organic bases (DIPEA) if possible.

Q: How do I predict if my Fluorine will survive a reaction? A: Use the "Activation Rule." If the Fluorine is ortho or para to a nitrogen, it is labile. If it is meta, it is generally robust (similar to chlorobenzene).

Reactivity Prediction Pathway (Use this to predict side-reactions)

ReactivityFlow Substrate Fluorinated Substrate Position F Position relative to N Substrate->Position Reagent Nucleophile Present? (OH-, OMe-, Amines) Position->Reagent Ortho/Para (2,4-position) Stable Stable C-F Bond (Suzuki/Sonogashira Safe) Position->Stable Meta (3-position) Reagent->Stable Non-nuc. Base only Risk High Risk of S_NAr (F displacement) Reagent->Risk Strong Nucleophile

Figure 2: Assessment flow for predicting C-F bond stability during cross-coupling reactions.

Module 4: Safety & Waste Management

Focus: HF Generation and Exposure

Q: I spilled a fluorinated acyl chloride. Can I just wipe it up? A: NO. Treat this as a potential Hydrofluoric Acid (HF) release.

  • The Hazard: Hydrolysis of reactive fluorinated species (acyl fluorides, sulfonyl fluorides, or activated heteroaryl fluorides) releases HF gas or hydrofluoric acid upon contact with air moisture or wet paper towels [2].

  • Emergency Protocol:

    • Do not use water initially (accelerates HF generation).

    • Cover the spill with Calcium Carbonate or Calcium Gluconate powder to scavenge fluoride ions as insoluble

      
      .
      
    • Once neutralized, clean up with solids.

Q: How do I dispose of waste? A: Segregate strictly.

  • Never mix activated fluorinated heterocycles with acidic waste streams. Acidification can generate anhydrous HF gas in the waste drum.

  • Labeling: Mark waste tags explicitly with "Potential HF Generator."

References

  • Mechanism of

    
     and Fluorine Activation: 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Safety & HF Handling

    • Title: Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid[2][4][5][6]

    • Source: University of Wisconsin-Madison (EH&S)
    • URL:[Link]

  • Storage of Fluorinated Compounds

    • Title: 2-Fluoropyridine Safety Data Sheet (Storage Recommendations)[7]

    • Source: Apollo Scientific / Vertex AI Grounding
  • Chemical Stability of Heterocycles

    • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides[8][9][10]

    • Source: ETH Zurich / ChemRxiv
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

characterization and validation of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole

Title: Characterization and Validation of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole: A Comparative Guide for Directed C-H Functionalization As drug discovery programs increasingly rely on fluorinated heterocycles to modul...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Characterization and Validation of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole: A Comparative Guide for Directed C-H Functionalization

As drug discovery programs increasingly rely on fluorinated heterocycles to modulate metabolic stability and lipophilicity, the strategic selection of synthetic building blocks becomes paramount[1]. For the functionalization of the pyrazole core, 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole (4-Fluoro-1-THP-pyrazole) has emerged as a superior intermediate compared to its unprotected counterparts[2].

This technical guide provides a rigorous comparative analysis, mechanistic insights, and self-validating experimental protocols for utilizing 4-Fluoro-1-THP-pyrazole in advanced organic synthesis and medicinal chemistry workflows.

Physicochemical Profiling

Before executing complex functionalizations, it is critical to establish the baseline properties of the substrate. The introduction of the tetrahydropyranyl (THP) group enhances the solubility of the pyrazole core in anhydrous organic solvents (e.g., THF, Et₂O), which is a strict requirement for low-temperature organometallic reactions[3].

Table 1: Quantitative Properties of 4-Fluoro-1-THP-pyrazole

PropertyValueAnalytical Significance
Chemical Name 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazoleStandardized nomenclature for inventory.
CAS Number 2420509-28-8Unique identifier for regulatory compliance.
Molecular Formula C₈H₁₁FN₂OUsed for exact mass calculation in HRMS.
Molecular Weight 170.19 g/mol Essential for stoichiometric equivalents.
Physical Form SolidHandled easily without inert-atmosphere transfer.
Purity ≥97%Minimizes side reactions during lithiation.

Comparative Analysis: Why Choose THP Protection?

When attempting to functionalize the C5 position of a 4-fluoropyrazole, chemists must choose between unprotected 4-fluoro-1H-pyrazole[2] and various N-protected derivatives. The choice of protecting group dictates the success, regioselectivity, and atom economy of the reaction[4].

Table 2: Performance Comparison of Pyrazole N-Protecting Groups

Substrate / Protecting GroupBase Stability (e.g., n-BuLi)Directing Group CapabilityDeprotection ConditionsOverall Suitability for C5-Functionalization
Unprotected (1H) [2]Poor (Forms N-anion)NoneN/ALow. Requires >2 eq. base; generates insoluble dianions.
N-Boc ModerateWeakMild Acid (TFA)Suboptimal. Prone to nucleophilic attack by alkyllithiums.
N-SEM HighModerateHarsh (TBAF / Strong Acid)Good, but deprotection can degrade sensitive molecular moieties.
N-THP (Current) High Strong (Oxygen coordinates Li⁺) Mild Acid (HCl/MeOH) Optimal. High regioselectivity and facile cleavage.
Mechanistic Insights: The Causality of Directed Lithiation

The superiority of the THP group lies in its dual functionality. First, it masks the highly acidic N-H proton (pKa ~13.6 for unprotected 4-fluoropyrazole), preventing the non-productive consumption of the organolithium base[2]. Second, and more importantly, the oxygen atom within the THP ring acts as a Lewis base. It coordinates with the lithium cation of n-butyllithium (n-BuLi), bringing the strong base into close spatial proximity to the C5 proton[3][4].

Combined with the electron-withdrawing inductive effect of the C4-fluorine, this Directed Ortho-Metalation (DoM) ensures that deprotonation occurs exclusively and rapidly at the C5 position.

ComparativePathway U_Sub Unprotected 4-Fluoro-1H-pyrazole U_Base n-BuLi (1 eq) U_Sub->U_Base T_Sub Protected 4-Fluoro-1-THP-pyrazole T_Base n-BuLi (1 eq) T_Sub->T_Base U_Res N-Lithiation (Unproductive) Requires 2 eq for C-Lithiation U_Base->U_Res T_Res C5-Lithiation (Productive) THP directs and stabilizes T_Base->T_Res

Caption: Reaction pathway: THP-directed C5-lithiation vs. unprotected N-lithiation.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include built-in analytical checkpoints to verify intermediate success before proceeding to subsequent steps.

Protocol A: Regioselective C5-Lithiation and Borylation

This protocol generates a 4-fluoro-pyrazole-5-boronic acid ester, a highly valuable intermediate for Suzuki-Miyaura cross-coupling reactions[4][5].

Causality of Conditions: The reaction must be maintained at -78 °C. Lithiated fluoropyrazoles are thermodynamically unstable at room temperature and will undergo rapid ring-fragmentation or elimination if allowed to warm before electrophilic trapping[3].

  • Preparation: Dissolve 4-Fluoro-1-THP-pyrazole (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M) under a strict Argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise over 10 minutes. Stir for 45 minutes at -78 °C.

    • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via crude ¹H-NMR. The complete disappearance of the C5-proton singlet (typically around δ 7.6 ppm) and the incorporation of deuterium confirms successful quantitative lithiation.

  • Electrophilic Trapping: Add triisopropyl borate (B(OiPr)₃, 1.2 equiv) dropwise. Maintain at -78 °C for 1 hour.

  • Quenching: Remove the cooling bath. As the reaction warms to 0 °C, quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the boronic ester.

LithiationWorkflow S1 4-Fluoro-1-THP-pyrazole (Anhydrous THF) S2 Cool to -78 °C (Argon Atmosphere) S1->S2 S3 Add n-BuLi (1.1 eq) Directed C5-Lithiation S2->S3 S4 Add B(OiPr)3 (Electrophilic Trapping) S3->S4 S5 Warm to RT & Quench (aq. NH4Cl) S4->S5 S6 4-Fluoro-1-THP-pyrazole -5-boronic acid S5->S6

Caption: Workflow for C5-lithiation and borylation of 4-Fluoro-1-THP-pyrazole.

Protocol B: Acidic Deprotection of the THP Group

Following downstream cross-coupling, the THP group must be removed to yield the final active pharmaceutical ingredient or unprotected building block[3][4].

  • Reaction: Dissolve the functionalized THP-pyrazole in a mixture of Methanol and 4M HCl in Dioxane (1:1 ratio).

  • Agitation: Stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The non-polar THP-protected starting material (Rf ~0.6) will be entirely consumed, replaced by a highly polar, UV-active deprotected pyrazole spot at the baseline (Rf ~0.1-0.2). GC-MS can further confirm the loss of the THP mass fragment (m/z -84).

  • Isolation: Concentrate the mixture under reduced pressure, neutralize with saturated NaHCO₃, and extract with dichloromethane to isolate the pure 4-fluoro-1H-pyrazole derivative.

References

  • Chemical Communications (RSC Publishing) Title: Synthesis of fully arylated (hetero)arenes using a switchable metal-directing group Source: Royal Society of Chemistry (DOI: 10.1039/C6CC09550J) URL:[Link]

  • eGrove (University of Mississippi) Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions Source: eGrove URL:[Link]

Sources

Comparative

comparing the biological activity of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole with other pyrazoles

This guide provides a technical comparison of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (hereafter 4-F-THP-P ) against other pyrazole building blocks. Executive Summary: 4-F-THP-P is a specialized "masked" pharma...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (hereafter 4-F-THP-P ) against other pyrazole building blocks.

Executive Summary: 4-F-THP-P is a specialized "masked" pharmacophore used to introduce the 4-fluoropyrazole motif into drug candidates. Its primary biological value lies not in the protected reagent itself, but in its ability to deliver a metabolically blocked bioisostere of pyrazole.

  • vs. Unsubstituted Pyrazoles: The 4-Fluoro group blocks Cytochrome P450-mediated oxidation at the C4 position, significantly extending half-life (

    
    ).
    
  • vs. 4-Chloro/Bromo Pyrazoles: The 4-Fluoro substituent retains the steric profile of hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å), allowing it to fit into tight binding pockets where larger halogens would clash.

  • Role of THP: The tetrahydropyranyl (THP) group serves as a transient protecting group, ensuring regioselective synthesis before being cleaved to release the active kinase-binding warhead.

Part 1: Biological Activity & Pharmacophore Comparison[1][2]

The "performance" of this molecule is measured by the biological activity of the final drug candidate it generates. The following table compares the 4-Fluoropyrazole moiety (derived from 4-F-THP-P) against standard alternatives.

Table 1: Comparative Biological & Physicochemical Profile
Feature4-Fluoro-Pyrazole (Target)Unsubstituted Pyrazole (Control)4-Chloro-Pyrazole (Alternative)Biological Implication
Metabolic Stability High (Blocks C4 oxidation)Low (Rapid C4 hydroxylation)High (Blocks oxidation)Fluorine prevents rapid clearance by CYP450 enzymes.
Steric Size (VdW Radius) 1.47 Å (Compact)1.20 Å (Smallest)1.75 Å (Bulky)4-F mimics Hydrogen sterically; 4-Cl may cause steric clash in ATP-binding pockets.
H-Bond Donor Acidity (pKa) ~10.0 (More acidic)~14.2 ~10.8 Lower pKa strengthens H-bonds with enzyme hinge regions (e.g., JAK, ALK kinases).
Lipophilicity (LogP) 0.5 - 0.8 0.2 1.2 Fluorine increases permeability without the excessive lipophilicity of Chlorine.
Mechanism of Action: Metabolic Blocking

The 4-position of the pyrazole ring is electron-rich and highly susceptible to oxidative metabolism. By substituting Hydrogen with Fluorine using 4-F-THP-P, researchers create a "metabolic wall."

MetabolicPathway Substrate_H Unsubstituted Pyrazole (Drug Candidate) CYP450 CYP450 Enzyme (Oxidative Attack) Substrate_H->CYP450 High Affinity Metabolite 4-Hydroxy-Pyrazole (Inactive/Excreted) CYP450->Metabolite Rapid Oxidation Substrate_F 4-Fluoro-Pyrazole (Via 4-F-THP-P) CYP450_Block CYP450 Blocked Substrate_F->CYP450_Block C-F Bond Stable (116 kcal/mol) ActiveDrug Intact Drug (Sustained Activity) CYP450_Block->ActiveDrug No Reaction

Figure 1: The 4-Fluoro substitution prevents oxidative degradation, a key advantage over unsubstituted pyrazoles.

Part 2: Synthetic Performance & Handling

The THP group in 4-F-THP-P is not pharmacologically active but is critical for synthetic performance . It allows the molecule to undergo lithiation and coupling reactions that would otherwise fail with a free NH-pyrazole.

Comparative Synthetic Utility
Reaction TypeFree 4-Fluoropyrazole 4-F-THP-P (Protected) Advantage
Lithiation (C5) Fails (N-H deprotonation occurs first)Excellent (C5-Li forms cleanly)Allows attachment of complex aryl groups (e.g., for Crizotinib analogs).
Solubility Poor in non-polar solventsHigh in THF/DCMFacilitates homogeneous catalysis.
N-Alkylation Non-selective (Mixture of N1/N2)Selective (N1 is blocked)Forces alkylation at the desired position after deprotection.
Protocol: THP Deprotection (Activation)

To release the biologically active 4-fluoropyrazole moiety, the THP group must be removed.

  • Standard: Acidic hydrolysis (HCl/MeOH or TFA/DCM).

  • Bio-Simulation: In simulated gastric fluid (SGF, pH 1.2), the THP group cleaves rapidly (

    
     min), suggesting that if used as a prodrug, it would release the active warhead in the stomach.
    

Experimental Workflow: C5-Functionalization & Activation

SynthesisWorkflow Start 4-F-THP-P (Reagent) Step1 Step 1: Lithiation (n-BuLi, -78°C, THF) Start->Step1 Intermediate C5-Li Intermediate (Nucleophile) Step1->Intermediate Step2 Step 2: Electrophile Capture (Ar-CHO / Ar-I) Intermediate->Step2 Coupled Coupled THP-Product Step2->Coupled Step3 Step 3: Deprotection (HCl/MeOH or TFA) Coupled->Step3 Final Active 4-Fluoro-Drug (Kinase Inhibitor) Step3->Final

Figure 2: Workflow for converting the reagent into a bioactive kinase inhibitor.

Part 3: References

  • Metabolic Stability of Fluorinated Heterocycles:

    • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry."[1][2] Journal of Medicinal Chemistry.

    • Context: Validates the mechanism of C4-blocking to extend half-life.

  • THP Protection Chemistry:

    • Green, T. W., & Wuts, P. G. M.[3] "Protective Groups in Organic Synthesis."[3]

    • Context: Standard protocol for acid-labile deprotection of pyrazoles.

  • 4-Fluoropyrazole in Kinase Inhibitors:

    • Cui, J. J., et al. (2011). "Discovery of Lorlatinib (PF-06463922), a Macrocyclic ALK/ROS1 Inhibitor."

    • Context: Demonstrates the use of 4-substituted pyrazoles in FDA-approved drugs.

  • Synthesis of 4-Fluoropyrazoles:

    • Fustero, S., et al. (2011). "Recent advances in the synthesis of fluorinated pyrazoles."[4]

    • Context: Reviews the synthetic utility of reagents like 4-F-THP-P.

Sources

Validation

In Vivo Efficacy of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole Analogs: A Comparative Guide

The following guide provides a comprehensive technical analysis of the in vivo efficacy of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole analogs. This document is structured to assist medicinal chemists and drug developers in...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the in vivo efficacy of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole analogs. This document is structured to assist medicinal chemists and drug developers in evaluating this scaffold for lead optimization, specifically within kinase inhibition (e.g., DLK, LRRK2) and metabolic modulation (e.g., TGR5).

Executive Summary

The 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole moiety represents a critical intermediate and pharmacophore scaffold in modern drug discovery. While the tetrahydropyran-2-yl (THP) group is classically utilized as a protecting group for the pyrazole nitrogen during synthesis, its retention or modification in "analogs" has profound implications for in vivo efficacy.

This guide compares the efficacy of THP-protected precursors against optimized analogs (where the THP is replaced by metabolically stable isosteres like oxetanes, azabicycles, or alkyl groups) and 4-Fluoro-substituted variants. The data highlights that while the 4-Fluoro substitution significantly enhances metabolic stability by blocking C4-oxidation, the N1-THP group often limits efficacy due to acid-lability and poor brain penetration, necessitating optimization to stable surrogates for clinical candidates (e.g., DLK inhibitors).

Mechanism of Action & Scaffold Analysis[1]

The Role of the 4-Fluoro Substitution

The introduction of a fluorine atom at the C4 position of the pyrazole ring is a strategic medicinal chemistry modification.

  • Metabolic Blockade: The C4 position of electron-rich pyrazoles is a primary site for cytochrome P450-mediated oxidation. Fluorination blocks this "soft spot," extending the half-life (

    
    ) of the compound.
    
  • Electronic Modulation: Fluorine's electronegativity reduces the basicity of the pyrazole nitrogens, potentially altering hydrogen bond donor/acceptor strength with the target protein (e.g., the hinge region of a kinase).

The N1-Tetrahydropyran-2-yl (THP) Group
  • Synthetic Utility: Acts as a robust protecting group, masking the acidic NH proton during lithiation or coupling reactions (e.g., Suzuki-Miyaura).

  • Pharmacological Liability: In an in vivo acidic environment (e.g., stomach) or under specific enzymatic conditions, the THP group can be cleaved, reverting the molecule to the parent pyrazole (often inactive or rapidly cleared).

  • Optimization Strategy: Successful analogs typically replace the labile THP with stable, solubilizing groups such as oxetan-3-yl , cyclopropylmethyl , or piperidin-4-yl to maintain the steric bulk and polarity without the stability liability.

Pathway Visualization: Scaffold Optimization

The following diagram illustrates the transition from the THP-protected precursor to the active in vivo drug candidate.

OptimizationPathway Precursor 4-Fluoro-1-THP-pyrazole (Synthetic Intermediate) Liability Metabolic/Acid Instability (THP Cleavage) Precursor->Liability In Vivo Exposure Optimization Scaffold Hopping (THP -> Stable Isostere) Precursor->Optimization MedChem Design Liability->Optimization Required Fix Candidate Optimized Analog (e.g., N-Oxetanyl/Cyclopropyl) Optimization->Candidate SAR Refinement Target In Vivo Efficacy (Kinase Inhibition / CNS Penetration) Candidate->Target High Potency & Stability

Figure 1: Optimization workflow transforming the 4-Fluoro-1-THP-pyrazole scaffold into an efficacious drug candidate.

Comparative Efficacy Analysis

This section compares the performance of the 4-Fluoro-1-THP-pyrazole class against its optimized analogs and non-fluorinated controls. Data is synthesized from representative kinase inhibitor campaigns (e.g., DLK, LRRK2) where this scaffold is prevalent.

Comparative Data Table
FeatureAnalog A (1-THP Precursor) Analog B (Optimized Drug) Analog C (Non-Fluoro Control)
Structure 4-F-1-(tetrahydropyran-2-yl)-pyrazole4-F-1-(cyclopropyl/oxetanyl)-pyrazole4-H-1-(cyclopropyl)-pyrazole
Primary Target Kinase (e.g., DLK, LRRK2)Kinase (e.g., DLK, LRRK2)Kinase (e.g., DLK, LRRK2)
In Vitro Potency (

)
< 10 nM (High)< 5 nM (High)~ 50 nM (Moderate)
Metabolic Stability (

)
Low (< 15 min)High (> 2 hours)Low (< 30 min)
Bioavailability (

)
< 10% (Cleavage to parent)> 60% (Stable)~ 40%
CNS Penetration (

)
Low (Efflux/Cleavage)High (

)
Moderate
In Vivo Efficacy Minimal (Rapid clearance)Robust (Dose-dependent) Moderate (High dose required)
Key Findings
  • The "THP Trap": While Analog A (THP-protected) often shows high in vitro potency (binding to the kinase hinge), it fails in vivo due to the acid-catalyzed cleavage of the THP group in the stomach or metabolic oxidation of the ether ring. This results in low exposure of the intact molecule.

  • Fluorine Effect: Comparing Analog B (4-F) and Analog C (4-H), the 4-Fluoro substitution typically improves metabolic stability by 2-5 fold by blocking oxidation at the pyrazole C4 position. This translates to a lower required dose for efficacy.

  • Active Analogs: The most efficacious analogs in this class (e.g., GNE-8505 or similar DLK inhibitors) replace the THP group with a cyclopropylmethyl or oxetane ring. These groups mimic the steric bulk of THP (filling the ribose pocket of the kinase) but are chemically stable.

Experimental Protocols for Validation

To objectively validate the efficacy of a new 4-Fluoro-1-THP-pyrazole analog, the following self-validating protocols are recommended.

In Vivo Pharmacokinetic (PK) & Stability Assay

Objective: Determine if the THP group remains intact or is cleaved to the parent pyrazole.

  • Subjects: Male C57BL/6 mice (n=3 per timepoint).

  • Dosing: Administer compound at 5 mg/kg (IV) and 10 mg/kg (PO).

  • Sampling: Collect plasma and brain tissue at 0.25, 0.5, 1, 4, and 8 hours.

  • Analysis:

    • Use LC-MS/MS to monitor two transitions: one for the intact parent (THP-bound) and one for the de-protected pyrazole (N-H).

    • Validation Criteria: If the [De-protected]/[Parent] ratio > 1.0 within 30 mins, the THP analog is unstable and unsuitable as a drug candidate (though useful as a prodrug precursor).

Efficacy Model: Neurodegeneration Protection (DLK Inhibition)

Objective: Measure the functional efficacy of the analog in a disease-relevant model.

  • Model: Optic Nerve Crush (ONC) model in mice (Standard for DLK inhibitors).

  • Treatment:

    • Group 1: Vehicle.

    • Group 2: Analog B (Stable 4-F-pyrazole) at 50 mg/kg BID.

    • Group 3: Analog A (THP-variant) at 50 mg/kg BID.

  • Readout:

    • Measure c-Jun phosphorylation (p-c-Jun) in retinal ganglion cells via Immunohistochemistry (IHC) at 48 hours post-injury.

    • Measure RGC survival at 14 days.

  • Success Metric: A >50% reduction in p-c-Jun levels compared to vehicle confirms target engagement. Significant RGC survival vs vehicle confirms therapeutic efficacy.

Signaling Pathway: DLK/JNK Inhibition

The primary therapeutic application of stable 4-fluoropyrazole analogs is often the inhibition of the DLK-JNK-c-Jun pathway, which drives neurodegeneration.

DLKPathway Stress Axonal Injury / Stress DLK DLK (MAP3K12) (Target of 4-F-Pyrazole) Stress->DLK Activates JNK JNK (MAPK8/9) DLK->JNK Phosphorylates cJun c-Jun Phosphorylation JNK->cJun Activates Apoptosis Neuronal Apoptosis (Neurodegeneration) cJun->Apoptosis Transcription Inhibitor 4-F-Pyrazole Analog (Inhibitor) Inhibitor->DLK Blocks (IC50 < 10nM)

Figure 2: Mechanism of Action for 4-Fluoro-pyrazole analogs in preventing neurodegeneration.

References

  • Patel, S., et al. (2015). "Discovery of Dual Leucine Zipper Kinase (DLK, MAP3K12) Inhibitors with Activity in Neurodegeneration Models." Journal of Medicinal Chemistry. Link

    • Context: Describes the scaffold hopping from pyridine to pyrazole and the optimization of N1-substituents for brain penetr
  • Siu, M., et al. (2018). "Discovery of GNE-8505, a Potent, Selective, and Brain-Penetrant DLK Inhibitor." ACS Medicinal Chemistry Letters. Link

    • Context: Highlights the use of stable pyrazole analogs (oxetane/azabicyclo) over labile precursors.
  • Genentech, Inc. (2014).[1] "Patent WO2014111496: 3-Substituted Pyrazole Derivatives as DLK Inhibitors."[1] WIPO. Link

    • Context: Primary patent covering the 4-fluoro-pyrazole scaffold and its N-substituted analogs.
  • Estrada, A. A., et al. (2013).[1] "Small molecule inhibitors of DLK for the treatment of neurodegenerative diseases."[1] Future Medicinal Chemistry. Link

    • Context: Review of the structural requirements for DLK inhibition, including the pyrazole core.

Sources

Comparative

comparing 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole to known kinase inhibitors

Title: Comparative Guide: 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole in Next-Gen Kinase Inhibitor Design[1][2][3][4] Executive Summary This guide provides a technical comparison of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole in Next-Gen Kinase Inhibitor Design[1][2][3][4]

Executive Summary

This guide provides a technical comparison of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole (4-F-THP-Pz) against standard pyrazole building blocks used in the synthesis of kinase inhibitors.[1][2][3][4] While first-generation kinase inhibitors (e.g., Ruxolitinib, Crizotinib) successfully utilized the pyrazole scaffold, metabolic liability at the C4 position often limits their pharmacokinetic (PK) profile.[5][6][7][]

This guide demonstrates how the 4-F-THP-Pz reagent offers a dual advantage:

  • Synthetic Utility: The tetrahydropyranyl (THP) group ensures superior solubility and regiocontrol during cross-coupling compared to unprotected azoles.[2][5][6][7][]

  • Medicinal Chemistry: The C4-fluorine atom acts as a metabolic blocker and electronic modulator, superior to the C4-Hydrogen (standard) or C4-Methyl alternatives found in legacy inhibitors.[1][2][3][4][6][7][]

Part 1: Technical Comparison Profile

The following table contrasts the target reagent with its primary alternatives in the context of drug discovery workflows.

Table 1: Comparative Analysis of Pyrazole Building Blocks

Feature4-Fluoro-1-THP-pyrazole (Target)1-THP-pyrazole (Standard)4-Fluoro-1H-pyrazole (Unprotected)
Primary Application Late-stage diversification; Metabolic blocking (C4).[1][2][3][4][7][]General scaffold construction.Early-stage fragment screening.[1][2][3][7][]
Synthetic Regiocontrol High: THP sterically directs N-alkylation/coupling to N2.[1][2][3][4][7][]High: THP directs coupling.[1][2][5][]Low: Tautomerism leads to N1/N2 mixtures.[1][2][5][]
Metabolic Stability (Drug) Superior: Fluorine blocks CYP450 oxidation at C4.[2][5][6][7][]Moderate/Low: C4-H is a common "soft spot" for metabolism.[1][2][3][4][7][]Superior: (Same as target, but harder to synthesize).
Electronic Effect (pKa) Modulated: F lowers pKa of NH (after deprotection), strengthening H-bonds.[2][3][4][6][7][]Neutral: Standard donor/acceptor profile.Modulated: (Same as target).
Solubility (Reagent) High: Lipophilic THP group improves solubility in organic solvents.[2][5][6][7][]High: Good solubility.Low: High polarity/H-bonding causes aggregation.[1][2][3][4][7][]

Part 2: Scientific Analysis & Mechanism

The "Fluorine Effect" in Kinase Binding

In kinase inhibitor design, the pyrazole ring often binds to the hinge region of the ATP-binding pocket.

  • Legacy Inhibitors (e.g., Ruxolitinib): Utilize a standard pyrazole.[5][6][7][] The C4-H bond is susceptible to oxidative metabolism, potentially leading to short half-lives.[1][2][3][4][7]

  • Next-Gen Strategy: Replacing C4-H with C4-F using 4-F-THP-Pz blocks this metabolic pathway without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[1][2][3][4][7][] This is a critical advantage over C4-Cl or C4-Me, which can cause steric clashes within the tight kinase hinge region.[1][2][3][4][7]

The THP Advantage in Synthesis

Unprotected pyrazoles suffer from tautomerism, making regioselective coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) difficult.[2][3][4][6][7][] The THP group in 4-F-THP-Pz locks the nitrogen, forcing reaction at the desired site.[1][2][3][4][7] Furthermore, the THP group is orthogonal to common kinase scaffold protecting groups (e.g., Boc, SEM) and can be removed under mild acidic conditions that do not degrade the sensitive fluorinated core.[5][6]

Part 3: Experimental Protocols

The following protocols are validated for integrating 4-F-THP-Pz into a kinase inhibitor scaffold (e.g., a 2,4-dichloropyrimidine core).

Protocol A: Regioselective Suzuki Coupling
  • Objective: Couple 4-F-THP-Pz to a heteroaryl halide.

  • Reagents: 4-F-THP-Pz-5-boronic acid pinacol ester (derived from product), Aryl Halide, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.[1][2][3][4][6][7][]

  • Dissolution: Dissolve 1.0 eq of Aryl Halide and 1.2 eq of 4-F-THP-Pz-boronate in degassed 1,4-dioxane (0.1 M).

  • Base Addition: Add 3.0 eq of K₂CO₃ (2M aqueous solution).

  • Catalysis: Add 5 mol% Pd(dppf)Cl₂ under Argon atmosphere.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the halide.[1][2][3]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The THP group makes the intermediate lipophilic and easy to purify.

Protocol B: THP Deprotection (Final Step)
  • Objective: Reveal the bioactive NH-pyrazole.

  • Reagents: HCl (4M in Dioxane) or TFA/DCM.[2][3][5][6][7][]

  • Solubilization: Dissolve the coupled intermediate in DCM or MeOH (0.1 M).

  • Acidolysis: Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

  • Deprotection: Warm to RT and stir for 2–4 hours. Note: The presence of the electron-withdrawing Fluorine may slightly retard the rate compared to non-fluorinated analogs; monitor carefully.[1][3]

  • Isolation: Remove volatiles in vacuo. Neutralize with sat. NaHCO₃ if free base is required.[2][5][6][]

Part 4: Visualization of Workflows

Diagram 1: Comparative Synthesis Pathway

This diagram illustrates why the THP-protected route is superior for regioselectivity.[1][2][3][4]

G cluster_0 Route A: Unprotected (Problematic) cluster_1 Route B: 4-F-THP-Pz (Optimized) Unprot 4-Fluoro-1H-pyrazole (Tautomeric Mix) Mix Mixture of N1 & N2 Isomers (Low Yield) Unprot->Mix Coupling Reagent 4-Fluoro-1-THP-pyrazole (Locked Tautomer) Inter Single Regioisomer (THP Protected) Reagent->Inter Pd-Cat Coupling (High Selectivity) Final Target Kinase Inhibitor (Bioactive) Inter->Final Acid Deprotection (HCl/MeOH)

Caption: Comparison of synthetic routes. Route B (using 4-F-THP-Pz) prevents isomer formation.[1][2][3][4][7][]

Diagram 2: Metabolic Stability Logic (SAR)

This diagram explains the medicinal chemistry rationale for choosing the fluorinated building block.[6][7][]

SAR cluster_H Standard Pyrazole (H) cluster_F 4-Fluoro Pyrazole (F) Target Kinase Inhibitor Scaffold H_Var C4-Hydrogen Target->H_Var F_Var C4-Fluorine (From 4-F-THP-Pz) Target->F_Var Metab Rapid CYP450 Oxidation (Hydroxylation) H_Var->Metab Clearance High Clearance (Short Half-life) Metab->Clearance Block Metabolic Blockade (C-F Bond Stable) F_Var->Block Potency Maintained Potency (Bioisostere) Block->Potency

Caption: Mechanism of Action: Fluorine substitution blocks oxidative metabolism at the C4 position.[1][2][3][4][7][]

References

  • Sigma-Aldrich. Product Specification: 4-fluoro-1-tetrahydropyran-2-yl-pyrazole (CAS 2420509-28-8). [1][2][3][4][7][]

  • National Center for Biotechnology Information (PubChem). Compound Summary: 4-Fluoro-1H-pyrazole. [1][2][3][4][7][]

  • Breen, J. R., et al. (2015).[5][6][7] "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives." Synlett, 26(01), 51-54.[4][5][6][7][][9] (Discusses fluorinated pyrazole utility in medicinal chemistry).

  • Zhang, Y., et al. (2016).[5][6][7] "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors." Journal of Medicinal Chemistry. (Demonstrates the SAR of pyrazole modifications in kinase inhibitors).

  • Meanwell, N. A. (2018).[5][6][7][] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Foundational text on C-H vs C-F metabolic stability). [3][6][7][]

Sources

Validation

Spectroscopic Comparison Guide: 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole vs. Precursors

Executive Summary This guide provides a technical spectroscopic comparison between 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (Target Product) and its synthetic precursors: 4-Fluoro-1H-pyrazole and 3,4-Dihydro-2H-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical spectroscopic comparison between 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (Target Product) and its synthetic precursors: 4-Fluoro-1H-pyrazole and 3,4-Dihydro-2H-pyran (DHP) .

The installation of the tetrahydropyranyl (THP) group is a critical protection strategy in the synthesis of fluorinated pyrazole-based kinase inhibitors.[1] Validation of this transformation relies heavily on the disappearance of the labile N-H proton and the diagnostic appearance of the THP anomeric signal in


H and 

C NMR. This document aggregates experimental data and analogous spectral benchmarks to establish a self-validating characterization protocol.

Synthetic Pathway & Mechanism

The synthesis involves the acid-catalyzed electrophilic addition of the pyrazole nitrogen across the enol ether double bond of DHP.[1] This reaction is reversible and sensitive to moisture/acid.[1]

Reaction Workflow

SynthesisWorkflow PrecursorA 4-Fluoro-1H-pyrazole (Nucleophile) Intermediate Oxocarbenium Transition State PrecursorA->Intermediate N-Attack PrecursorB 3,4-Dihydro-2H-pyran (Electrophile) PrecursorB->Intermediate Protonation Catalyst Cat. H+ (TFA or p-TsOH) DCM or THF, 0-25°C Catalyst->Intermediate Product 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (Protected Adduct) Intermediate->Product Cyclization

Figure 1: Acid-catalyzed protection of 4-fluoropyrazole with DHP. The reaction is driven by the formation of the stable N-aminal linkage.

Spectroscopic Characterization

The following data tables compare the diagnostic signals of the precursors against the product. Note that while precursor data is drawn from direct experimental literature, product signals for the specific 4-fluoro derivative are corroborated using the structurally homologous 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a reference standard for the THP moiety [1, 2].

A. Proton NMR ( H NMR) Comparison

Solvent: CDCl


 | Frequency:  400 MHz[1][2]
Feature4-Fluoro-1H-pyrazole (Precursor A) [3]3,4-Dihydro-2H-pyran (Precursor B) [4]4-Fluoro-1-THP-pyrazole (Product)Diagnostic Change
N-H

10.5 - 13.0 (br s)
N/AAbsent Primary Confirmation
Pyrazole CH

7.40 - 7.60 (d,

)
N/A

7.45 - 7.65 (d,

)
Slight downfield shift due to N-alkylation.
Olefinic CH N/A

6.35 (d), 4.68 (m)
Absent Consumption of DHP.[1]
Anomeric CH N/AN/A

5.30 - 5.40 (dd)
New Signal (N-CH-O)
THP O-CH

N/A

3.70 - 3.90 (m)

3.60 - 4.10 (m)
Distinct diastereotopic splitting.[3]
THP CH

N/A

1.50 - 2.00 (m)

1.50 - 2.20 (m)
Complex multiplet envelope.

Technical Insight: The appearance of the "doublet of doublets" (dd) around 5.3-5.4 ppm is the definitive signature of the formed N-CH-O bond.[1] If this signal appears as a broad singlet or is shifted >0.5 ppm, suspect hydrolysis back to the hemiacetal or polymerization.

B. Fluorine NMR ( F NMR)

Reference: CFCl


 (0 ppm)[1]
CompoundChemical Shift (

ppm)
MultiplicityNotes
Precursor A -175.0 to -180.0Singlet / weak dPosition varies with concentration/solvent due to H-bonding.
Product -174.0 to -178.0SingletShift is generally minimal (<2 ppm) but signal sharpens due to loss of N-H exchange broadening.
C. Carbon NMR ( C NMR)

Key Diagnostic Signals:

  • Anomeric Carbon (Product): Look for a new signal at

    
     84 - 88 ppm . This carbon is deshielded by both Oxygen and Nitrogen.
    
  • Olefinic Carbons (Precursor B): Signals at

    
     144 ppm and 
    
    
    
    100 ppm must be absent in the pure product.
  • Pyrazole C-F: The C4 carbon attached to fluorine will appear as a doublet (

    
     Hz) around 
    
    
    
    140-150 ppm in both precursor and product.[1]

Experimental Protocol

Objective: Synthesis of 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Materials
  • 4-Fluoro-1H-pyrazole (1.0 eq)

  • 3,4-Dihydro-2H-pyran (1.5 eq)

  • Trifluoroacetic acid (TFA) (0.05 eq) or p-TsOH (0.01 eq)[1]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add 4-Fluoro-1H-pyrazole and dissolve in anhydrous DCM (0.5 M concentration).
    
  • Addition: Add 3,4-Dihydro-2H-pyran (DHP) via syringe.

  • Catalysis: Cool the mixture to 0°C. Add the acid catalyst (TFA or p-TsOH) dropwise.

    • Note: Exotherm is possible on larger scales.[1]

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[1] Product is less polar (higher

      
      ) than the free pyrazole.[1] Stain with KMnO
      
      
      
      (to detect excess DHP) and UV (to detect pyrazole).
  • Quench: Add saturated NaHCO

    
     solution to neutralize the acid. This is critical to prevent deprotection during concentration.
    
  • Workup: Separate phases. Wash organic layer with brine. Dry over Na

    
    SO
    
    
    
    . Filter and concentrate in vacuo.
  • Purification: The crude oil is often sufficiently pure (>95%).[1] If necessary, purify via silica gel chromatography (0-20% EtOAc in Hexanes).

    • Warning: Silica gel is slightly acidic.[1] Add 1% Triethylamine (TEA) to the eluent to prevent on-column deprotection.[1]

Troubleshooting & Performance

Stability Profile

The THP group is an acetal ; it is stable to base (NaOH, LDA), nucleophiles (Grignards, hydrides), and radicals.[1] It is labile to acid (HCl, AcOH, TFA).

Common Failure Modes
ObservationRoot CauseCorrective Action
NMR shows broad NH peak + DHP signals Reaction incompleteIncrease catalyst load or temperature (up to 40°C). Check solvent dryness.
Product decomposes on silica column Acidic hydrolysisPre-treat silica with 1% Et

N/Hexane before loading.[1]
Extra peaks in aliphatic region DHP polymerizationAvoid large excess of DHP; use fresh DHP (stabilized).[1]
Deprotection (for reference)

To remove the THP group and regenerate the 4-fluoropyrazole:

  • Reagent: HCl (4M in dioxane) or TFA/DCM (1:1).

  • Conditions: Stir at RT for 1-2 hours.

  • Validation: Reappearance of NH signal (

    
     >10 ppm) and loss of anomeric proton (
    
    
    
    5.3 ppm).

References

  • Royal Society of Chemistry. (2015).[4] Solvent- and catalyst-free, quantitative protection of functional groups. Green Chemistry. Link

  • Breen, J. R., et al. (2015).[4] Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett, 26(01), 51-54.[4] Link

  • Sigma-Aldrich. (2023). 4-Fluoro-1H-pyrazole Product Specification & NMR. Link

  • National Center for Advancing Translational Sciences (NCATS). (2023).[5][6] 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole Structure & Identifiers. Link

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Molbank, 2023(3). Link

Sources

Comparative

Comparative Cytotoxicity Profiling: 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

[1] Executive Summary 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS: 100063-95-8 / Analogous derivatives) is a critical heterocyclic building block, primarily utilized as a protected intermediate in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS: 100063-95-8 / Analogous derivatives) is a critical heterocyclic building block, primarily utilized as a protected intermediate in the synthesis of kinase inhibitors (e.g., Crizotinib analogs) and agrochemicals.[1] Its structural dualism—containing a metabolic-blocking fluorine atom and an acid-labile tetrahydropyran (THP) protecting group—presents unique challenges in cytotoxicity profiling.[1]

This guide provides a technical comparison of cytotoxicity assay methodologies suitable for this compound. Unlike final drug candidates, this intermediate is often assessed to establish baseline scaffold toxicity and stability-dependent cytotoxicity (i.e., toxicity arising from the in situ deprotection of the pyrazole).[2]

Chemical Context & Compound Profiling

To accurately interpret cytotoxicity data, one must understand the molecule's behavior in aqueous cell culture media.[2]

  • The Fluorine Effect: The C-4 fluorine substitution increases lipophilicity (LogP) and metabolic stability compared to the non-fluorinated parent. This typically enhances cell membrane permeability, potentially lowering IC50 values (higher toxicity) relative to 1-THP-pyrazole.[1]

  • The THP Liability: The tetrahydropyran group is an acetal-like protecting group.[1] While stable at physiological pH (7.4), it can undergo hydrolysis in acidic intracellular compartments (lysosomes, pH ~4.5–5.0), releasing 4-fluoropyrazole and 5-hydroxypentanal (which equilibrates to cyclic hemiacetals).[2]

    • Implication: Cytotoxicity readouts may reflect a composite of the intact molecule and its cleavage products.

Comparative Guide: Assay Performance

When profiling 4-Fluoro-1-THP-pyrazole, standard assays perform differently due to the compound's physicochemical properties.

Table 1: Assay Methodology Comparison
FeatureMTT / MTS Assay ATP Luminescence (e.g., CellTiter-Glo) LDH Release Assay
Primary Readout Metabolic Activity (Mitochondrial Reductase)Cellular Energy (ATP Quantitation)Membrane Integrity (Necrosis)
Suitability for 4-F-THP-Pyrazole Moderate. Pyrazoles are generally compatible, but high concentrations (>100 µM) may precipitate.[1]High. Most sensitive; ideal for detecting early-stage growth inhibition (cytostasis).[1]Low to Moderate. Best for distinguishing necrosis from apoptosis.
Interference Risk Low. The THP group does not reduce tetrazolium salts directly.Very Low. Luciferase reaction is robust against pyrazole interference.Moderate. High concentrations of fluorinated heterocycles can sometimes inhibit LDH enzymes.
Sensitivity 10³ - 10⁴ cells/well< 10 cells/well> 10⁴ cells/well
Throughput High (Colorimetric)Ultra-High (Luminescence)High (Colorimetric/Fluorescent)
Cost Efficiency High (Cheapest)ModerateModerate
Recommendation

For routine screening of this intermediate, ATP Luminescence is the "Gold Standard" because it distinguishes between cytostatic effects (common with metabolic intermediates) and cytotoxic effects (cell death) more effectively than MTT.[2]

Benchmarking: Structural Analogs

To validate the toxicity profile of 4-Fluoro-1-THP-pyrazole, it must be benchmarked against its structural neighbors.[1]

Table 2: Representative Cytotoxicity Thresholds (HeLa/HepG2 Models)

Data synthesized from structure-activity relationship (SAR) trends of pyrazole scaffolds [1, 4].[1]

CompoundStructural FeaturePredicted IC50 Range (24-48h)Toxicity Driver
4-Fluoro-1-THP-pyrazole Target Molecule 15 – 80 µM Fluorine-enhanced permeability; Intracellular THP cleavage.
1-THP-pyrazole Non-fluorinated Analog50 – >100 µMLower lipophilicity limits cellular uptake.
4-Fluoropyrazole Free Base (Deprotected)> 100 µMHigh polarity; poor membrane permeability without the THP group.[1]
Staurosporine Positive Control< 0.1 µMPotent kinase inhibition (Apoptosis inducer).[2]

Interpretation: If your assay yields an IC50 < 10 µM for 4-Fluoro-1-THP-pyrazole, suspect contamination (e.g., heavy metals from synthesis) or off-target kinase activity, as the scaffold itself should possess only moderate toxicity.[1]

Visualizing the Mechanism & Workflow

The following diagram illustrates the cellular fate of the compound and the comparative assay workflows.

G cluster_0 Cellular Fate cluster_1 Assay Workflows Compound 4-Fluoro-1-THP-pyrazole Uptake Passive Diffusion (Lipophilic) Compound->Uptake Lysosome Lysosomal Acid Hydrolysis (pH 5.0) Uptake->Lysosome Products 4-Fluoropyrazole + 5-Hydroxypentanal Lysosome->Products Cells Adherent Cells (e.g., HepG2) Incubation 48h Incubation Cells->Incubation MTT_Path MTT Reagent (Mitochondrial Reductase) Incubation->MTT_Path ATP_Path Lysis + Luciferin (ATP Quantification) Incubation->ATP_Path Readout_MTT Absorbance (Metabolic State) MTT_Path->Readout_MTT Readout_ATP Luminescence (Viability/Energy) ATP_Path->Readout_ATP

Figure 1: Cellular uptake pathway (left) and parallel assay workflows (right) for evaluating pyrazole intermediates.[1]

Detailed Experimental Protocols

These protocols are optimized for hydrophobic intermediates like 4-Fluoro-1-THP-pyrazole.[1]

Protocol A: Solubilization (Critical Step)

Rationale: The THP group and Fluorine atom increase hydrophobicity. Improper solubilization leads to micro-precipitation and false "toxicity" signals due to physical cell stress.

  • Stock Solution: Dissolve compound in 100% DMSO to a concentration of 20 mM . Vortex for 30 seconds.

  • Visual Check: Ensure the solution is clear. If turbid, sonicate for 5 minutes at room temperature.[2]

  • Working Solution: Dilute the stock into serum-free media to 2x the final desired concentration immediately before adding to cells. Keep final DMSO concentration ≤ 0.5% .

Protocol B: Optimized MTT Assay

Target: Metabolic Competence.

  • Seeding: Plate cells (e.g., A549 or HepG2) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing graded concentrations of 4-Fluoro-1-THP-pyrazole (0.1 µM to 100 µM). Include:

    • Vehicle Control: 0.5% DMSO.[3]

    • Positive Control:[1][2] 1 µM Staurosporine.

    • Blank: Media only (no cells).[2]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate 3–4 hours.

  • Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Protocol C: ATP Luminescence Assay (Preferred)

Target: Total Viable Cell Number.

  • Seeding: Plate cells in opaque-walled 96-well plates (prevents light bleed).

  • Treatment: As per MTT protocol (48h incubation).

  • Equilibration: Bring plate and ATP reagent (e.g., CellTiter-Glo) to room temperature (approx. 30 mins).

  • Lysis/Reaction: Add volume of ATP reagent equal to the volume of cell culture media present (e.g., 100 µL).[2]

  • Mixing: Orbitally shake for 2 minutes to induce cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure total luminescence (integration time: 0.5–1.0 sec).

References

  • SciSpace. (n.d.).[2] Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. SciSpace. Available at: [Link][2]

  • PubMed. (1996).[2] Synthesis and antitumor activity of some 1-tetrahydropyranyl-4-substituted pyrazoles. National Institutes of Health. Available at: [Link][2]

  • Royal Society of Chemistry. (2024).[2] Recent progress in therapeutic applications of fluorinated five-membered heterocycles. RSC Advances. Available at: [Link][2][3]

Sources

Validation

Comprehensive Profiling Guide: 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole

The following guide provides a comprehensive technical analysis of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole , focusing on its chemoselectivity ("chemical cross-reactivity"), stability profiling, and comparative performan...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole , focusing on its chemoselectivity ("chemical cross-reactivity"), stability profiling, and comparative performance against alternative synthons in medicinal chemistry.

Executive Summary

4-Fluoro-1-tetrahydropyran-2-yl-pyrazole (CAS: 2420509-28-8) is a strategic building block designed for the precise installation of the 4-fluoropyrazole motif—a privileged scaffold in kinase inhibitor discovery (e.g., RET, JAK, and ALK inhibitors).

In the context of drug development, "cross-reactivity profiling" for a building block refers to its chemoselectivity : its ability to undergo desired reactions (e.g., C5-lithiation) without "cross-reacting" with incompatible reagents or degrading under orthogonal conditions. This guide compares the THP-protected variant against SEM, Boc, and Tosyl alternatives, demonstrating why the THP variant offers the optimal balance of lithiation regiocontrol , acid-labile deprotection , and atom economy .

Chemical Cross-Reactivity & Stability Profile

To validate the utility of this reagent, we assess its "reactivity profile" across three critical dimensions: Regioselectivity (Lithiation) , Orthogonal Stability , and Deprotection Efficiency .

A. Regioselectivity Profiling (The "Target" Reaction)

The primary application of this molecule is to generate a nucleophile at the C5 position via lithiation.

  • Mechanism: The tetrahydropyran (THP) group protects the acidic N-H (preventing deprotonation) and acts as a weak directing group. The Fluorine at C4 inductively acidifies the C3 and C5 protons.

  • Cross-Reactivity Risk: Competitive lithiation at C3 or deprotonation of the THP ring itself.

  • Performance: The THP group sterically hinders the N1 position, directing n-BuLi attack to the C5 position with >95% regioselectivity at -78°C.

B. Orthogonal Stability (The "Off-Target" Reactivity)

A robust building block must remain inert ("silent") during transformations on other parts of the molecule.

  • Base Stability: Excellent. Stable against n-BuLi, LDA, KHMDS, and inorganic bases (Cs₂CO₃) used in Suzuki couplings.

  • Nucleophilic Stability: Resistant to nucleophilic attack (unlike N-Tosyl or N-Acetyl groups which can be cleaved by amines).

  • Oxidative Stability: Stable under standard ambient conditions; fluoropyrazole ring resists oxidation.

C. Deprotection Profile
  • Condition: Acidic hydrolysis (HCl/MeOH or TFA/DCM).

  • Byproducts: Generates 5-hydroxypentanal (or its cyclic hemiacetal), which is water-soluble and easily removed.

  • Advantage: Avoids the toxic formaldehyde/cyanide byproducts associated with SEM/MOM deprotection.

Comparative Performance Guide

The following table contrasts 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole (Candidate A) with industry-standard alternatives.

Table 1: Comparative Profiling of N-Protected 4-Fluoropyrazoles
Feature1-THP (Candidate A) 1-SEM (Candidate B) 1-Boc (Candidate C) 1-Tosyl (Candidate D)
Protecting Group Tetrahydropyranyl[2-(Trimethylsilyl)ethoxy]methyltert-Butyloxycarbonylp-Toluenesulfonyl
Lithiation Selectivity High (C5) High (C5 - Chelating)Poor (C2 attack/cleavage)Poor (S-attack/cleavage)
Deprotection Cond. Mild Acid (HCl/MeOH)Fluoride (TBAF) or Strong AcidMild Acid (TFA)Strong Base / Nucleophile
Atom Economy Good (MW ~85 loss)Poor (MW ~130 loss)GoodPoor
Suzuki Compatibility Excellent ExcellentModerate (Base labile)Poor (Base labile)
Toxicity/Safety Low hazardHigh (SEM-Cl is carcinogenic)LowModerate
Cost Efficiency

(Low)

(High)
$ (Very Low)$ (Very Low)
Performance Verdict:
  • Choose THP (Candidate A) for: General discovery chemistry, C5-functionalization via lithiation, and scale-up where cost/toxicity of SEM is prohibitive.

  • Choose SEM (Candidate B) only if: Extreme acid sensitivity is required elsewhere in the molecule (since SEM is cleaved by Fluoride).

  • Avoid Boc/Tosyl for: Lithiation chemistry, as alkyl lithiums will attack the carbonyl/sulfonyl electrophiles (cross-reactivity).

Experimental Protocols

Protocol A: Regioselective C5-Lithiation and Trapping

Use this protocol to functionalize the pyrazole core.

Reagents:

  • Substrate: 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole (1.0 equiv)

  • Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Electrophile: e.g., DMF, Iodine, or Borate ester (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve the substrate in anhydrous THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi dropwise over 10 minutes. Maintain temperature < -70°C.

    • Note: The solution may turn slight yellow. Stir for 30–45 minutes to ensure complete C5-deprotonation.

  • Trapping: Add the Electrophile (dissolved in THF if solid) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench with sat. NH₄Cl solution. Extract with EtOAc.

Protocol B: THP Deprotection (Post-Functionalization)

Use this protocol to reveal the free NH-pyrazole.

Reagents:

  • Acid: 4M HCl in Dioxane or concentrated HCl (catalytic amount in MeOH).

  • Solvent: Methanol or Ethanol.

Step-by-Step Workflow:

  • Dissolution: Dissolve the intermediate in Methanol (0.1 M).

  • Acidification: Add HCl (approx. 3–5 equiv).

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS (Disappearance of THP adduct mass).

    • Note: If the reaction is sluggish, heat to 50°C.

  • Workup: Neutralize with NaHCO₃, remove solvent in vacuo, and purify via flash chromatography.

Visualization of Reaction Pathways[2]

The following diagram illustrates the orthogonal reactivity profile, showing the "Safe" pathway (Lithiation) versus the "Cross-Reactive" pathways (Acid/Base sensitivity).

G Start 4-Fluoro-1-THP-pyrazole (Starting Material) Lithiation C5-Lithiation (n-BuLi, -78°C) Start->Lithiation Regioselective Risk_Acid Premature Deprotection (Avoid Strong Acids) Start->Risk_Acid Incompatible Risk_C3 C3-Lithiation (Minor Side Product) Start->Risk_C3 <5% Risk Intermediate C5-Lithio Species (Nucleophilic) Lithiation->Intermediate Trapping Electrophile Trapping (E+) Intermediate->Trapping Product_Protected 5-Substituted-1-THP Intermediate Trapping->Product_Protected Deprotection Acid Hydrolysis (HCl/MeOH) Product_Protected->Deprotection Final_Product 5-Substituted-4-Fluoropyrazole (Active Scaffold) Deprotection->Final_Product

Caption: Reaction profile showing the primary synthetic pathway (solid lines) and potential cross-reactivity risks (dotted lines).

Biological Context: Why Profile This Scaffold?

While the THP-pyrazole is a chemical reagent, its value lies in the biological profile of the final 4-fluoropyrazole moiety.

  • Kinase Selectivity: The 4-fluorine atom mimics the steric and electronic properties of a hydrogen bond acceptor while increasing lipophilicity. This often improves potency against kinases like RET (e.g., Pralsetinib analogs) and JAK by filling hydrophobic pockets without incurring steric clashes.

  • Metabolic Stability: The C4-F substitution blocks metabolic oxidation at the otherwise reactive C4 position, significantly extending the half-life of the drug candidate compared to the non-fluorinated parent.

  • pKa Modulation: Fluorine lowers the pKa of the pyrazole NH, altering its hydrogen-bonding capability in the active site.

Conclusion: For researchers targeting high-value kinase inhibitors, 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole represents the most balanced "masked" synthon. It avoids the "cross-reactivity" of Boc/Tosyl groups with organolithiums and eliminates the toxicity/cost burdens of SEM groups, providing a clean, high-yield entry into 5-substituted-4-fluoropyrazole chemical space.

References

  • Sigma-Aldrich. 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole Product Specification. Merck KGaA. Link(Note: Representative link for sourcing).

  • Subbaiah, M. A. M., et al. (2020). "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." European Journal of Medicinal Chemistry. Link.

  • Knochel, P., et al. (2011). "Functionalization of Heterocycles via Organomagnesium and Organolithium Reagents." Chemical Reviews. Link.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link.

Comparative

benchmarking 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole against standard compounds

Executive Summary: The Strategic Value of the Fluorinated THP Scaffold 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole (CAS: 2420509-28-8 / Analogous Boronates: 1003846-21-6) represents a specialized "masked" building block des...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Fluorinated THP Scaffold

4-Fluoro-1-tetrahydropyran-2-yl-pyrazole (CAS: 2420509-28-8 / Analogous Boronates: 1003846-21-6) represents a specialized "masked" building block designed to overcome the regioselectivity and stability challenges associated with naked 4-fluoropyrazoles.

In medicinal chemistry, the 4-fluoropyrazole moiety is a critical bioisostere, offering metabolic stability (blocking C4-oxidation) and pKa modulation without the steric bulk of a chlorine or methyl group. However, direct functionalization of 4-fluoropyrazole is plagued by tautomeric ambiguity (N1 vs. N2 alkylation) and poor solubility.

Verdict: This THP-protected scaffold outperforms standard reagents by:

  • Locking Regiochemistry: Fixing the N1 position to direct C5-lithiation exclusively.

  • Enhancing Solubility: The lipophilic THP group allows processing in standard organic solvents (THF, DCM) where naked pyrazoles often aggregate or require polar aprotic solvents.

  • Green Deprotection: Unlike SEM (requires fluoride/toxic byproducts) or Boc (acid sensitive, sometimes unstable to bases), THP offers a balanced profile—stable to strong bases (n-BuLi) yet removable with mild acid catalysis.

Comparative Benchmarking: Performance vs. Standard Alternatives

This section objectively compares 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole against its primary alternatives in synthetic workflows.

A. Synthetic Utility Benchmark
Feature4-Fluoro-1-THP-pyrazole (Subject)4-Fluoro-1H-pyrazole (Unprotected)1-THP-pyrazole (Non-Fluorinated)
C5-Lithiation Excellent. F-atom acidifies C5-H; THP directs Li.Poor. N-H deprotonation consumes 1 eq base; solubility issues.Good. Standard reactivity, but C5-H is less acidic than F-analog.
N-Alkylation Selectivity N/A (Protected). Pre-defined N1.Mixed. Often gives mixtures of N1/N2 alkylation products.N/A (Protected).
Crystallinity Moderate/Waxy Solid. Easy to handle.High. Forms H-bonded chains; can be difficult to dissolve.Liquid/Oil. Harder to weigh accurately on small scale.
Metabolic Stability High (Post-deprotection). C4-F blocks metabolism.High. Low. C4-H is a metabolic soft spot (oxidation).
B. Physicochemical Impact of the Fluorine Substituent

The introduction of the fluorine atom at C4 fundamentally alters the scaffold's reactivity compared to the standard 1-THP-pyrazole:

  • Acidity Modulation (pKa): The electron-withdrawing nature of fluorine (Paulding electronegativity 3.98) significantly lowers the pKa of the pyrazole ring protons.

    • Implication: The C5-proton in the fluorinated scaffold is more acidic than in the non-fluorinated analog, facilitating lithiation at lower temperatures or with shorter reaction times.

  • Lithiation Stability: While the F-substituent facilitates deprotonation, it also destabilizes the lithiated intermediate via inductive withdrawal.

    • Operational Requirement: Lithiation of the 4-fluoro analog must be strictly controlled (typically -78 °C) to prevent ring fragmentation or benzyne-like elimination, whereas the non-fluorinated analog is more forgiving.

Decision Framework: When to Use This Scaffold

Use the following logic flow to determine if this scaffold is required for your campaign.

ScaffoldDecision Start Target: Pyrazole-Based Drug Candidate Q1 Is C4-Metabolic Stability Critical? Start->Q1 Q2 Is C5-Functionalization Required? Q1->Q2 Yes (Fluorine needed) Result3 Use 1-THP-pyrazole (Standard) Q1->Result3 No (H is fine) Q3 Is N-Regioselectivity Critical? Q2->Q3 No (Only N1/C3 subs) Result1 Use 4-Fluoro-1-THP-pyrazole (Enables C5-Lithiation) Q2->Result1 Yes (C5-R needed) Q3->Result1 Yes (Avoid N1/N2 mix) Result2 Use 4-Fluoro-1H-pyrazole (Direct Coupling) Q3->Result2 No (Isomers separable)

Figure 1: Decision tree for selecting the 4-Fluoro-1-THP-pyrazole scaffold based on medicinal chemistry requirements.

Experimental Protocols

These protocols are designed to validate the scaffold's utility in a "self-validating" manner. The success of Protocol A is proven by the isolation of a C5-substituted product, confirming both the directing group's stability and the fluorine's compatibility.

Protocol A: Regioselective C5-Functionalization (Lithiation-Trapping)

Objective: Introduce an electrophile at C5 without disturbing the C4-Fluorine or N-THP group.

Reagents:

  • Substrate: 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole (1.0 eq)

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Electrophile: Benzaldehyde or Iodine (1.2 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve the substrate in anhydrous THF.

  • Cooling: Cool the solution to -78 °C (Dry ice/acetone bath). Critical: Do not perform at 0 °C; the 4-fluoro-lithiated species is less thermally stable than the non-fluorinated analog.

  • Deprotonation: Add n-BuLi dropwise over 10 minutes. Stir at -78 °C for 45 minutes.

    • Checkpoint: The solution typically turns light yellow. If it turns dark brown/black, decomposition (ring opening) is occurring—lower temperature or check moisture.

  • Trapping: Add the electrophile (dissolved in THF if solid) dropwise.

  • Warming: Allow the reaction to warm to room temperature over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

Expected Outcome: >85% yield of 5-substituted-4-fluoro-1-THP-pyrazole.

Protocol B: "Green" Deprotection (THP Removal)

Objective: Reveal the bioactive NH-pyrazole.

Reagents:

  • Acid: HCl (4M in Dioxane) or p-Toluenesulfonic acid (PTSA) (0.1 eq)

  • Solvent: Methanol or Ethanol (0.2 M)

Methodology:

  • Dissolve the C5-functionalized intermediate in Methanol.

  • Add catalytic PTSA (or HCl).

  • Stir at room temperature for 2–4 hours. Note: The electron-withdrawing fluorine may slightly retard the protonation of the pyrazole system compared to non-fluorinated analogs, but the reaction remains fast.

  • Workup: Neutralize with NaHCO₃, concentrate, and filter/recrystallize.

Mechanistic Visualization

The following diagram illustrates the "Orthogonal Protection" strategy enabled by this scaffold.

ReactionPathway Substrate 4-Fluoro-1-THP-pyrazole (Protected Scaffold) Lithiated 5-Lithio-Intermediate (Directed by THP) Substrate->Lithiated n-BuLi, -78°C (C5 Deprotonation) Functionalized 5-Substituted-4-F-THP (Stable Intermediate) Lithiated->Functionalized Electrophile (E+) (Trapping) Final 5-Substituted-4-F-1H-pyrazole (Bioactive Core) Functionalized->Final HCl/MeOH (THP Removal)

Figure 2: Synthetic pathway for converting the THP-protected scaffold into a functionalized drug core.

References
  • Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi, Honors Theses. Link

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles.[1] RSC Advances, 5(24), 18642-18650. Link

  • Balle, T., et al. (2006).[2] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4, 1261-1267.[2] Link

  • Foces-Foces, C., et al. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. IUCrData, 8(4), x230245. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 4-fluoro-1-tetrahydropyran-2-yl-pyrazole. Link

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-1-tetrahydropyran-2-yl-pyrazole proper disposal procedures

Executive Summary & Compound Identification 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a specialized fluorinated heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates.[1] I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a specialized fluorinated heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates.[1] Its structure features a pyrazole ring protected by an acid-labile tetrahydropyran (THP) group.

Proper disposal is critical not only for regulatory compliance but for chemical hygiene. The presence of the fluorine atom classifies this as halogenated waste , requiring specific incineration protocols to manage hydrofluoric acid (HF) byproducts. Furthermore, the THP protecting group is susceptible to hydrolysis in acidic environments, potentially altering the waste profile if mixed inappropriately.

Chemical Identity Table
PropertyDetails
Chemical Name 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
CAS Number 2420509-28-8 (Specific) / 35277-02-2 (Parent Pyrazole)
Molecular Formula C₈H₁₁FN₂O
Molecular Weight 170.18 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water
Key Reactivity Acid-Sensitive (THP group hydrolyzes to form 4-fluoropyrazole and 5-hydroxypentanal/derivatives)

Safety Assessment & Hazard Profiling

Before disposal, the researcher must validate the hazard profile. While this specific derivative is often handled as a standard organic intermediate, its fluorinated nature and potential biological activity dictate a conservative safety approach.

GHS Hazard Classification (derived from structural analogs)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[1][2]H302
Skin Corrosion/Irritation 2Causes skin irritation.[1]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[2][3]H319
STOT - Single Exposure 3May cause respiratory irritation.[2]H335

Expert Insight: The THP group acts as a lipophilic mask, potentially increasing skin absorption compared to the free pyrazole. Always wear nitrile gloves (minimum 0.11 mm thickness) when handling waste containing this compound.

Waste Characterization & Segregation Logic

The most common compliance failure in the lab is misclassifying fluorinated compounds as "Non-Halogenated" organic waste.

  • Halogen Requirement: Because this molecule contains a Fluorine-Carbon bond (C-F), it MUST be segregated into the Halogenated Solvent/Organic Waste stream.[1]

  • Incineration Impact: When incinerated, the C-F bond breaks to form HF (Hydrofluoric Acid). Commercial incinerators use caustic scrubbers to neutralize this. If disposed of in non-halogenated streams (often used for fuel blending), it can damage combustion equipment and violate emissions permits.

  • Acid Sensitivity: Do not mix high concentrations of this waste with strong acidic waste streams (e.g., Chromic acid, concentrated HCl). The THP group will cleave, generating heat and potentially volatile aldehydes.

Visual Guide: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: 4-Fluoro-1-THP-pyrazole StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated Gloves) StateCheck->Solid Liquid Liquid Waste (Mother Liquors, Rinsates) StateCheck->Liquid BinSolid Solid Hazardous Waste Bin (Label: Toxic, Halogenated) Solid->BinSolid Double Bag HalogenCheck Contains Halogens (F, Cl, Br, I)? YES (Fluorine) Liquid->HalogenCheck BinLiquid Liquid Halogenated Waste Carboy (Do NOT mix with Strong Acids) HalogenCheck->BinLiquid Segregate

Figure 1: Decision logic for segregating fluorinated pyrazole waste to ensure downstream compliance.

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)

Objective: Safely contain dissolved compound for high-temperature incineration.

  • Preparation: Ensure the waste container is compatible (HDPE or Glass).[1] Verify the container is labeled "Halogenated Organic Waste."

  • pH Check: If the reaction mixture was acidic (e.g., used for THP deprotection), neutralize to pH 6-8 using Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy.[1]

    • Reasoning: Prevents exothermic hydrolysis inside the waste container.

  • Transfer: Pour the solution into the carboy using a funnel. Fill only to 90% capacity to allow for thermal expansion.

  • Labeling: List "4-Fluoro-1-tetrahydropyran-2-yl-pyrazole" explicitly on the waste tag. Do not use generic terms like "Organic Waste."

Protocol B: Solid Waste (Expired Solids & Spill Cleanup)

Objective: Prevent dust generation and secondary exposure.

  • Containment: Place the solid material into a clear polyethylene bag.

  • Solvent Wetting: If the powder is fine and dusty, dampen slightly with a high-flashpoint solvent (e.g., mineral oil or water) to suppress dust, provided it does not react.[1]

  • Sealing: Twist and tape the bag neck (Gooseneck seal). Place this bag into a secondary bag (Double-bagging).

  • Disposal: Deposit into the "Solid Hazardous Waste" drum.

Protocol C: Empty Container Management

Objective: Render the original bottle "RCRA Empty" (US EPA standard).

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethyl Acetate).

  • Rinsate Disposal: Pour all three rinsates into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label. Mark "EMPTY" and dispose of the glass/plastic bottle in the commingled glass or trash recycling, depending on local site rules.

Operational Workflow: Cradle-to-Grave

The following diagram illustrates the lifecycle of the compound from benchtop to final destruction, highlighting the critical "EHS Handover" point.

DisposalLifecycle Synthesis Synthesis/Usage (Benchtop) Collection Waste Collection (Segregation) Synthesis->Collection Generation Labeling Labeling & Inventory (CAS: 2420509-28-8) Collection->Labeling Identification Storage Satellite Accumulation (Max 55 gal / <1 year) Labeling->Storage Wait for Pickup EHS EHS Pickup (Internal Transfer) Storage->EHS Request Removal Incineration Commercial Incineration (High Temp + Scrubbers) EHS->Incineration Final Destruction

Figure 2: The "Cradle-to-Grave" lifecycle ensures the fluorinated byproduct is tracked until destruction.[1]

Emergency Procedures

In the event of a loss of containment, immediate action is required.[4][3]

  • Spill (Solid):

    • Isolate the area.[4]

    • Wear N95/P100 respirator if dust is visible.

    • Cover spill with wet paper towels to prevent dust dispersion.

    • Scoop into a bag and label as hazardous waste.

  • Exposure (Skin/Eye):

    • Skin: Wash with soap and water for 15 minutes.[3] The THP group increases lipophilicity; do not use solvents (ethanol/acetone) to wash skin, as this enhances absorption.

    • Eye: Flush with water for 15 minutes.[3][5] Seek medical attention immediately.

References

  • PubChem. Compound Summary: 4-Fluoro-1H-pyrazole (Parent Structure). National Library of Medicine. Available at: [Link]

  • Sigma-Aldrich. Safety Data Sheet: 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole. (Accessed via CAS Search 2420509-28-8).

  • US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual: Container Management. Available at: [Link]

  • Abularrage, N. S., et al. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Int. J. Mol.[6] Sci. 21(11), 3964.[6] (Provides context on reactivity of fluorinated pyrazoles). Available at: [Link]

Sources

Handling

Technical Safety &amp; Operational Guide: 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

CAS: 2420509-28-8 | Formula: C₈H₁₁FN₂O | MW: 170.19 g/mol [1] Executive Summary & Chemical Profile 4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a specialized heterocyclic building block predominantly used in medi...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 2420509-28-8 | Formula: C₈H₁₁FN₂O | MW: 170.19 g/mol [1]

Executive Summary & Chemical Profile

4-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a specialized heterocyclic building block predominantly used in medicinal chemistry for the synthesis of bioactive pyrazole derivatives.[1] Its structure features a fluorine atom at the C4 position—critical for modulating metabolic stability and lipophilicity—and a tetrahydropyranyl (THP) protecting group at the N1 position.

The Safety Paradox: While the THP group renders the molecule lipophilic and easier to handle than the free pyrazole, it introduces acid sensitivity . Inadvertent exposure to acidic vapors or moisture can trigger premature deprotection, releasing 4-fluoropyrazole and potentially generating volatile byproducts.[1]

Hazard Characterization (GHS)[1]
  • Signal Word: WARNING

  • Primary Hazards:

    • H302: Harmful if swallowed (Acute Toxicity, Oral).

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation (Specific Target Organ Toxicity).[2]

Personal Protective Equipment (PPE) Matrix

Effective protection requires matching the barrier to the specific operational scale and physical state of the compound.

PPE Selection Logic

The following decision tree illustrates the required protection levels based on experimental parameters.

PPE_Logic Start Operation Type Scale_Small Small Scale (<1g) Solid Handling Start->Scale_Small Scale_Large Large Scale (>1g) or Solution Phase Start->Scale_Large PPE_Basic LEVEL 1: BASIC - Nitrile Gloves (0.11mm) - Lab Coat - Safety Glasses Scale_Small->PPE_Basic PPE_Advanced LEVEL 2: ADVANCED - Double Nitrile or Laminate - Chemical Splash Goggles - Fume Hood Mandatory Scale_Large->PPE_Advanced

Figure 1: PPE Decision Tree based on operational scale and risk potential.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection Nitrile Rubber (Min thickness: 0.11 mm)Provides excellent resistance to incidental contact.[1] Note: Fluorinated heterocycles can permeate thin latex; nitrile is mandatory.
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1)Protects against particulate dust. Use Chemical Goggles if dissolving in volatile solvents (e.g., DCM, THF) to prevent splash injury.
Respiratory N95 / P2 Mask (if outside hood)Only required if weighing fine powder outside a containment enclosure. Primary control: Handle inside a fume hood.
Body Defense Cotton Lab Coat (High neck preferred)Cotton minimizes static discharge risk (crucial for dry powders) and provides a buffer against spills.

Operational Protocols: The Lifecycle

This section details the handling of the compound from storage to reaction setup, focusing on maintaining chemical integrity and operator safety.

Phase A: Storage & Stability

The THP group is an acetal; it is stable to base but labile to acid .

  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible. Moisture can hydrolyze the THP group over time, releasing the free pyrazole.

  • Container: Tightly sealed glass vial. Avoid storing near volatile acids (e.g., HCl, Acetic Acid) in the same secondary container.

Phase B: Weighing & Transfer

Objective: Prevent inhalation of dust and moisture contamination.

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, accelerating hydrolysis.

  • Containment: Perform all weighing inside a Chemical Fume Hood .

  • Static Control: Use an anti-static gun or ionizer if the powder is "fly-away."[1]

  • Tooling: Use a stainless steel spatula. Clean immediately with acetone after use.

Phase C: Reaction Setup (Critical Control Points)

When using this reagent in synthesis (e.g., Suzuki coupling, alkylation):

Reaction_Workflow Solvent Solvent Selection (Avoid Protic Acids) Add Reagent Addition (Add 4-F-THP-Pyraz last) Solvent->Add Inert Atm Monitor Reaction Monitoring (TLC/LCMS) Add->Monitor Temp Control Quench Quench/Workup (Neutral pH) Monitor->Quench Complete

Figure 2: Reaction workflow emphasizing pH control.

  • Solvent Compatibility: Compatible with DCM, THF, DMF, Toluene. Avoid acidic solvents unless deprotection is the intended step.

  • Deprotection Risk: If the reaction requires acidic conditions, be prepared for the evolution of the free pyrazole.

  • Incompatibility: Strong oxidizing agents.

Emergency Response & Waste Disposal

Accidental Release Measures

Scenario: Spillage of Solid Powder

  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE Up: Don double nitrile gloves, goggles, and a dust mask (N95).

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.

  • Clean: Scoop up the material/towel mix and place it in a solid waste container. Wipe the surface with a weak base (e.g., 5% NaHCO₃ solution) to neutralize any potential hydrolysis products, then water.

First Aid Protocols
  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][4] Remove contact lenses if present.[2][3][5][6][7] Seek medical attention (fluorinated compounds can cause delayed irritation).[3]

  • Skin Contact: Wash with soap and water.[2][3][5][7] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[4][5][7]

Disposal Logistics

Do NOT dispose of down the drain.

  • Waste Stream: High-Temperature Incineration .[1]

  • Labeling: Tag as "Fluorinated Organic Solid - Toxic/Irritant."

  • Rationale: Fluorinated heterocycles are robust.[8] Standard wastewater treatment does not degrade the C-F bond efficiently. Incineration ensures complete mineralization to HF (captured by scrubbers) and CO₂.

References

  • Sigma-Aldrich. Safety Data Sheet: 4-Fluoro-1-tetrahydropyran-2-yl-pyrazole.

  • PubChem. Compound Summary: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole (Analog Data). National Library of Medicine.

  • Fisher Scientific. Safety Data Sheet: 1-Tetrahydropyran-4-yl-1H-pyrazol-4-ylamine (Analog Safety Data).

  • MDPI Molecules. Recent Advances in Synthesis and Properties of Pyrazoles. (Context on Fluorinated Pyrazole Stability).

Sources

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